molecular formula C5H13Cl2N B032990 N,N-Dimethyl-2-chloropropylamine hydrochloride CAS No. 4584-49-0

N,N-Dimethyl-2-chloropropylamine hydrochloride

Cat. No.: B032990
CAS No.: 4584-49-0
M. Wt: 158.07 g/mol
InChI Key: OCWGRWAYARCRTQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-chloropropylamine hydrochloride is a versatile and highly reactive organic building block prized in synthetic chemistry and drug discovery research. This compound, characterized by its tertiary amine group and reactive chloroalkyl chain, serves as a crucial precursor for the synthesis of quaternary ammonium salts, which are investigated for their surfactant, antimicrobial, and phase-transfer catalysis properties. Its primary research value lies in its role as an alkylating agent, enabling the introduction of the 2-chloropropyl-dimethylammonium moiety into various nucleophiles such as amines, carboxylates, and heterocycles. This reactivity is central to constructing complex molecular architectures, including potential pharmacologically active molecules. Researchers utilize this hydrochloride salt to explore new pathways in medicinal chemistry, particularly in developing compounds that target neurological and metabolic pathways. The hydrochloride form ensures enhanced stability and solubility for precise handling in organic solvents during experimental procedures. This chemical is intended for laboratory research applications only.

Properties

IUPAC Name

2-chloro-N,N-dimethylpropan-1-amine;hydrochloride
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InChI

InChI=1S/C5H12ClN.ClH/c1-5(6)4-7(2)3;/h5H,4H2,1-3H3;1H
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InChI Key

OCWGRWAYARCRTQ-UHFFFAOYSA-N
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Canonical SMILES

CC(CN(C)C)Cl.Cl
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Molecular Formula

C5H12ClN.ClH, C5H13Cl2N
Record name 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID3024780
Record name 2-Chloropropyldimethylamine hydrochloride
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Molecular Weight

158.07 g/mol
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Physical Description

2-chloro-n,n-dimethyl-1-propanamine hydrochloride is an off-white chunky solid. (NTP, 1992), Off-white hygroscopic solid; [CAMEO] White to light cream hygroscopic powder; [Acros Organics MSDS]
Record name 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE
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Record name 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE
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CAS No.

4584-49-0
Record name 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE
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Record name 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name 2-Chloropropyldimethylamine hydrochloride
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Record name 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name 2-Chloropropyldimethylamine hydrochloride
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Record name 2-chloropropyldimethylammonium chloride
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Record name 2-CHLOROPROPYLDIMETHYLAMINE HYDROCHLORIDE
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Melting Point

381 to 383 °F (NTP, 1992)
Record name 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE
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Foundational & Exploratory

N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4584-49-0

This technical guide provides an in-depth overview of N,N-Dimethyl-2-chloropropylamine hydrochloride, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known by synonyms such as β-(Dimethylamino)isopropyl chloride hydrochloride and 2-Chloro-1-(dimethylamino)propane hydrochloride, is a white to off-white crystalline solid.[1][2][3][4] It is characterized by its high solubility in water and polar organic solvents like methanol and ethanol.[2][3]

PropertyValueReference(s)
CAS Number 4584-49-0[1][5]
Molecular Formula C₅H₁₃Cl₂N (CH₃CHClCH₂N(CH₃)₂ · HCl)[1][2]
Molecular Weight 158.07 g/mol [1][2][3][5]
Appearance White to off-white crystalline powder/solid[2][3][4]
Melting Point 187-190 °C[2][4]
Solubility in Water 2000 mg/mL at 20°C[2]
Purity Typically available as 98% or 99% pure[5][6][7]

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Two common experimental protocols are detailed below.

Synthesis from 1-Dimethylamino-2-propanol

A prevalent laboratory-scale synthesis involves the chlorination of 1-dimethylamino-2-propanol using thionyl chloride.[4][8]

Experimental Protocol:

  • A solution of 1-dimethylamino-2-propanol in chloroform is prepared and cooled to approximately 0°C with continuous stirring.

  • A solution of freshly distilled thionyl chloride in chloroform is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to ambient temperature over a period of 30 minutes.

  • The mixture is then heated to reflux for an additional 30 minutes, during which any precipitated material should redissolve.

  • As the reaction proceeds, this compound begins to crystallize from the boiling solvent.

  • After cooling, the reaction mixture is diluted with ether to facilitate complete precipitation.

  • The solid product is collected by filtration.

Synthesis_from_Propanol cluster_reactants Reactants cluster_process Process cluster_product Product 1-Dimethylamino-2-propanol 1-Dimethylamino-2-propanol Mixing Mix in Chloroform at 0°C 1-Dimethylamino-2-propanol->Mixing Thionyl_chloride Thionyl Chloride Thionyl_chloride->Mixing Reflux Reflux for 30 min Mixing->Reflux Crystallization Crystallization Reflux->Crystallization Filtration Filtration Crystallization->Filtration Product_HCl N,N-Dimethyl-2-chloropropylamine Hydrochloride Filtration->Product_HCl Applications cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals cluster_Industrial Industrial Chemicals Start N,N-Dimethyl-2-chloropropylamine Hydrochloride Antihistamines Antihistamines Start->Antihistamines Antidepressants Antidepressants Start->Antidepressants Antipsychotics Antipsychotics Start->Antipsychotics Analgesics Analgesics Start->Analgesics Antitubercular_Agents Antitubercular Agents Start->Antitubercular_Agents Insecticides Insecticides Start->Insecticides Quaternary_Ammonium_Salts Quaternary Ammonium Salts Start->Quaternary_Ammonium_Salts

References

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-2-chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-2-chloropropylamine hydrochloride is a key organic building block utilized in various chemical syntheses. Its bifunctional nature, containing both a tertiary amine and a reactive chloroalkyl group, makes it a valuable intermediate, particularly in the synthesis of quaternary ammonium salts and other pharmacologically relevant molecules. A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic protocols, and for ensuring the purity and quality of resulting products.

Core Physical and Chemical Properties

A summary of the key physical properties of this compound is presented below. These properties are essential for designing experimental setups, purification procedures, and for storage.

PropertyValueReference(s)
CAS Number 4584-49-0[1]
Molecular Formula C₅H₁₃Cl₂N[2]
Molecular Weight 158.07 g/mol [1][2][3][4]
Appearance White to off-white powder or crystalline solid.[2][3]
Melting Point 187-190 °C[1][2][4]
Boiling Point Decomposes before boiling.[2]
Solubility Highly soluble in water (2000 mg/mL at 20°C); Soluble in methanol and ethanol; Insoluble in benzene and toluene.[2]
Hygroscopicity Hygroscopic[3]

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound relies on standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.

Determination of Melting Range (Capillary Method)

The melting range of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is sharp, whereas impurities typically depress the melting point and broaden the range. The capillary method is a widely accepted technique for this determination.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[6] If necessary, gently crush the crystalline solid using a mortar and pestle.

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

  • Tap the sealed end of the tube on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.[7]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid initial heating can be performed to determine a rough estimate.[5]

    • For an accurate measurement, heat the block rapidly to a temperature about 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal of the solid melts (the end of the melting range).

    • For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Determination of Solubility

Solubility is a fundamental property that dictates the choice of solvents for reactions, recrystallization, and formulation. A qualitative or semi-quantitative determination can be performed as follows.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rod

  • Graduated cylinder or pipette

  • Analytical balance

Procedure:

  • Solvent Selection: Prepare test tubes containing a measured volume (e.g., 3 mL) of the solvents to be tested (e.g., water, methanol, ethanol, toluene).[8]

  • Sample Addition: Weigh a specific amount of this compound (e.g., 0.1 g) and add it to each test tube.[8]

  • Mixing: Vigorously shake or vortex each test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation:

    • Visually inspect each tube for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

    • If solid remains, the compound is considered sparingly soluble or insoluble.

  • Quantitative Determination (for high solubility):

    • To determine a more precise solubility, such as in water, a saturated solution can be prepared by adding an excess of the solid to a known volume of the solvent.

    • The mixture is stirred at a constant temperature until equilibrium is reached.

    • The undissolved solid is then filtered off, and a known volume of the saturated solution is carefully evaporated to dryness.

    • The mass of the remaining solid is measured, allowing for the calculation of solubility in terms of g/L or mg/mL.

Assessment of Appearance

The appearance of a chemical is a basic quality control parameter. It involves the visual inspection of its physical state, color, and form.

Apparatus:

  • Clean, dry watch glass or sample vial

  • Spatula

  • Well-lit area with a neutral background

Procedure:

  • Sample Preparation: Place a small, representative sample of this compound onto a clean watch glass.

  • Visual Inspection:

    • Observe the sample under good lighting.

    • Physical State: Note whether the substance is a crystalline solid, a powder, or an amorphous solid.

    • Color: Describe the color of the sample (e.g., white, off-white, colorless).[9]

    • Form: Note any other characteristic features, such as the presence of distinct crystals.

  • Comparison: For quality control purposes, the appearance can be compared against a retained reference standard or a product specification sheet.[9]

Logical Relationships and Applications

This compound is primarily used as a reactive intermediate in organic synthesis. Its structure allows for nucleophilic substitution at the carbon atom bearing the chlorine, making it a versatile alkylating agent. A primary application is in the synthesis of quaternary ammonium salts, which have diverse applications as surfactants, phase-transfer catalysts, and antimicrobial agents.[10]

The following diagram illustrates the logical workflow of its application in chemical synthesis.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Applications DMCPA N,N-Dimethyl-2-chloropropylamine hydrochloride Reaction Nucleophilic Substitution (SN2 Reaction) DMCPA->Reaction Nucleophile Nucleophile (e.g., Tertiary Amine, Carboxylate, etc.) Nucleophile->Reaction Product Functionalized Molecule (e.g., Quaternary Ammonium Salt) Reaction->Product Alkylation Application Applications: - Surfactants - Antimicrobials - Phase-Transfer Catalysts - Pharmaceutical Intermediates Product->Application

Caption: Synthetic pathway from N,N-Dimethyl-2-chloropropylamine HCl to functional products.

References

N,N-Dimethyl-2-chloropropylamine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N-Dimethyl-2-chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMCPA-HCl) is a versatile and highly reactive organic compound that serves as a crucial intermediate in synthetic chemistry and drug discovery.[1][2] Characterized by its tertiary amine and a reactive chloroalkyl chain, it is primarily utilized as an alkylating agent to introduce the 2-chloropropyl-dimethylammonium moiety into various nucleophiles.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis and analysis, and its significant applications in the pharmaceutical and agricultural industries.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder or chunky solid.[2][3][4] It is highly soluble in polar solvents such as water and soluble in methanol and ethanol.[2][3] The hydrochloride salt form enhances its stability and solubility, making it suitable for handling in various experimental procedures.[1]

PropertyValueSource
CAS Number 4584-49-0[2]
Molecular Formula C₅H₁₃Cl₂N[2][3]
Molecular Weight 158.07 g/mol [2]
Appearance White to off-white powder/solid[2][3][4]
Melting Point 187–190 °C[2]
Boiling Point Decomposes before boiling[2]
Solubility in Water Highly soluble (2000 mg/mL at 20°C)[2][5]
IUPAC Name 2-chloro-N,N-dimethylpropan-1-amine;hydrochloride[1][4]
SMILES CC(CN(C)C)Cl.Cl[1][4]
InChI Key OCWGRWAYARCRTQ-UHFFFAOYSA-N[1]

Chemical Structure

The structure of this compound features a propane backbone with a chlorine atom at the second position and a dimethylamino group at the first position. The nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of a chloropropene solution with dimethylamine, followed by acidification.[6][7]

Materials:

  • Chloropropene

  • Toluene or Ethanol (solvent)

  • Dimethylamine gas

  • Titanium tetrachloride (TiCl₄) or Diatomaceous earth (catalyst)

  • Hydrochloric acid or Hydrogen chloride gas

  • Water

Procedure: [6][7]

  • In a four-necked reaction flask, add 50.0g of chloropropene and 150g of toluene.

  • Stir the mixture and add 0.5g of TiCl₄ as a catalyst.

  • Introduce 33g of dimethylamine gas into the flask at 35°C.

  • Maintain the reaction at 35°C for approximately 7 hours. Monitor the reaction progress using gas chromatography until the chloropropene content is ≤2%.

  • Perform a reduced pressure distillation on the reaction product to recover the solvent and any unreacted chloropropene.

  • Wash the remaining organic layer with 100g of water and separate the layers to remove the catalyst.

  • Introduce hydrogen chloride gas or add hydrochloric acid to the organic layer until the pH reaches 2-3.

  • Heat the mixture to 95-112°C and reflux with water for 8-10 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid and dry to obtain this compound.

Analysis by Gas Chromatography

The analysis of this compound formulations can be performed using gas chromatography.[8]

Sample Preparation:

  • Take a known amount of the aqueous solution containing this compound.

  • Neutralize the solution with a 1 N sodium hydroxide solution.

  • Extract the free base (N,N-Dimethyl-2-chloropropylamine) with methylene chloride.

  • The methylene chloride extract is then used for quantification.

Instrumentation:

  • Gas Chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID).

  • The specific column, temperature program, and carrier gas flow rate should be optimized for the separation and detection of N,N-Dimethyl-2-chloropropylamine.

Applications in Drug Development and Research

This compound is a key building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs) and other specialty chemicals.[1][9][10] Its high reactivity makes it an essential intermediate for constructing complex molecular architectures.[1]

applications DMCPA N,N-Dimethyl-2-chloropropylamine Hydrochloride Pharma Pharmaceutical Synthesis DMCPA->Pharma Agro Agricultural Chemistry DMCPA->Agro Organic Organic Synthesis DMCPA->Organic Analgesics Analgesics & Antibiotics Pharma->Analgesics Antidepressants Antidepressants & Anxiolytics Pharma->Antidepressants Antiarrhythmics Antiarrhythmics & Antineoplastics Pharma->Antiarrhythmics Antitubercular Antitubercular Agents Pharma->Antitubercular Pesticides Pesticides & Herbicides Agro->Pesticides QuatSalts Quaternary Ammonium Salts Organic->QuatSalts

Caption: Key applications of this compound.

Key Pharmaceutical Applications:

  • Analgesics and Antibiotics: It is used as an intermediate in the synthesis of pain relief medications and antibiotics.[1]

  • Antidepressants and Anxiolytics: It serves as a precursor for drugs targeting mental health disorders.[1]

  • Antiarrhythmics and Antineoplastics: The compound is involved in synthesizing drugs for heart rhythm disorders and cancer treatments.[1]

  • Antitubercular Agents: It is used in the synthesis of lipophilic chalcone analogues that exhibit strong antitubercular properties.[9]

Other Applications:

  • Agricultural Chemistry: It is a precursor for various pesticides and herbicides.[1]

  • Organic Synthesis: It is used to synthesize quaternary ammonium salts, which have applications as phase-transfer catalysts and surfactants.[9]

Mechanism of Action and Biological Activity

The biological activity of this compound is primarily attributed to its properties as an alkylating agent.[1]

  • DNA Interaction: As a monofunctional nitrogen mustard-type chemical, it has been shown to be a DNA alkylating agent.[8][11] This alkylation can lead to DNA damage.[1] While it is a weaker alkylating agent than bifunctional nitrogen mustards and does not cause DNA-interstrand crosslinking, exposure can interfere with the progression of cells from the S phase to metaphase.[8][11]

  • Mutagenicity: Studies have indicated that it exhibits mutagenic properties in bacterial assays like the Ames test.[1]

  • Enzyme Inhibition: It acts as a competitive inhibitor of human kidney histamine N-methyltransferase.[11]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4]

  • Handling: Use only outdoors or in a well-ventilated area. Personal protective equipment, including gloves, eye protection, and a dust mask, is recommended.[1]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and strong oxidizing agents.[3]

Conclusion

This compound is a compound of significant interest in medicinal and synthetic chemistry. Its utility as a reactive intermediate enables the synthesis of a diverse array of molecules with important therapeutic and industrial applications. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and professionals working in drug development and chemical manufacturing.

References

N,N-Dimethyl-2-chloropropylamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-(Dimethylamino)isopropyl chloride hydrochloride, is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive chloroalkyl group and a tertiary amine, makes it a versatile building block in organic synthesis. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway 1: Chlorination of 1-Dimethylamino-2-propanol with Thionyl Chloride

This is one of the most common and high-yielding methods for preparing this compound. The reaction involves the conversion of the hydroxyl group of 1-dimethylamino-2-propanol to a chloride using thionyl chloride (SOCl₂). The product directly crystallizes from the reaction mixture as the hydrochloride salt.

Experimental Protocol

Based on the procedure described by Schultz and Sprague (1948)[1]:

  • A solution of 3.77 g of 1-dimethylamino-2-propanol in 10 ml of chloroform is prepared in a reaction flask equipped with a stirrer.

  • The solution is cooled to approximately 0°C using an ice bath.

  • A solution of 5.72 g of freshly distilled thionyl chloride in 2 ml of chloroform is added dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to ambient temperature over a period of about 30 minutes.

  • The mixture is then heated to reflux for an additional 30 minutes. During heating, any precipitated material should redissolve.

  • This compound begins to crystallize from the boiling solvent.

  • The reaction mixture is then cooled, diluted with ether to facilitate complete precipitation, and filtered.

  • The collected solid product is recrystallized to yield purified this compound[1]. A patent also describes the use of ethylene dichloride as a solvent which can lead to a higher quality product with better crystallinity and color[2][3].

Quantitative Data
ParameterValueReference
Starting Material1-Dimethylamino-2-propanol[1]
ReagentThionyl Chloride (SOCl₂)[1]
SolventChloroform / Ethylene Dichloride[1][2]
Reaction Temperature0°C to reflux[1][2]
Yield~95%[1]
Melting Point192-194°C (recrystallized)[1]
Purity>98%[4]

Reaction Pathway Visualization

G cluster_reactants Reactants cluster_process Process cluster_products Product 1-Dimethylamino-2-propanol 1-Dimethylamino-2-propanol Reaction Reaction in Chloroform 0°C to Reflux 1-Dimethylamino-2-propanol->Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction N,N-Dimethyl-2-chloropropylamine HCl N,N-Dimethyl-2-chloropropylamine HCl Reaction->N,N-Dimethyl-2-chloropropylamine HCl Yield: ~95%

Caption: Synthesis from 1-Dimethylamino-2-propanol.

Synthesis Pathway 2: Aza-Michael Addition of Dimethylamine to Chloropropene

This pathway involves the reaction of a chloropropene solution with dimethylamine in the presence of a catalyst, followed by acidification to form the hydrochloride salt. This method is advantageous due to its high product purity and yield.

Experimental Protocol

Based on patent CN111153807B[5]:

  • A solution of chloropropene is prepared by dissolving it in a suitable solvent such as toluene or ethanol.

  • The chloropropene solution is reacted with dimethylamine at a temperature of 35-45°C for 1-10 hours under the action of a catalyst (e.g., TiCl₄ or diatomaceous earth)[5]. The molar ratio of dimethylamine to chloropropene is typically between 1.1:1 and 1.5:1[5].

  • Upon completion of the reaction, the resulting product mixture undergoes reduced pressure distillation.

  • The distilled product is washed and layered. The organic layer is then treated with an acid (e.g., hydrochloric acid) until the pH value reaches 2-3.

  • The mixture is then reacted for 1-2 hours at a temperature of 95-112°C and refluxed for 8-10 hours with water.

  • After cooling to room temperature, the product is filtered and dried to obtain N,N-Dimethylamino chloropropane hydrochloride[5].

Quantitative Data
ParameterValueReference
Starting MaterialsChloropropene, Dimethylamine[5]
CatalystTiCl₄ or Diatomaceous earth[5]
SolventToluene or Ethanol[5]
Reaction Temperature35-45°C (addition), 95-112°C (acidification)[5]
Molar Yield88.6% - 90.0%[5]
Purity>99.0%[5]

Reaction Pathway Visualization

G cluster_reactants Reactants cluster_process Process cluster_products Product Chloropropene Chloropropene Aza-Michael Addition Catalyst (TiCl4 or Diatomaceous earth) Toluene, 35-45°C Chloropropene->Aza-Michael Addition Dimethylamine Dimethylamine Dimethylamine->Aza-Michael Addition Acidification HCl, 95-112°C Aza-Michael Addition->Acidification Intermediate N,N-Dimethyl-2-chloropropylamine HCl N,N-Dimethyl-2-chloropropylamine HCl Acidification->N,N-Dimethyl-2-chloropropylamine HCl Yield: ~90%

Caption: Synthesis via Aza-Michael Addition.

Synthesis Pathway 3: N,N-Dimethylation of Chloropropylamine Hydrochloride

This method is particularly useful for producing isotopically labeled this compound. It involves the alkylation of chloropropylamine hydrochloride with methyl iodide using a phase-transfer catalyst.

Experimental Protocol

As detailed in patent CN103588647A[4][6]:

  • Chlorpropylamine hydrochloride is reacted with a stable isotope-labeled methyl iodide (e.g., ¹³C-CH₃I or ²H-labeled methyl iodide) in an aqueous alkaline medium (e.g., NaOH/Na₂CO₃).

  • A phase-transfer catalyst, such as tetrabutylammonium bromide, is used to facilitate the reaction. The catalyst loading is typically 0.5–1 mol%[4].

  • The optimal molar ratio of methyl iodide to chlorpropylamine hydrochloride ranges from 1:1 to 4:1[4].

  • The reaction is carried out at a temperature of 35-95°C for 2-12 hours[6].

  • After the reaction, the resulting N,N-dimethylaminochloropropane is separated and purified.

  • The purified intermediate is then treated with anhydrous HCl gas, followed by recrystallization to yield the final hydrochloride salt[4].

Quantitative Data
ParameterValueReference
Starting MaterialsChlorpropylamine hydrochloride, Methyl iodide[4][6]
CatalystTetrabutylammonium bromide (Phase-transfer)[4]
MediumAqueous alkaline (NaOH/Na₂CO₃)[4]
Reaction Temperature35-95°C[6]
Reaction Time2-12 hours (7-12 hours with catalyst)[4][6]
Molar Ratio (CH₃I:Amine)1:1 to 4:1[4]

Reaction Pathway Visualization

G cluster_reactants Reactants cluster_process Process cluster_products Product Chloropropylamine HCl Chloropropylamine HCl N,N-Dimethylation Phase-Transfer Catalyst Aqueous Base, 35-95°C Chloropropylamine HCl->N,N-Dimethylation Methyl Iodide Methyl Iodide (Isotope Labeled) Methyl Iodide->N,N-Dimethylation Salt Formation Anhydrous HCl gas N,N-Dimethylation->Salt Formation Intermediate N,N-Dimethyl-2-chloropropylamine HCl N,N-Dimethyl-2-chloropropylamine HCl Salt Formation->N,N-Dimethyl-2-chloropropylamine HCl

Caption: Synthesis via N,N-Dimethylation.

Conclusion

The synthesis of this compound can be achieved through several efficient pathways. The choice of method may depend on factors such as the availability of starting materials, desired purity, and the scale of production. The chlorination of 1-dimethylamino-2-propanol offers a direct and high-yielding route. The aza-Michael addition provides a pathway to a very pure product. For specialized applications like isotopic labeling, the N,N-dimethylation of chloropropylamine hydrochloride is the preferred method. Each of these methods, when performed with care and adherence to the detailed protocols, can provide this valuable intermediate for further use in pharmaceutical and chemical research and development.

References

An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-2-chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-chloropropylamine hydrochloride (DMCPA), a reactive organic compound, is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, including the antihistamine chlorpheniramine.[1][2][3] However, its structural similarity to nitrogen mustards bestows upon it direct biological activities that warrant careful consideration in research and drug development settings. This technical guide provides a comprehensive overview of the known mechanisms of action of DMCPA, focusing on its DNA alkylating properties, enzyme inhibition, and effects on cellular transport systems. Quantitative data from toxicological and in vitro studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further investigation.

Core Mechanism of Action: DNA Alkylation

DMCPA is classified as a monofunctional nitrogen mustard-type chemical.[4][5] Its primary mechanism of action at the molecular level is the alkylation of DNA. This process involves the formation of a highly reactive aziridinium ion, which then covalently bonds to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This action can disrupt DNA replication and transcription, ultimately leading to cytotoxicity.[1][6] Unlike bifunctional nitrogen mustards, DMCPA is a weaker alkylating agent and does not induce DNA-interstrand crosslinking.[4][5] However, exposure to monofunctional nitrogen mustard-type compounds has been shown to interfere with the progression of cells from the S phase to metaphase.[4][5]

The alkylating properties of DMCPA are also linked to its observed mutagenicity. It has tested positive in bacterial mutagenicity assays, such as the Ames test.[1][4]

DNA_Alkylation DMCPA N,N-Dimethyl-2-chloropropylamine (DMCPA) Aziridinium Aziridinium Ion (Reactive Intermediate) DMCPA->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack (Alkylation) DNA_Adduct Alkylated DNA (DNA Adduct) DNA->DNA_Adduct CellCycle Cell Cycle Arrest (S/G2 Phase) DNA_Adduct->CellCycle Cytotoxicity Cytotoxicity CellCycle->Cytotoxicity

Figure 1: Proposed pathway of DNA alkylation by DMCPA.

Enzyme Inhibition: Histamine N-Methyltransferase (HNMT)

DMCPA has been identified as a competitive inhibitor of human kidney histamine N-methyltransferase (HNMT).[4][5] HNMT is a key enzyme responsible for the metabolism of histamine in the central nervous system and airways. Inhibition of HNMT can lead to an elevation of histamine levels. The free base of DMCPA has been reported to inhibit this enzyme by 50% at a concentration of 0.32 mM.[4][5]

Inhibition of Cellular Transport: Choline Uptake

Studies have also indicated that DMCPA can inhibit the high-affinity uptake of choline.[4] Choline is an essential nutrient and a precursor for the synthesis of the neurotransmitter acetylcholine and membrane phospholipids. Inhibition of its uptake can have significant effects on neuronal function and cell membrane integrity.

Quantitative Pharmacological and Toxicological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity

TargetAssay TypeParameterValueReference
Human Kidney Histamine N-Methyltransferase (HNMT)Enzyme Inhibition AssayIC500.32 mM[4][5]

Table 2: Acute Toxicity

SpeciesRouteParameterValueReference
MouseSubcutaneousLD50200 mg/kg[7]

Table 3: Sub-chronic Toxicity Study in Rodents (3-Month Gavage)

SpeciesSexDose Levels (mg/kg/day)Key ObservationsNOAEL (mg/kg/day)Reference
F344/N RatMale0, 6.25, 12.5, 25, 50, 100Lethargy, tremors, ataxia at higher doses. Increased serum bile acids at 50 and 100 mg/kg. Goblet cell hypertrophy of the nose at 100 mg/kg.50[4][5]
F344/N RatFemale0, 6.25, 12.5, 25, 50, 100Increased serum bile acids at 100 mg/kg.100-200[5]
B6C3F1 MouseMale0, 6.25, 12.5, 25, 50, 100No significant histopathologic findings.>100[5]
B6C3F1 MouseFemale0, 6.25, 12.5, 25, 50, 100Deaths at 100 mg/kg. Significantly lower final mean body weights at 50 mg/kg. Significantly lower absolute lung weights at 25, 50, and 100 mg/kg.50[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the mechanism of action of DMCPA. These are generalized protocols based on standard methods and should be adapted as needed.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a generalized procedure for assessing the mutagenic potential of DMCPA.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Strain_Prep 1. Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA100, TA1535) Mix 4. Mix bacterial culture, DMCPA solution, and S9 mix (or buffer) Strain_Prep->Mix S9_Prep 2. Prepare S9 mix for metabolic activation (optional) S9_Prep->Mix DMCPA_Prep 3. Prepare serial dilutions of DMCPA in a suitable solvent DMCPA_Prep->Mix Top_Agar 5. Add mixture to molten top agar containing trace histidine Mix->Top_Agar Plate 6. Pour onto minimal glucose agar plates Top_Agar->Plate Incubate 7. Incubate plates at 37°C for 48-72 hours Plate->Incubate Count 8. Count revertant colonies Incubate->Count Compare 9. Compare colony counts of DMCPA-treated plates to negative controls Count->Compare

Figure 2: A generalized workflow for the Ames test.

Materials:

  • Salmonella typhimurium histidine-dependent strains (e.g., TA100, TA1535).

  • Nutrient broth.

  • Top agar (with trace amounts of histidine and biotin).

  • Minimal glucose agar plates.

  • This compound (DMCPA).

  • Solvent for DMCPA (e.g., sterile deionized water).

  • S9 fraction from induced rat liver (for metabolic activation).

  • S9 co-factor mix.

  • Positive and negative controls.

Procedure:

  • Culture Preparation: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

  • DMCPA Preparation: Prepare a series of concentrations of DMCPA in a suitable solvent.

  • Exposure: In a test tube, combine the bacterial culture, the DMCPA solution (or control), and either the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

  • Plating: Add the mixture to molten top agar and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Histamine N-Methyltransferase (HNMT) Inhibition Assay

This is a representative radiometric assay protocol to determine the inhibitory effect of DMCPA on HNMT activity.

Materials:

  • Recombinant human HNMT.

  • Assay buffer (e.g., phosphate buffer, pH 7.8).

  • Histamine.

  • S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).

  • This compound (DMCPA).

  • Control inhibitor (e.g., amodiaquine).

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubation: In a microplate well, pre-incubate the HNMT enzyme with various concentrations of DMCPA (or control) in the assay buffer for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of histamine and [3H]-SAM.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction (e.g., by adding a high concentration of a non-radioactive methyl donor or by changing the pH).

  • Detection: Separate the radiolabeled product from the unreacted [3H]-SAM. Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the percentage of HNMT inhibition for each DMCPA concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the DMCPA concentration and fitting the data to a suitable dose-response curve.

High-Affinity Choline Uptake (HACU) Assay

This protocol describes a general method for assessing the effect of DMCPA on choline uptake in a neuronal cell line or synaptosomes.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or synaptosomes.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [3H]-Choline.

  • This compound (DMCPA).

  • Hemicholinium-3 (HC-3) as a specific inhibitor of HACU.

  • Lysis buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Preparation: Culture and differentiate the neuronal cells or prepare synaptosomes from brain tissue.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with various concentrations of DMCPA or vehicle control in the assay buffer.

  • Uptake Initiation: Add [3H]-choline to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-choline.

  • Cell Lysis: Lyse the cells to release the intracellular [3H]-choline.

  • Detection: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Determine the specific high-affinity uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of HC-3) from the total uptake. Calculate the percentage of inhibition of HACU for each DMCPA concentration and determine the IC50 value.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent biological activities, stemming from its chemical structure, necessitate a thorough understanding and careful handling. Its primary mechanism of action involves DNA alkylation, leading to potential mutagenicity and cytotoxicity. Furthermore, its ability to inhibit key enzymes like HNMT and cellular transport systems for essential nutrients like choline highlights the need for comprehensive toxicological evaluation in any application where human exposure is a possibility. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with or encountering this compound.

References

N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Dimethyl-2-chloropropylamine hydrochloride, a key building block in synthetic chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent use, and presents key analytical data for its characterization.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is highly soluble in water and soluble in polar organic solvents like methanol and ethanol.[2] The hydrochloride salt form enhances its stability and ease of handling in experimental settings.[2]

PropertyValueSource
Molecular Formula C₅H₁₃Cl₂N[1]
Molecular Weight 158.07 g/mol [1]
CAS Number 4584-49-0
Appearance White to off-white crystalline powder/solid[1]
Melting Point 187-190 °C
Water Solubility Highly soluble[2]
Solubility in other solvents Soluble in methanol and ethanol[2]

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
~3.4 - 3.6m-CH(Cl)-
~2.9 - 3.2m-CH₂-N-
~2.7s-N(CH₃)₂
~1.5d-CH(Cl)CH₃
¹³C NMR Chemical Shift (ppm) Assignment
~60-65-CH(Cl)-
~55-60-CH₂-N-
~45-N(CH₃)₂
~20-CH(Cl)CH₃

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Vibrational Mode
2500-3000N-H stretch (from hydrochloride)
2950-3000C-H stretch (aliphatic)
1450-1480C-H bend (aliphatic)
600-800C-Cl stretch

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of this compound.

Synthesis of this compound

This protocol describes the synthesis from 1-dimethylamino-2-propanol.

Materials:

  • 1-dimethylamino-2-propanol

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-dimethylamino-2-propanol in chloroform and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride in chloroform dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold diethyl ether.

  • Dry the purified this compound under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 1-dimethylamino-2-propanol 1-dimethylamino-2-propanol Reaction Chlorination at 0°C to reflux 1-dimethylamino-2-propanol->Reaction Thionyl_chloride Thionyl Chloride Thionyl_chloride->Reaction Chloroform Chloroform Chloroform->Reaction Precipitation Precipitation with Diethyl Ether Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product_HCl N,N-Dimethyl-2-chloropropylamine Hydrochloride Drying->Product_HCl

Synthesis of N,N-Dimethyl-2-chloropropylamine HCl.
Application in the Synthesis of Isopromethazine

This compound is a valuable alkylating agent for the synthesis of various pharmaceuticals. The following protocol is adapted for the synthesis of Isopromethazine, a phenothiazine derivative.

Materials:

  • Phenothiazine

  • Sodium hydroxide (or Potassium hydroxide)

  • Toluene

  • This compound

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in toluene.

  • Add powdered sodium hydroxide to the solution.

  • Heat the mixture to reflux for approximately 2 hours to deprotonate the phenothiazine nitrogen.

  • While maintaining reflux, add N,N-Dimethyl-2-chloropropylamine (prepared by neutralizing the hydrochloride salt) dropwise over 1 hour.

  • Continue to reflux the reaction mixture for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash them with water.

  • Concentrate the organic phase under reduced pressure to obtain the crude Isopromethazine free base.

  • Further purification can be achieved by vacuum distillation or by forming the hydrochloride salt and recrystallizing.

Application_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_final_product Final Product Phenothiazine Phenothiazine Deprotonation Deprotonation of Phenothiazine Phenothiazine->Deprotonation Base Sodium Hydroxide Base->Deprotonation Solvent Toluene Solvent->Deprotonation Alkylating_Agent N,N-Dimethyl-2-chloropropylamine Alkylation N-Alkylation Alkylating_Agent->Alkylation Deprotonation->Alkylation Workup Workup & Extraction Alkylation->Workup Purification Purification Workup->Purification Isopromethazine Isopromethazine Purification->Isopromethazine

Synthesis of Isopromethazine.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[2] Wear protective gloves, clothing, eye, and face protection.

Conclusion

This compound is a versatile and important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility as an alkylating agent allows for the construction of complex molecular architectures found in a variety of bioactive compounds. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in drug discovery and development.

References

An In-depth Technical Guide to the Spectral Data of N,N-Dimethyl-2-chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for N,N-Dimethyl-2-chloropropylamine hydrochloride (CAS No: 4584-49-0).[1] The information presented herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details relevant experimental protocols, and provides visualizations of the analytical workflow.

Chemical Structure and Properties

This compound is a tertiary amine hydrochloride salt.[1] It is an off-white solid with a molecular weight of 158.07 g/mol .[1]

Chemical Structure:

Spectral Data

The following sections present the available spectral data for this compound. Where direct data for the hydrochloride salt is unavailable, data for the parent compound, N,N-Dimethyl-2-chloropropylamine, is provided with an explanation of the expected spectral changes upon protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the tertiary amine in N,N-Dimethyl-2-chloropropylamine to form the hydrochloride salt is expected to cause a downfield shift (to a higher ppm value) of the protons and carbons near the nitrogen atom due to the electron-withdrawing effect of the positively charged nitrogen.

¹H NMR Data (Predicted)

ProtonsMultiplicityApproximate Chemical Shift (ppm)
-CH(Cl)-CHDoublet1.6 - 1.8
-N(CH ₃)₂Singlet2.8 - 3.0
-CH ₂-N-Multiplet3.2 - 3.5
-CH (Cl)-Multiplet4.4 - 4.6
N -HBroad SingletVariable (often 10-12)

¹³C NMR Data

A ¹³C NMR spectrum for this compound is available from SpectraBase.[1] However, specific chemical shift values are not provided in a tabular format. The expected carbon environments are listed below.

CarbonApproximate Chemical Shift (ppm)
-CH(Cl)-C H₃20 - 25
-N(C H₃)₂45 - 50
-C H(Cl)-60 - 65
-C H₂-N-65 - 70
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt and the alkyl halide functionalities. As a tertiary amine hydrochloride, a broad absorption band is expected in the 2400-2700 cm⁻¹ region due to the N-H⁺ stretching vibration. The C-Cl stretch is typically observed in the 600-800 cm⁻¹ range.[2]

Characteristic IR Absorption Bands

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
N-H⁺Stretch (broad)2400 - 2700
C-HStretch2850 - 3000
C-NStretch1000 - 1250
C-ClStretch600 - 800
Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will typically show the mass of the free base after the loss of HCl. The mass spectrum of N,N-Dimethyl-2-chloropropylamine is available.[3] The fragmentation pattern is dominated by alpha-cleavage, which is characteristic of amines.[4][5]

Expected Mass Spectrum Fragmentation

The molecular ion peak for the free base (C₅H₁₂ClN) would be observed at m/z 121. The fragmentation would likely involve the loss of a methyl group or a chloropropyl group.

m/zPossible Fragment
121[M]⁺ (Molecular ion of the free base)
106[M - CH₃]⁺
86[M - Cl]⁺
58[CH₂=N(CH₃)₂]⁺ (from α-cleavage)

Experimental Protocols

The following are general experimental protocols for obtaining NMR, IR, and MS spectra of this compound. These should be adapted and optimized based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry vial.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[6][7] The choice of solvent may affect the chemical shifts.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]

  • Cap the NMR tube and ensure the solution height is between 4 and 5 cm.[7]

Data Acquisition (¹H NMR):

  • Spectrometer: 300 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-15 ppm

Data Acquisition (¹³C NMR):

  • Spectrometer: 75 MHz or higher

  • Pulse Program: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[8]

Data Acquisition (FTIR):

  • Instrument: FTIR spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: Mass spectrometer with an ESI source

  • Ionization Mode: Positive ion mode

  • Scan Range: m/z 50-200

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V (can be optimized to control fragmentation)

  • Source Temperature: 100-150 °C

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_reporting Reporting Sample N,N-Dimethyl-2-chloropropylamine Hydrochloride Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI-MS) MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Coupling Constants NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Absorption Bands IR_Acq->IR_Analysis MS_Analysis Determine Molecular Ion and Fragmentation Pattern MS_Acq->MS_Analysis Report Compile Spectral Data and Interpretation NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report Structure_Spectra_Relationship cluster_structure Molecular Structure cluster_spectra Spectroscopic Data Structure N,N-Dimethyl-2-chloropropylamine Hydrochloride NMR NMR (¹H, ¹³C) - Proton/Carbon Environments Structure->NMR Provides info on IR IR - Functional Groups Structure->IR Provides info on MS MS - Molecular Weight - Fragmentation Structure->MS Provides info on

References

N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Comprehensive Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility profile of N,N-Dimethyl-2-chloropropylamine hydrochloride (CAS 4584-49-0), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in various synthetic processes, formulation development, and for ensuring compliance with safety and handling protocols.

Core Physicochemical Properties

This compound is an organic compound with the molecular formula C₅H₁₃Cl₂N and a molar mass of 158.07 g/mol .[1] It typically appears as a white to off-white crystalline powder.[1][2] A notable characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][3]

Quantitative Solubility Data

The solubility of this compound has been reported in several common solvents. The available quantitative data is summarized in the table below. It is important to note that the temperature dependence of solubility for this compound is not extensively documented in publicly available literature. The data presented here is primarily at room temperature.

SolventSolubilityTemperature (°C)Reference
Water2000 mg/mL20[1][3][4]
Water≥ 100 mg/mL21.1 (70 °F)[2]
MethanolSoluble (5%)Not Specified[1]
EthanolSoluble (5%)Not Specified[1]
BenzeneInsolubleNot Specified[1]
TolueneInsolubleNot Specified[1]

Experimental Protocols for Solubility Determination

To facilitate further research and provide a standardized approach for determining the solubility of this compound under specific experimental conditions, this section details a comprehensive experimental protocol based on the internationally recognized OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility, and recommendations from the World Health Organization (WHO) for active pharmaceutical ingredients.[1][2][3][4][5]

Principle of the Method

The "shake flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[6][7] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (of known purity)

  • Solvent of interest (e.g., deionized water, methanol, ethanol)

  • Thermostatically controlled mechanical shaker or orbital incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical technique for concentration measurement

  • Glass vials with screw caps

Experimental Procedure
  • Preparation of the Test System:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

    • Add a known volume of the desired solvent to the vial.

    • For aqueous solubility, use buffers to maintain a constant pH throughout the experiment, as pH can significantly influence the solubility of ionizable compounds.[6][8] Recommended pH values for pharmaceutical testing are typically in the range of 1.2 to 6.8.[6]

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed that is sufficient to keep the solid particles suspended without causing excessive foaming.

    • Allow the samples to equilibrate for a predetermined period. It is crucial to establish the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[6]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as the average of at least three replicate determinations, along with the standard deviation.

    • Clearly state the experimental conditions, including the solvent, temperature, pH (for aqueous solutions), and the analytical method used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_result Result A Weigh excess N,N-Dimethyl-2-chloropropylamine HCl B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow to reach equilibrium C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration (e.g., HPLC) F->G H Calculate and report solubility G->H

References

N,N-Dimethyl-2-chloropropylamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of N,N-Dimethyl-2-chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reactive organic compound frequently employed as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical research sectors. Its utility is derived from the presence of both a tertiary amine and a reactive chloroalkyl group.[1] Given its role as a precursor, understanding its stability and requisite storage conditions is paramount to ensure its quality, reactivity, and the safety of its handling and application. The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents.[2] This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical Name 2-chloro-N,N-dimethylpropan-1-amine;hydrochloride[2]
Synonyms (2-Chloropropyl)dimethylamine hydrochloride, 2-(Dimethylamino)isopropyl chloride hydrochloride[3]
CAS Number 4584-49-0[1]
Molecular Formula C₅H₁₃Cl₂N[1][4]
Molecular Weight 158.07 g/mol [1]
Appearance White to off-white crystalline powder or chunky solid[1][3]
Melting Point 187-190 °C[1]
Boiling Point Decomposes before boiling[1]
Solubility Highly soluble in water (2000 g/L at 20 °C); Soluble in methanol and ethanol[1]
Hygroscopicity Hygroscopic[3]

Stability Profile

This compound is generally considered to be chemically stable under standard storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

General Stability

The compound is stable under normal, dry conditions. Its hydrochloride form contributes to its overall stability compared to the free base.

Hygroscopicity

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The absorption of water can potentially lead to hydrolysis and may affect its physical state and reactivity.

Thermal Stability

While stable at ambient temperatures, the compound is susceptible to thermal degradation at elevated temperatures. It is reported to decompose before reaching its boiling point.[1] Specific temperatures at which thermal degradation of amines accelerates are generally above 177°C (350°F), though this can vary depending on the specific compound and conditions.[5]

Incompatibilities

To maintain its integrity, this compound should not be stored with strong oxidizing agents, strong bases, and metallic salts.[3] Amines, in general, can react exothermically with acids and may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound. The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationReferences
Temperature Store in a cool, well-ventilated area. Specific recommendations include storing below 30°C.[4]
Atmosphere Store under dry conditions.[6]
Container Keep container tightly closed.[6]
Light While not explicitly stated for this compound, storage away from direct sunlight is a general best practice for chemical reagents.[6]
Ventilation Ensure good ventilation/exhaustion in the storage area.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation routes can be inferred from its chemical structure. The primary reactive sites are the carbon-chlorine bond and the tertiary amine group.

Hydrolysis

Due to its high solubility in water and hygroscopic nature, hydrolysis is a potential degradation pathway. The chloro group can be displaced by a hydroxyl group, particularly under neutral or basic conditions, to form N,N-Dimethyl-2-hydroxypropylamine.

G cluster_hydrolysis Hydrolytic Degradation N,N-Dimethyl-2-chloropropylamine N,N-Dimethyl-2-chloropropylamine N,N-Dimethyl-2-hydroxypropylamine N,N-Dimethyl-2-hydroxypropylamine N,N-Dimethyl-2-chloropropylamine->N,N-Dimethyl-2-hydroxypropylamine + H2O - HCl

Caption: Proposed Hydrolytic Degradation Pathway.

Elimination

Under basic conditions or at elevated temperatures, elimination of hydrogen chloride (HCl) could occur to form an alkene, N,N-dimethylallylamine.

G cluster_elimination Elimination Reaction N,N-Dimethyl-2-chloropropylamine N,N-Dimethyl-2-chloropropylamine N,N-Dimethylallylamine N,N-Dimethylallylamine N,N-Dimethyl-2-chloropropylamine->N,N-Dimethylallylamine - HCl

Caption: Proposed Elimination Degradation Pathway.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study can be conducted. This involves subjecting the compound to various stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The following diagram illustrates a general workflow for a forced degradation study.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of N,N-Dimethyl-2-chloropropylamine HCl Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Quench Reaction (if necessary) Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify

Caption: General Workflow for Forced Degradation Studies.

Methodologies for Stress Testing

The following are general protocols for subjecting the compound to different stress conditions. The concentration of the compound and the duration of exposure should be optimized to achieve a target degradation of 5-20%.

6.2.1 Acid and Base Hydrolysis

  • Objective: To assess stability in acidic and basic media.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • For acid hydrolysis, add an equal volume of 1N hydrochloric acid (HCl) to a portion of the stock solution.

    • For base hydrolysis, add an equal volume of 1N sodium hydroxide (NaOH) to another portion.

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

6.2.2 Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Protocol:

    • To a portion of the stock solution, add a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature for a defined period, protected from light.

    • At specified time points, withdraw samples and dilute for analysis.

6.2.3 Thermal Degradation

  • Objective: To determine the effect of high temperature.

  • Protocol:

    • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

    • After a defined period, remove the sample, allow it to cool, and dissolve it in a suitable solvent for analysis.

6.2.4 Photostability Testing

  • Objective: To assess sensitivity to light.

  • Protocol:

    • Expose the solid compound or a solution of the compound to a light source with a specified output (e.g., in a photostability chamber) according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, prepare solutions of both the exposed and control samples for analysis.

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary liabilities are its hygroscopicity and incompatibility with strong oxidizing agents and bases. To ensure its quality and integrity, it must be stored in a cool, dry, well-ventilated area in a tightly sealed container. The potential for hydrolytic and elimination reactions should be considered, especially in the presence of moisture or basic conditions. The provided experimental framework for forced degradation studies offers a systematic approach for researchers to further investigate its stability profile and identify any potential degradation products under specific stress conditions. This understanding is critical for its effective use in research and development.

References

An In-depth Technical Guide to the Molecular Weight of N,N-Dimethyl-2-chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular weight and related physicochemical properties of N,N-Dimethyl-2-chloropropylamine hydrochloride, a vital reagent in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Formula

This compound is an organic compound classified as an alkylamine derivative.[1] It is commonly used as an intermediate in various chemical syntheses.[1] The compound is also known by several synonyms, including 2-Chloro-N,N-dimethylpropylamine hydrochloride and β-(Dimethylamino)isopropyl chloride hydrochloride.[2][3]

The molecular structure consists of a propyl chain with a chlorine atom at the second position and a dimethylamino group. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[4]

  • Chemical Formula : CH₃CHClCH₂N(CH₃)₂ · HCl[2][5]

  • Sum Formula : C₅H₁₃Cl₂N[1][3][6]

  • CAS Number : 4584-49-0[1][2][3]

Molecular Weight Determination

The molecular weight of this compound is a fundamental property derived from its molecular formula (C₅H₁₃Cl₂N) and the atomic weights of its constituent elements. The calculated molar mass is 158.07 g/mol .[1][2][3][6]

The diagram below illustrates the components contributing to the final molecular weight.

Molecular_Weight_Calculation Calculation of Molecular Weight for C₅H₁₃Cl₂N Compound N,N-Dimethyl-2-chloropropylamine HCl (C₅H₁₃Cl₂N) Molecular Weight: 158.07 g/mol Result Sum of Atomic Weights Compound->Result Equals C Carbon (C) 5 atoms × 12.011 u C->Compound H Hydrogen (H) 13 atoms × 1.008 u H->Compound Cl Chlorine (Cl) 2 atoms × 35.453 u Cl->Compound N Nitrogen (N) 1 atom × 14.007 u N->Compound

Diagram illustrating the elemental contribution to the molecular weight.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 158.07 g/mol [1][2][3][6]
Molecular Formula C₅H₁₃Cl₂N[1][3][6]
Appearance White powder / Off-white chunky solid[1][3][6]
Melting Point 187–190 °C[1]
Solubility in Water Highly soluble (2000 mg/mL at 20°C)[1]
CAS Number 4584-49-0[1][2][3]

Experimental Protocols

Protocol: Molecular Weight Verification by Mass Spectrometry

While the molecular weight is fundamentally calculated from the chemical formula, its experimental verification is crucial for compound identification and purity assessment. High-resolution mass spectrometry (HRMS) is the standard method.

Objective: To experimentally confirm the molecular weight of the cationic species of this compound (C₅H₁₂ClN⁺).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or a water/acetonitrile mixture.

  • Instrumentation: A high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source is used.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. In positive ion mode, the molecule of interest will be detected as the cation [M-Cl]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: The resulting spectrum is analyzed to find the peak corresponding to the monoisotopic mass of the N,N-Dimethyl-2-chloropropylamine cation (C₅H₁₂ClN⁺). The experimentally measured m/z value is then compared to the theoretically calculated exact mass to confirm the compound's identity.

The workflow for this experimental verification is outlined in the diagram below.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_result Data Interpretation Prep Dissolve Sample in Methanol Ionization Electrospray Ionization (ESI) Prep->Ionization Analysis Mass Analysis (e.g., Orbitrap/TOF) Ionization->Analysis Detection Ion Detection Analysis->Detection Result Compare Experimental m/z to Theoretical Mass Detection->Result

References

Methodological & Application

Application Notes and Protocols: N,N-Dimethyl-2-chloropropylamine hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N,N-Dimethyl-2-chloropropylamine hydrochloride (DMCPA), a versatile reagent for the introduction of a dimethylaminopropyl moiety into a variety of molecular scaffolds. Its application is particularly notable in the synthesis of pharmaceutically active compounds, including antihistamines and antipsychotic agents.

Alkylation of Carbon Nucleophiles: Synthesis of Pheniramine

This compound is a key reagent in the synthesis of pheniramine, a first-generation antihistamine. The core of this synthesis involves the alkylation of a carbon nucleophile, benzylpyridine, with DMCPA. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated benzylpyridine attacks the electrophilic carbon of the chloropropylamine side chain.

Experimental Protocol: Synthesis of Pheniramine

Materials:

  • Benzylpyridine

  • Sodium amide (NaNH₂)

  • This compound (DMCPA)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Water

  • Maleic acid

  • Ethanol, absolute

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add benzylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 20-25°C and add sodium amide (1.05 eq) portion-wise, maintaining the temperature. Stir the resulting suspension for 1 hour at this temperature.

  • Prepare a solution of this compound (1.1 eq) in anhydrous toluene.

  • Add the DMCPA solution dropwise to the benzylpyridine-sodium amide suspension over 30 minutes, maintaining the reaction temperature between 30-40°C.

  • After the addition is complete, heat the reaction mixture to 40-45°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic phase with water until the aqueous layer is neutral.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude pheniramine.

  • Purify the crude pheniramine by vacuum distillation.

  • For the preparation of the maleate salt, dissolve the purified pheniramine in absolute ethanol. In a separate flask, dissolve maleic acid (1.0 eq) in absolute ethanol.

  • Add the maleic acid solution to the pheniramine solution with stirring. The pheniramine maleate salt will precipitate.

  • Cool the mixture to 0-5°C to complete precipitation, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data
Reactant 1Reactant 2 (DMCPA)BaseSolventTemperature (°C)Time (h)ProductYield (%)
Benzylpyridine1.1 eqSodium AmideTHF40-452Pheniramine~75-85

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Synthetic Workflow: Synthesis of Pheniramine

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Salt Formation Benzylpyridine Benzylpyridine BenzylpyridineAnion Benzylpyridine Anion Benzylpyridine->BenzylpyridineAnion in THF SodiumAmide Sodium Amide (NaNH2) SodiumAmide->BenzylpyridineAnion Pheniramine Pheniramine BenzylpyridineAnion->Pheniramine DMCPA N,N-Dimethyl-2-chloropropylamine Hydrochloride (DMCPA) DMCPA->Pheniramine PheniramineMaleate Pheniramine Maleate Pheniramine->PheniramineMaleate MaleicAcid Maleic Acid MaleicAcid->PheniramineMaleate in Ethanol

Caption: Synthetic workflow for the preparation of Pheniramine Maleate.

N-Alkylation of Heterocycles: Synthesis of Phenothiazine Derivatives

This compound is an effective alkylating agent for the nitrogen atom of heterocyclic systems, such as phenothiazine. This reaction is fundamental in the synthesis of a variety of neuroleptic drugs. The lone pair of electrons on the nitrogen atom of the phenothiazine ring acts as a nucleophile, displacing the chloride from DMCPA.

Experimental Protocol: N-Alkylation of Phenothiazine

Materials:

  • Phenothiazine

  • This compound (DMCPA)

  • Sodium amide (NaNH₂) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, DMF, or Xylene)

  • Water

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve phenothiazine (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (e.g., sodium amide, 1.1 eq, or potassium carbonate, 2.0 eq) to the solution and stir for 30 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Wash the filtrate with water to remove any remaining base and salts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
HeterocycleAlkylating Agent (DMCPA)BaseSolventTemperature (°C)Time (h)ProductYield (%)
Phenothiazine1.2 eqSodium AmideTolueneReflux (111)4-610-(2-Dimethylaminopropyl)phenothiazine~70-80
Phenothiazine1.2 eqK₂CO₃DMF100610-(2-Dimethylaminopropyl)phenothiazine~65-75

Note: Yields are approximate and can vary based on the specific phenothiazine derivative and reaction conditions.

Reaction Pathway: N-Alkylation of Phenothiazine

G Phenothiazine Phenothiazine PhenothiazineAnion Phenothiazine Anion Phenothiazine->PhenothiazineAnion Base Base (e.g., NaNH2) Base->PhenothiazineAnion Deprotonation Product 10-(2-Dimethylaminopropyl)phenothiazine PhenothiazineAnion->Product Nucleophilic Attack DMCPA N,N-Dimethyl-2-chloropropylamine Hydrochloride (DMCPA) DMCPA->Product

Application Notes and Protocols for N,N-Dimethyl-2-chloropropylamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-chloropropylamine hydrochloride is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for its role as an alkylating agent. Its primary application lies in the introduction of a dimethylaminopropyl moiety into a target molecule. This functional group is a common feature in a variety of pharmacologically active compounds, including antihistamines and other central nervous system (CNS) active drugs. These notes provide a detailed experimental protocol for a representative application of this compound in the synthesis of a precursor to the first-generation antihistamine, chlorpheniramine. The protocol is based on established synthetic routes for similar compounds and general principles of N-alkylation.

Chemical Properties and Handling

PropertyValue
CAS Number 4584-49-0
Molecular Formula C₅H₁₃Cl₂N
Molecular Weight 158.07 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents like ethanol and methanol.[1]
Melting Point 187-190 °C
Primary Hazard Acutely toxic, skin and eye irritant.
Handling Precautions Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes.

Core Application: Alkylation in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3] It is particularly effective in alkylation reactions where a dimethylaminopropyl group is required to be attached to a nucleophilic center, such as a carbanion or a deprotonated amine.

A prominent example of its application is in the multi-step synthesis of chlorpheniramine, a widely used antihistamine for treating allergic conditions.[4] In one of the key synthetic pathways to chlorpheniramine, an analogue of this compound is used to alkylate a pyridine derivative.

Experimental Protocol: Synthesis of a Chlorpheniramine Precursor

This protocol details the N-alkylation of 2-(4-chlorobenzyl)pyridine with N,N-Dimethyl-2-chloropropylamine (generated in situ from the hydrochloride salt) in the presence of a strong base. This reaction forms the carbon skeleton of chlorpheniramine.

Reaction Scheme:

Materials:

  • 2-(4-chlorobenzyl)pyridine

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, nitrogen inlet)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene (10 volumes relative to 2-(4-chlorobenzyl)pyridine).

  • Base Addition: Under a gentle stream of nitrogen, carefully add sodium amide (1.2 equivalents) to the toluene. Stir the suspension at room temperature.

  • Neutralization of the Amine Salt: In a separate flask, suspend this compound (1.1 equivalents) in anhydrous toluene. To this suspension, add a stoichiometric amount of a strong base (e.g., sodium amide) to generate the free amine in situ. The resulting mixture containing the free N,N-Dimethyl-2-chloropropylamine should be used immediately in the next step.

  • Addition of Reactants: To the stirred suspension of sodium amide in toluene, add a solution of 2-(4-chlorobenzyl)pyridine (1.0 equivalent) in anhydrous toluene dropwise over 30 minutes. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Alkylation Reaction: Add the freshly prepared solution of N,N-Dimethyl-2-chloropropylamine in toluene to the reaction mixture dropwise.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add water.

    • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure chlorpheniramine precursor.

Quantitative Data Summary (Representative):

ParameterValueNotes
Reactant Ratio 1.0 eq. Substrate : 1.1 eq. Alkylating Agent : 1.2 eq. BaseA slight excess of the alkylating agent and base is used to ensure complete conversion of the starting material.
Solvent Anhydrous TolueneA non-polar, high-boiling point solvent is suitable for this reaction.
Base Sodium Amide (NaNH₂)A strong base is required to deprotonate the benzylic position of the pyridine derivative, forming a nucleophilic carbanion.
Reaction Temperature Reflux (approx. 110°C)Elevated temperatures are typically necessary to drive the alkylation reaction to completion.
Reaction Time 4 - 8 hoursReaction progress should be monitored to determine the optimal time.
Typical Yield 60 - 80%Yields can vary depending on the purity of reactants and adherence to anhydrous conditions.
Purification Method Silica Gel Column ChromatographyThis is a standard method for purifying organic compounds of moderate polarity.

Mandatory Visualizations

Experimental Workflow for Alkylation

experimental_workflow start Start setup Reaction Setup: - Flame-dried glassware - Anhydrous toluene - Nitrogen atmosphere start->setup add_base Add Sodium Amide setup->add_base add_substrate Add 2-(4-chlorobenzyl)pyridine add_base->add_substrate prepare_amine Prepare Free Amine: - Suspend DMCPA-HCl in toluene - Add base to neutralize add_alkylating_agent Add free N,N-Dimethyl-2-chloropropylamine prepare_amine->add_alkylating_agent add_substrate->add_alkylating_agent reflux Heat to Reflux (4-8 hours) add_alkylating_agent->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor workup Aqueous Work-up: - Quench with NH4Cl - Extract with Et2O - Wash with NaHCO3 & Brine monitor->workup Reaction Complete purify Purification: - Dry over MgSO4 - Concentrate - Column Chromatography workup->purify product Pure Chlorpheniramine Precursor purify->product

Caption: Workflow for the synthesis of a chlorpheniramine precursor.

Logical Relationship in N-Alkylation

logical_relationship reactants Reactants: - Nucleophile (Substrate) - Electrophile (DMCPA-HCl) - Base process Key Processes: - Deprotonation of Nucleophile - Nucleophilic Attack - Salt Formation (byproduct) reactants->process Undergo conditions Reaction Conditions: - Anhydrous Solvent - Inert Atmosphere - Elevated Temperature conditions->process Enable outcome Outcome: - Formation of C-N or C-C bond - Synthesis of Alkylated Product process->outcome Leads to

Caption: Key factors influencing the N-alkylation reaction.

References

Application Notes & Protocols: N,N-Dimethyl-2-chloropropylamine Hydrochloride as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

N,N-Dimethyl-2-chloropropylamine hydrochloride is a versatile and highly reactive organic building block used extensively in synthetic chemistry and drug discovery.[1] It is an organic compound classified as an alkylamine derivative, featuring a chloroalkyl group attached to a dimethylamine moiety.[2] This bifunctional nature—a tertiary amine and a reactive chloroalkyl chain—makes it a valuable reagent.[1] The hydrochloride salt form enhances its stability and solubility, facilitating precise handling in experimental procedures.[1]

Its primary application is as an alkylating agent, enabling the introduction of the 2-(dimethylamino)propyl group into various nucleophiles.[1] This reactivity is crucial for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active molecules and quaternary ammonium salts.[1][2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below for easy reference.

PropertyValueReferences
CAS Number 4584-49-0[1][2]
Molecular Formula C₅H₁₃Cl₂N[2][3]
Molecular Weight 158.07 g/mol [1][2]
Appearance White to off-white crystalline solid/powder[2][4]
Melting Point 187–190°C[2]
Solubility Highly soluble in water (2000 mg/mL at 20°C); Soluble in methanol and ethanol.[2]
IUPAC Name 2-chloro-N,N-dimethylpropan-1-amine;hydrochloride[1][4]

Principle of Reactivity as an Alkylating Agent

N,N-Dimethyl-2-chloropropylamine acts as an effective alkylating agent due to the presence of a chlorine atom on the propyl chain. The chlorine atom is a good leaving group, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution (SN2) reactions. When a nucleophile (such as an amine, phenoxide, or carboxylate) attacks this electrophilic carbon, the chlorine atom is displaced, forming a new carbon-nucleophile bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt, freeing the tertiary amine, and to scavenge the hydrogen chloride (HCl) that may be generated during the reaction.

G cluster_conditions Conditions R_Nu R-Nu-H (Nucleophile) Product R-Nu-CH(CH₃)-CH₂-N(CH₃)₂ (Alkylated Product) R_Nu->Product + Alkylating Agent AlkylatingAgent Cl-CH(CH₃)-CH₂-N(CH₃)₂·HCl (Reagent) AlkylatingAgent->Product Base Base Byproduct Base·H⁺Cl⁻ Base->Byproduct Solvent Solvent, Heat

Caption: General reaction scheme for nucleophilic substitution.

Applications in Synthesis

Synthesis of Pharmaceutical Ingredients

This reagent is a key intermediate in the production of various Active Pharmaceutical Ingredients (APIs).[3] Its structure is a common side chain in drugs designed for neurological and metabolic pathways.[1][5]

  • Antihistamines: Chloroalkylamines are fundamental building blocks in the synthesis of many H1-antihistamines, such as Chlorpheniramine and Diphenhydramine.[6] The synthesis involves the alkylation of a suitable nucleophilic core structure with the chloroalkylamine side chain.

  • Antidepressants and Anxiolytics: The dimethylaminopropyl moiety is present in numerous tricyclic antidepressants and other CNS-active drugs like imipramine and amitriptyline, where it is introduced via alkylation.[5]

  • Antitubercular Agents: It is used in the synthesis of lipophilic chalcone analogues that have demonstrated potent antitubercular activity.[3]

Synthesis of Quaternary Ammonium Salts

This compound is a precursor for synthesizing quaternary ammonium salts.[2] These compounds have broad applications as phase-transfer catalysts, surfactants, and antimicrobial agents.[1] The alkylation reaction introduces the functional side chain, and the tertiary amine can be subsequently quaternized if desired.

Experimental Protocols

The following is a general protocol for the N-alkylation of a primary or secondary amine using this compound.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes a representative procedure for alkylating a secondary amine. Reaction conditions, particularly temperature and time, may require optimization for specific substrates.

A. Materials and Equipment

  • This compound (Reagent)

  • Secondary amine (Substrate, e.g., Morpholine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (Base)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (Solvent)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

B. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[7]

  • Handling: Avoid direct contact with this compound as it can cause skin and eye irritation.[2] It is harmful if swallowed.

  • Ventilation: Conduct the reaction in a well-ventilated chemical fume hood.[8]

  • Fire Safety: Keep away from heat and strong oxidizing agents.[4]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[7]

C. Reaction Workflow Diagram

G start Start setup 1. Reaction Setup - Charge flask with substrate, base, solvent. - Stir to dissolve. start->setup add_reagent 2. Add Alkylating Agent - Add N,N-Dimethyl-2-chloropropylamine HCl. setup->add_reagent react 3. Reaction - Heat mixture to reflux (e.g., 80°C). - Stir for 4-12 hours. add_reagent->react monitor 4. Monitoring - Check progress via TLC. react->monitor monitor->react Incomplete workup 5. Workup - Cool to RT. - Filter solids. - Concentrate filtrate. monitor->workup Complete purify 6. Purification - Column chromatography or distillation. workup->purify analyze 7. Analysis - Confirm structure (NMR, MS). purify->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow for N-alkylation.

D. Step-by-Step Procedure

  • Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (solvent, approx. 0.1 M concentration).

  • Reagent Addition: Stir the mixture at room temperature and add this compound (1.1 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain stirring.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid residue with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure N-alkylated amine.

Quantitative Data

The following table provides an example of reagent calculations for the alkylation of morpholine as described in the protocol.

ReagentFormulaMolar Mass ( g/mol )Moles (mmol)Mass/VolumeEquivalents
MorpholineC₄H₉NO87.1210.00.87 g1.0
N,N-Dimethyl-2-chloropropylamine HCl C₅H₁₃Cl₂N 158.07 11.0 1.74 g 1.1
Potassium CarbonateK₂CO₃138.2125.03.46 g2.5
AcetonitrileCH₃CN41.05-100 mL-
Product (Theoretical) C₉H₂₀N₂O 172.27 10.0 1.72 g -

Note: The theoretical yield assumes 100% conversion of the limiting reagent (morpholine). Actual yields will vary depending on reaction efficiency and purification losses.

References

Applications of N,N-Dimethyl-2-chloropropylamine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-2-chloropropylamine hydrochloride is a key building block in medicinal chemistry, primarily utilized as a reactive intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a reactive chloroalkyl group and a tertiary amine, allows for its facile incorporation into larger molecules through alkylation reactions. This document provides an overview of its applications, detailed experimental protocols for the synthesis of prominent drug molecules, and a summary of the biological activities of compounds derived from this versatile precursor.

Application Notes

This compound serves as a crucial precursor for the introduction of the dimethylaminopropyl moiety into various molecular scaffolds. This structural motif is present in a range of drugs targeting the central nervous system (CNS).

Key Applications:

  • Synthesis of Phenothiazine Antipsychotics: This compound is a vital reagent in the synthesis of chlorpromazine, a first-generation antipsychotic drug. The dimethylaminopropyl side chain is critical for its interaction with dopamine D2 receptors.

  • Synthesis of Tricyclic Antidepressants: It is used in the synthesis of imipramine, a tricyclic antidepressant that functions by inhibiting the reuptake of serotonin and norepinephrine.

  • Synthesis of Opioid Agonists: this compound is a key intermediate in the synthesis of methadone, a synthetic opioid used for pain management and in the treatment of opioid use disorder.

Experimental Protocols

The following are generalized protocols for the synthesis of key pharmaceuticals using this compound or its close structural analog, N,N-dimethyl-3-chloropropylamine. Researchers should adapt these protocols based on laboratory conditions and scale.

Synthesis of Chlorpromazine

This protocol describes the alkylation of 2-chlorophenothiazine with a dimethylaminopropyl halide.

Reaction:

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-chlorophenothiazine in a suitable solvent such as toluene.

  • Add a strong base, for example, sodium hydroxide, and a phase transfer catalyst like tetrabutylammonium bromide.

  • Heat the mixture to reflux to ensure dehydration.

  • Slowly add a solution of N,N-dimethyl-3-chloropropylamine in toluene to the refluxing mixture.

  • Maintain the reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and wash it with water to remove inorganic salts.

  • The organic layer is then extracted with an acidic aqueous solution to protonate the chlorpromazine, transferring it to the aqueous phase.

  • The aqueous layer is then basified to precipitate the chlorpromazine free base.

  • The crude product is collected by filtration, dried, and can be further purified by recrystallization or chromatography.

  • To obtain the hydrochloride salt, the purified chlorpromazine base is dissolved in a suitable solvent like isopropanol, and dry hydrogen chloride gas is passed through the solution.

Quantitative Data:

ParameterValueReference
Molar Yield>90%CN102617509A
Synthesis of Imipramine

This protocol outlines the alkylation of iminodibenzyl with a dimethylaminopropyl halide in the presence of a strong base.

Reaction:

Procedure:

  • Dissolve iminodibenzyl in an anhydrous, inert solvent such as xylene in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Add a strong base, such as sodium amide, to the solution.

  • Heat the mixture to reflux.

  • Add 3-dimethylaminopropylchloride to the reaction mixture and continue refluxing for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench any remaining sodium amide with a suitable reagent.

  • Extract the basic product with a dilute acid solution.

  • Basify the aqueous extract to precipitate the imipramine free base.

  • Collect the product by filtration, wash with water, and dry.

  • Purification can be achieved by recrystallization from a suitable solvent system.

  • The hydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.

Quantitative Data:

ProductYieldReference
Imipramine Pamoate96%US20150225349A1
Synthesis of Methadone Intermediate

This protocol describes the reaction of diphenylacetonitrile with this compound to form the nitrile intermediate of methadone.

Reaction:

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, prepare a slurry of a strong base, such as sodium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add a solution of diphenylacetonitrile in DMSO to the slurry.

  • Add this compound to the reaction mixture.

  • Heat the mixture to a temperature of 30-70°C and stir for 1-10 hours.

  • After the reaction, cool the mixture and perform an extraction with a non-polar solvent like toluene.

  • The organic extract is then subjected to an acid extraction, followed by basification of the aqueous layer to liberate the product.

  • A final extraction with a solvent like ether is performed.

  • The solvent is removed under reduced pressure to yield the crystalline product.

Quantitative Data:

ProductYieldPurityReference
4-dimethylamino-2,2-diphenyl valeronitrile33.5% - 35.09%99.0% - 99.6%CN102219709A

Biological Activity Data

The dimethylaminopropyl side chain introduced by this compound is crucial for the biological activity of the resulting pharmaceuticals. The following table summarizes the binding affinities of some of these drugs to their primary targets.

CompoundTarget ReceptorBinding Affinity (Ki) or IC50Reference
Racemic Methadoneµ-Opioid Receptor1.7 nM (Ki)[1]
Levomethadone (R-(-)-methadone)µ-Opioid Receptor0.945 nM (Ki)[1]
Dextromethadone (S-(+)-methadone)µ-Opioid Receptor19.7 nM (Ki)[1]
R-methadoneµ1-Opioid Receptor3.0 nM (IC50)[2]
S-methadoneµ1-Opioid Receptor26.4 nM (IC50)[2]
R-methadoneµ2-Opioid Receptor6.9 nM (IC50)[2]
S-methadoneµ2-Opioid Receptor88 nM (IC50)[2]
Imipramineα4β2 Nicotinic Acetylcholine Receptor1.0 µM (Ki)
Desipramine (metabolite of Imipramine)Norepinephrine Transporter (NET)0.3-8.6 nM (Ki)[2]
Desipramine (metabolite of Imipramine)Serotonin Transporter (SERT)22-180 nM (Ki)[2]

Visualizations

Experimental Workflow: Synthesis of Methadone Intermediate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Diphenylacetonitrile in DMSO D Heat to 30-70°C Stir for 1-10h A->D B NaOH slurry in DMSO B->D C N,N-Dimethyl-2-chloropropylamine HCl C->D E Toluene Extraction D->E F Acid Extraction E->F G Basification F->G H Ether Extraction G->H I Solvent Removal H->I J Crystalline Product (4-dimethylamino-2,2-diphenylvaleronitrile) I->J

Caption: Workflow for the synthesis of the methadone nitrile intermediate.

Signaling Pathway: Mechanism of Action of Chlorpromazine

cluster_receptors Receptor Targets cluster_effects Physiological Effects Chlorpromazine Chlorpromazine D2 Dopamine D2 Receptor Chlorpromazine->D2 Antagonist H1 Histamine H1 Receptor Chlorpromazine->H1 Antagonist alpha1 α1-Adrenergic Receptor Chlorpromazine->alpha1 Antagonist M1 Muscarinic M1 Receptor Chlorpromazine->M1 Antagonist Antipsychotic Antipsychotic Effect (Mesolimbic Pathway) D2->Antipsychotic EPS Extrapyramidal Side Effects (Nigrostriatal Pathway) D2->EPS Sedation Sedation H1->Sedation Hypotension Orthostatic Hypotension alpha1->Hypotension Anticholinergic Anticholinergic Effects (Dry Mouth, Blurred Vision) M1->Anticholinergic

Caption: Receptor targets and effects of Chlorpromazine.

Signaling Pathway: Mechanism of Action of Imipramine

cluster_transporters Neurotransmitter Transporters cluster_synapse Synaptic Cleft Imipramine Imipramine SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) Imipramine->NET Inhibits Reuptake Serotonin Increased Synaptic Serotonin SERT->Serotonin Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Antidepressant Antidepressant Effect Serotonin->Antidepressant Norepinephrine->Antidepressant

Caption: Mechanism of action of Imipramine.

Signaling Pathway: Mechanism of Action of Methadone

cluster_receptors Receptor Targets cluster_effects Physiological Effects Methadone Methadone mu_opioid µ-Opioid Receptor Methadone->mu_opioid Agonist NMDA NMDA Receptor Methadone->NMDA Antagonist Analgesia Analgesia mu_opioid->Analgesia Opioid_Dependence_Treatment Opioid Dependence Treatment mu_opioid->Opioid_Dependence_Treatment Neuropathic_Pain_Relief Neuropathic Pain Relief NMDA->Neuropathic_Pain_Relief

Caption: Dual mechanism of action of Methadone.

References

Application Notes and Protocols for the Synthesis of Quaternary Ammonium Salts using N,N-Dimethyl-2-chloropropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium (QA) salts are a versatile class of compounds with a broad spectrum of applications, including as antimicrobial agents, surfactants, and phase-transfer catalysts. Their biological activity is attributed to their cationic nature, which facilitates interaction with negatively charged cell membranes of microorganisms, leading to cell disruption and death. N,N-Dimethyl-2-chloropropylamine hydrochloride is a key precursor for the synthesis of a variety of QA salts, offering a reactive electrophilic site for quaternization reactions with various nucleophiles. These application notes provide detailed protocols for the synthesis of QA salts using this precursor and discuss their potential applications, particularly in the development of novel antimicrobial agents.

Synthesis of the Precursor: this compound

A common and high-yielding method for the synthesis of this compound involves the reaction of 1-Dimethylamino-2-propanol with thionyl chloride.

Experimental Protocol

A solution of 1-dimethylamino-2-propanol (3.77 g) in chloroform (10 ml) is cooled to approximately 0°C with stirring. To this, a solution of freshly distilled thionyl chloride (5.72 g) in chloroform (2 ml) is added. The reaction mixture is allowed to warm to room temperature over about 30 minutes and then refluxed for an additional 30 minutes. During heating, the initially precipitated material redissolves. As the reaction proceeds, this compound begins to crystallize from the boiling solvent. After cooling and dilution with ether, the product is collected by filtration. This procedure typically yields the desired product in high purity.

ParameterValue
Starting Material 1-Dimethylamino-2-propanol
Reagent Thionyl Chloride
Solvent Chloroform
Reaction Temperature 0°C to Reflux
Reaction Time 1 hour
Yield ~95%

Synthesis of Quaternary Ammonium Salts

The quaternization of N,N-Dimethyl-2-chloropropylamine (obtained from its hydrochloride salt by neutralization) can be achieved by reacting it with various nucleophiles. The following sections provide generalized protocols for these reactions.

Reaction with Trialkylamines

This reaction leads to the formation of QA salts with four alkyl substituents on the nitrogen atom.

Experimental Protocol:

  • Neutralization of the Precursor: this compound is neutralized with a suitable base (e.g., sodium hydroxide solution) to obtain the free amine. The free amine is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane) and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Quaternization: The dried solution of N,N-Dimethyl-2-chloropropylamine is reacted with an equimolar amount or a slight excess of a trialkylamine (e.g., trimethylamine, triethylamine). The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or acetone.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: The resulting QA salt often precipitates out of the solution. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

NucleophileProduct StructureTypical Reaction Conditions
TrimethylamineN¹,N¹,N¹,N²,N²-pentamethylpropane-1,2-diaminium chlorideAcetonitrile, RT to 50°C, 12-24h
TriethylamineN²-ethyl-N¹,N¹,N¹,N²-tetramethylpropane-1,2-diaminium chlorideAcetone, 50-60°C, 12-24h
Reaction with Pyridine Derivatives

This reaction introduces a pyridinium moiety into the QA salt, which can be of interest for biological applications.

Experimental Protocol:

  • Preparation of the Free Amine: Follow the neutralization procedure as described in the previous section.

  • Quaternization: The solution of N,N-Dimethyl-2-chloropropylamine is reacted with a pyridine derivative (e.g., pyridine, 4-dimethylaminopyridine).

  • Reaction Conditions: The reaction is typically carried out in a solvent like acetonitrile or without a solvent (neat) by gently heating the mixture.

  • Isolation and Purification: The product, a pyridinium salt, is often a solid and can be isolated by filtration. If it is an oil, it can be precipitated by the addition of a non-polar solvent like diethyl ether. Purification is achieved by recrystallization.

NucleophileProduct StructureTypical Reaction Conditions
Pyridine1-(2-(dimethylamino)propyl)pyridin-1-ium chlorideAcetonitrile, reflux, 24h
4-Dimethylaminopyridine4-(dimethylamino)-1-(2-(dimethylamino)propyl)pyridin-1-ium chlorideNeat, 80-100°C, 12h
Reaction with Triphenylphosphine

This reaction results in the formation of a quaternary phosphonium salt, another class of compounds with potential antimicrobial properties.

Experimental Protocol:

  • Preparation of the Free Amine: Follow the neutralization procedure as described previously.

  • Quaternization: The solution of N,N-Dimethyl-2-chloropropylamine is reacted with an equimolar amount of triphenylphosphine.

  • Reaction Conditions: The reaction is typically performed in a solvent such as toluene or acetonitrile at reflux temperature for several hours.

  • Isolation and Purification: The quaternary phosphonium salt usually precipitates upon cooling the reaction mixture. It can be collected by filtration and washed with a non-polar solvent. Recrystallization from a suitable solvent can be performed for further purification.

NucleophileProduct StructureTypical Reaction Conditions
Triphenylphosphine(2-(dimethylamino)propyl)triphenylphosphonium chlorideToluene, reflux, 24h

Note: The reaction conditions and yields in the tables are generalized and may require optimization for specific substrates.

Applications in Drug Development

QA salts derived from this compound are promising candidates for the development of new antimicrobial agents. Their cationic nature allows them to target and disrupt the cell membranes of bacteria, fungi, and viruses.

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action of QA salts involves the electrostatic interaction between the positively charged quaternary ammonium head group and the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular components and ultimately leading to cell death.

Furthermore, some studies suggest that QA compounds can induce apoptosis in eukaryotic cells through the activation of the caspase-3 dependent pathway and the generation of reactive oxygen species (ROS).[1]

Visualizations

Synthesis Workflow

SynthesisWorkflow reagent reagent intermediate intermediate product product DMP_OH 1-Dimethylamino-2-propanol precursor_hcl N,N-Dimethyl-2-chloropropylamine Hydrochloride DMP_OH->precursor_hcl  Reaction SOCl2 Thionyl Chloride SOCl2->precursor_hcl precursor_free N,N-Dimethyl-2-chloropropylamine (Free Amine) precursor_hcl->precursor_free  Neutralization base Base (e.g., NaOH) base->precursor_free QA_salt Quaternary Ammonium/Phosphonium Salt precursor_free->QA_salt  Quaternization nucleophile Nucleophile (e.g., R3N, Pyridine, Ph3P) nucleophile->QA_salt

Caption: General workflow for the synthesis of quaternary ammonium salts.

Proposed Antimicrobial Signaling Pathway

AntimicrobialSignaling qac qac membrane membrane process process outcome outcome pathway pathway QAC Quaternary Ammonium Salt (QAC) interaction Electrostatic Interaction & Membrane Insertion QAC->interaction  Targets cell_membrane Bacterial Cell Membrane (Negatively Charged) cell_membrane->interaction disruption Membrane Disruption interaction->disruption leakage Leakage of Intracellular Components disruption->leakage ros Reactive Oxygen Species (ROS) Generation disruption->ros  Induces cell_death Bacterial Cell Death leakage->cell_death caspase Caspase-3 Activation ros->caspase apoptosis Apoptosis ros->apoptosis caspase->apoptosis

Caption: Proposed antimicrobial mechanism of action for QA salts.

References

Application Notes and Protocols: N,N-Dimethyl-2-chloropropylamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N-Dimethyl-2-chloropropylamine hydrochloride (DMIC) as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document includes detailed experimental protocols for the synthesis of prominent APIs, quantitative data summaries, and visual diagrams of synthetic pathways.

Introduction to this compound

This compound (CAS No: 4584-49-0) is a highly reactive organic compound widely utilized as a building block in the pharmaceutical industry. Its chemical structure, featuring a reactive chlorine atom and a tertiary amine, makes it a versatile intermediate for the synthesis of a variety of therapeutic agents. DMIC is instrumental in the development of drugs targeting the central nervous system, as well as analgesics, antibiotics, and antitubercular agents.[1][2]

Synthesis of this compound

The industrial production of this compound can be achieved through several synthetic routes. The selection of a particular method often depends on factors such as desired scale, cost-effectiveness, and available starting materials.

Synthesis Methodologies: A Comparative Analysis

Two primary methods for the synthesis of DMIC are the chlorination of 1-dimethylamino-2-propanol and the amination of chloropropene.[1] A summary of these methods is presented below.

MethodKey ReagentsCatalyst/ConditionsYield (%)Purity (%)Scale
Chlorination 1-dimethylamino-2-propanol, Thionyl chlorideToluene-methanol solvent, 82°CHigh (not specified)High (not specified)Lab to Industrial
Amination Chloropropene, Dimethylamine gasToluene, 45°C, Diatomaceous earth catalyst9099.1Industrial (up to 50 kg)
Experimental Protocol: Chlorination of 1-dimethylamino-2-propanol

This protocol is based on a patented method for the synthesis of promethazine hydrochloride, where the initial step is the formation of the free base, N,N-dimethylamino-2-chloropropane.[3]

Reagents and Equipment:

  • N,N-dimethyl isopropanolamine

  • Thionyl chloride

  • Toluene-methanol solvent (2.5:1 v/v)

  • Water

  • Sodium hydroxide solution (for alkalization)

  • Reaction flask with reflux condenser, dropping funnel, and stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a reaction flask, add thionyl chloride to the toluene-methanol solvent.

  • Slowly add N,N-dimethyl isopropanolamine dropwise into the flask. The molar ratio of N,N-dimethyl isopropanolamine to thionyl chloride should be 1:1.1. The mass ratio of N,N-dimethyl isopropanolamine to the solvent is 1:2.0.

  • After the addition is complete, heat the mixture to 82 ± 2°C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add water to the mixture and then alkalize by adding a sodium hydroxide solution to adjust the pH to 10.5.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer to obtain the product, N,N-dimethylamino-2-chloropropane (the free base of DMIC).

Applications in API Synthesis

DMIC is a crucial intermediate in the synthesis of several important APIs. This section details its application in the production of Promethazine and Chlorpromazine.

Synthesis of Promethazine Hydrochloride

Promethazine is a first-generation antihistamine with sedative and antiemetic properties.[4] The synthesis involves the N-alkylation of phenothiazine with N,N-dimethylamino-2-chloropropane.

Experimental Protocol:

This protocol is a continuation of the synthesis described in section 2.2.

Reagents and Equipment:

  • N,N-dimethylamino-2-chloropropane (from section 2.2)

  • Phenothiazine

  • Sodium hydroxide or Potassium hydroxide

  • Toluene-methanol solvent

  • Reaction flask with reflux and water separation apparatus

  • Heating mantle

Procedure:

  • In a separate reaction flask, add phenothiazine and an alkali (sodium hydroxide or potassium hydroxide) to a toluene-methanol solvent.

  • Reflux the mixture to dehydrate.

  • Add the previously synthesized N,N-dimethylamino-2-chloropropane (PMZ-1) to the reaction mixture.

  • Continue to reflux with water separation.

  • The resulting product is promethazine (PMZ-2), which can then be further purified and converted to its hydrochloride salt.

G cluster_0 Synthesis of N,N-dimethylamino-2-chloropropane cluster_1 Synthesis of Promethazine N,N-dimethyl isopropanolamine N,N-dimethyl isopropanolamine Reaction Step 1 Chlorination N,N-dimethyl isopropanolamine->Reaction Step 1 Thionyl chloride Thionyl chloride Thionyl chloride->Reaction Step 1 N,N-dimethylamino-2-chloropropane N,N-dimethylamino-2-chloropropane Reaction Step 1->N,N-dimethylamino-2-chloropropane Reaction Step 2 N-alkylation N,N-dimethylamino-2-chloropropane->Reaction Step 2 Phenothiazine Phenothiazine Phenothiazine->Reaction Step 2 Alkali Alkali Alkali->Reaction Step 2 Promethazine Promethazine Reaction Step 2->Promethazine

Caption: Synthetic pathway for Promethazine.

Synthesis of Chlorpromazine Hydrochloride

Chlorpromazine is an antipsychotic medication.[2] Its synthesis involves the condensation of 2-chlorophenothiazine with the side chain N,N-dimethyl-2-chloropropylamine.

Experimental Data:

A patented process for chlorpromazine synthesis reports high yields through the use of specific condensing agents.[5]

2-chlorophenothiazine : Side Chain : NaOH : Tetrabutylammonium bromide (mass ratio)Molar Yield (%)
1 : 0.9 : 1.2 : 0.0385.1
(Optimized conditions)> 90

Experimental Protocol:

This protocol is based on a patented synthesis process for chlorpromazine hydrochloride.[5][6]

Reagents and Equipment:

  • 2-chlorophenothiazine

  • N,N-dimethyl-3-chloropropylamine (Note: The patent refers to the 3-chloro isomer, but the principle is similar for the 2-chloro isomer, which is the topic of this document. For the purpose of this protocol, we will proceed with the documented reagent.)

  • Sodium hydroxide

  • Tetrabutylammonium bromide

  • Toluene

  • Reaction flask with stirrer and dropping funnel

  • Heating apparatus

Procedure:

  • Prepare a solution of 2-chlorophenothiazine, sodium hydroxide, and tetrabutylammonium bromide in a suitable solvent.

  • Slowly add a toluene solution of N,N-dimethyl-3-chloropropylamine dropwise to the reaction mixture over a period of 2 hours.

  • The reaction proceeds to form chlorpromazine.

  • The resulting chlorpromazine is then reacted with hydrogen chloride gas to form the hydrochloride salt.

G 2-chlorophenothiazine 2-chlorophenothiazine Reaction Condensation 2-chlorophenothiazine->Reaction N,N-dimethyl-3-chloropropylamine N,N-dimethyl-3-chloropropylamine N,N-dimethyl-3-chloropropylamine->Reaction Condensing Agents NaOH Tetrabutylammonium bromide Condensing Agents->Reaction Chlorpromazine Chlorpromazine Reaction->Chlorpromazine Salification Salt Formation Chlorpromazine->Salification HCl gas HCl gas HCl gas->Salification Chlorpromazine HCl Chlorpromazine HCl Salification->Chlorpromazine HCl

Caption: Synthetic pathway for Chlorpromazine HCl.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound is incompatible with strong oxidizing agents.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

Use of N,N-Dimethyl-2-chloropropylamine hydrochloride in the synthesis of APIs (Active Pharmaceutical Ingredients).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N,N-Dimethyl-2-chloropropylamine Hydrochloride in API Synthesis

Introduction

This compound (DMIPC), with CAS number 4584-49-0, is a highly reactive organic compound and a crucial intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1] Its chemical structure allows it to serve as an alkylating agent, making it instrumental in forming the side chains of several important drug molecules. This document provides detailed application notes and protocols for its use in the synthesis of key APIs, intended for researchers, scientists, and professionals in drug development. DMIPC is primarily utilized in the production of pharmaceuticals such as the antihistamine Promethazine and antipsychotics like Chlorpromazine.[2]

Application Note 1: Synthesis of Promethazine Hydrochloride

Background

Promethazine is a first-generation H1 receptor antagonist with antihistaminic, antiemetic, and sedative properties.[3] It belongs to the phenothiazine class of drugs. The synthesis of Promethazine involves the N-alkylation of a phenothiazine core with an N,N-dimethylaminopropyl side chain, which is introduced using N,N-Dimethyl-2-chloropropylamine. A robust synthesis method is detailed in patent CN118598824B, which outlines a two-step process to achieve high purity and good yield.[4]

Experimental Workflow: Synthesis of Promethazine HCl

The overall synthesis process can be visualized as a two-stage reaction followed by purification and salt formation.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Promethazine Synthesis & Salt Formation A N,N-Dimethyl isopropanolamine C Reaction at 82°C A->C B Thionyl Chloride (in Toluene-Methanol) B->C D Alkalization (pH 10.5) C->D E Intermediate: N,N-Dimethylamino-2-chloropropane (PMZ-1) D->E I Reaction with PMZ-1 E->I F Phenothiazine H Reflux & Dehydration F->H G Alkali (NaOH or KOH) (in Toluene-Methanol) G->H H->I J Crude Promethazine (PMZ-2) I->J K Purification & Salt Formation (Dry HCl gas) J->K L Final Product: Promethazine Hydrochloride K->L

Caption: Workflow for the synthesis of Promethazine Hydrochloride.

Experimental Protocol

This protocol is adapted from the method described in patent CN118598824B.[4]

Step 1: Synthesis of N,N-Dimethylamino-2-chloropropane (Intermediate PMZ-1)

  • Add thionyl chloride to a solvent mixture of toluene and methanol.

  • Slowly add N,N-dimethyl isopropanolamine dropwise to the solution. Maintain the molar ratio of N,N-dimethyl isopropanolamine to thionyl chloride at approximately 1:1.1.

  • After the addition is complete, heat the reaction mixture to 82 ± 2 °C and maintain for 1 hour.

  • Cool the reaction to room temperature.

  • Add water and then alkalize the solution by adjusting the pH to 10.5 to neutralize the acid.

  • Separate the aqueous layer to obtain the product, N,N-dimethylamino-2-chloropropane (PMZ-1).

Step 2: Synthesis of Promethazine Hydrochloride

  • In a separate reactor, add phenothiazine and an alkali (sodium hydroxide or potassium hydroxide) to a toluene-methanol solvent mixture.

  • Reflux the mixture to dehydrate it.

  • Add the previously synthesized intermediate (PMZ-1) to the reaction mixture.

  • Continue to reflux the solution to allow the condensation reaction to proceed, yielding crude promethazine (PMZ-2).

  • After the reaction is complete, purify the crude product.

  • Dissolve the purified promethazine free base in a suitable solvent (e.g., methanol-acetone).

  • Introduce dry hydrogen chloride (HCl) gas into the solution to precipitate the hydrochloride salt.

  • Filter and vacuum bake the resulting solid to obtain the final Promethazine Hydrochloride product.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of the intermediate, N,N-Dimethylamino-2-chloropropane, as derived from patent literature.

ParameterValue / ConditionSource
Solvent Ratio (Toluene:Methanol) 2:1 to 3:1 (v/v)[4]
Molar Ratio (Isopropanolamine:Thionyl Chloride) 1:1.1[4]
Mass Ratio (Isopropanolamine:Solvent) 1:2.0[4]
Reaction Temperature 82 ± 2 °C[4]
Reaction Time 1.0 hour[4]
Final pH (Alkalization) 10.5[4]
Mechanism of Action & Signaling Pathway

Promethazine functions as a competitive antagonist at the histamine H1 receptor. H1 receptors are G-protein coupled receptors (GPCRs) that, upon binding histamine, activate the Gq/11 signaling pathway. This leads to the activation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG, ultimately increasing intracellular calcium levels and causing allergic and inflammatory responses. Promethazine blocks this pathway by preventing histamine from binding to its receptor.[5][6]

G cluster_0 Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 from PIP2 DAG DAG PLC->DAG from PIP2 Histamine Histamine Histamine->H1R Binds Promethazine Promethazine Promethazine->H1R Blocks Gq->PLC Activates PIP2 PIP2 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic / Inflammatory Response Ca2->Response PKC->Response

References

Application Notes: N,N-Dimethyl-2-chloropropylamine Hydrochloride for Introduction of the Dimethylaminopropyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Use by Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of N,N-Dimethyl-2-chloropropylamine hydrochloride as a key reagent for introducing the dimethylaminopropyl moiety into various organic molecules. This structural motif is of significant interest in medicinal chemistry due to its ability to enhance pharmacological properties such as solubility, bioavailability, and receptor affinity. This document details the chemical properties of the reagent, presents generalized protocols for the alkylation of common nucleophiles (N-, O-, and S-alkylation), and summarizes quantitative data from representative synthetic procedures.

Introduction and Chemical Properties

This compound is a reactive organic building block widely used in synthetic chemistry. It is a bifunctional compound, featuring a reactive chloroalkyl chain and a tertiary amine, making it an excellent alkylating agent for introducing the dimethylaminopropyl group. This moiety is a common feature in numerous pharmacologically active compounds, where the tertiary amine can act as a protonatable "hydrophilic head," improving the aqueous solubility and pharmacokinetic profile of the parent molecule. The hydrochloride salt form enhances stability and simplifies handling and storage.

Chemical Properties:

  • Chemical Name: this compound

  • Synonyms: 2-Chloro-N,N-dimethylpropylamine HCl, β-(Dimethylamino)isopropyl chloride HCl

  • CAS Number: 4584-49-0

  • Molecular Formula: C₅H₁₃Cl₂N

  • Molecular Weight: 158.07 g/mol

  • Appearance: White to off-white crystalline powder.[1]

  • Solubility: Highly soluble in water; soluble in polar solvents like methanol and ethanol.[1][2]

  • Melting Point: 187-190 °C[1][3]

Principle of Reactivity: Nucleophilic Substitution

The primary application of this compound is in nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by a wide range of nucleophiles, including amines (primary and secondary), phenols, and thiols. These reactions are typically carried out in the presence of a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity and facilitating the displacement of the chloride leaving group.

The general workflow for this alkylation reaction is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Nucleophile & Base in Solvent add_reagent Add Alkylating Agent (DMCPA-HCl) reagents->add_reagent 1. Setup heat Heat Reaction Mixture (e.g., Reflux) add_reagent->heat 2. Initiate quench Quench Reaction & Phase Separation heat->quench 3. Completion extract Extract with Organic Solvent quench->extract 4. Isolate purify Dry, Concentrate & Purify (e.g., Chromatography) extract->purify 5. Purify

Caption: General experimental workflow for nucleophilic alkylation.

Applications in Pharmaceutical Synthesis

The dimethylaminopropyl group is a key component of several important pharmaceuticals, particularly in the phenothiazine class of antipsychotic and antihistaminic drugs. In these syntheses, the nitrogen atom of the phenothiazine ring acts as the nucleophile.

A logical diagram of this key synthetic step is shown below.

G Nuc Nucleophile (R-XH) e.g., Amine, Phenol, Thiol Anion Deprotonated Nucleophile (R-X⁻) Nuc->Anion Deprotonation Base Base (e.g., NaH, NaOtBu, K2CO3) Base->Anion AlkylatingAgent N,N-Dimethyl-2-chloropropylamine HCl (DMCPA-HCl) Product Alkylated Product (R-X-CH(CH₃)CH₂N(CH₃)₂) AlkylatingAgent->Product SN2 Attack Anion->Product Salt Salt Byproduct (e.g., NaCl, KCl)

Caption: Logical relationship in the base-mediated alkylation reaction.

Synthesis of Promethazine

Promethazine is an H₁ receptor antagonist with antihistaminic and sedative properties. It is synthesized by the N-alkylation of phenothiazine.

Synthesis of Chlorpromazine

Chlorpromazine, an antipsychotic medication, is synthesized via a similar N-alkylation of 2-chlorophenothiazine. While some literature cites the use of the 3-chloropropyl analogue, the fundamental reaction is analogous.

Experimental Protocols & Quantitative Data

The following sections provide generalized protocols for the alkylation of various nucleophiles. Reaction conditions should be optimized for specific substrates.

Safety Precautions: this compound is harmful if swallowed and causes skin and eye irritation.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

N-Alkylation of Heterocyclic Amines

This protocol is particularly relevant for the synthesis of phenothiazine-based drugs and other heterocyclic compounds.

Protocol: General Procedure for N-Alkylation of Phenothiazine

  • Materials & Setup:

    • Phenothiazine (1.0 eq)

    • This compound (1.0-1.5 eq)

    • Base (e.g., Sodium tert-butoxide, 1.1-2.0 eq)

    • Anhydrous solvent (e.g., Toluene, DMF)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere (N₂ or Ar).

  • Procedure: a. To the round-bottom flask under an inert atmosphere, add the phenothiazine substrate, the base, and the anhydrous solvent. b. Stir the mixture at room temperature for 30-45 minutes. c. Add this compound to the mixture. d. Heat the reaction mixture to reflux (e.g., 90-110 °C for toluene) and maintain for 2-4 hours. e. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by adding water. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Wash the organic layer with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure N-alkylated product.

Table 1: Representative Conditions for N-Alkylation of Phenothiazines

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenothiazineSodium tert-butoxideToluene90 - 100 (Reflux)3High[1]
2-ChlorophenothiazineSodium HydroxideToluene80 - 110 (Reflux)1-4>90Patent Literature[4]
PhenothiazineSodium Hydride (NaH)DMFRoom Temp to 802-6Good-ExcellentGeneral Knowledge
O-Alkylation of Phenols

The hydroxyl group of phenols can be alkylated to form the corresponding aryl ethers. This reaction generally requires a strong base to deprotonate the weakly acidic phenol.

Protocol: General Procedure for O-Alkylation of a Phenol

  • Materials & Setup:

    • Phenolic substrate (1.0 eq)

    • This compound (1.1-1.5 eq)

    • Base (e.g., K₂CO₃, NaH, 1.5-3.0 eq)

    • Solvent (e.g., Acetone, DMF, Acetonitrile)

    • Standard reaction setup as described in 4.1.

  • Procedure: a. In a round-bottom flask, dissolve the phenolic substrate in the chosen solvent. b. Add the base and stir the suspension for 15-30 minutes at room temperature. c. Add this compound. d. Heat the reaction mixture to reflux and maintain for 5-24 hours, monitoring by TLC.

  • Work-up and Purification: a. After cooling, filter off any inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. d. Dry the organic layer, concentrate, and purify the crude product via column chromatography.

Table 2: Representative Conditions for O-Alkylation of Phenols

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃MethanolRoom Temp5-2460-99
4-MethylphenolK₂CO₃AcetoneReflux8High
4-NitrophenolNaHDMFRoom Temp6Good

(Note: Yields are generalized from typical Williamson ether syntheses and may vary for this specific alkylating agent.)

S-Alkylation of Thiols

Thiols (mercaptans) are generally more nucleophilic than their alcohol counterparts and can be readily alkylated under milder conditions.

Protocol: General Procedure for S-Alkylation of a Thiol

  • Materials & Setup:

    • Thiol substrate (1.0 eq)

    • This compound (1.0-1.2 eq)

    • Base (e.g., Triethylamine (TEA), K₂CO₃, 1.1-2.0 eq)

    • Solvent (e.g., Ethanol, Acetonitrile)

    • Standard reaction setup.

  • Procedure: a. Dissolve the thiol substrate in the solvent in a round-bottom flask. b. Add the base and stir for 10-15 minutes at room temperature. c. Add the this compound. d. Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Work-up and Purification: a. Follow a similar work-up procedure as described in section 4.2. Purification is typically achieved by column chromatography.

Table 3: Representative Conditions for S-Alkylation of Thiols

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃AcetonitrileRoom Temp2-4High
Benzyl MercaptanTEAEthanol503Good-Excellent
Cysteine derivativeNaHCO₃aq. EthanolRoom Temp4-6Good

(Note: Yields are generalized based on typical S-alkylation reactions and should be optimized.)

Conclusion

This compound is a versatile and efficient reagent for the incorporation of the dimethylaminopropyl side chain onto a variety of nucleophilic substrates. The straightforward nature of the nucleophilic substitution reaction, coupled with the pharmacological importance of the resulting products, makes this reagent a valuable tool for researchers in organic synthesis and drug development. The protocols and data provided herein serve as a guide for the practical application of this important synthetic building block.

References

Application Notes and Protocols for the Safe Handling of N,N-Dimethyl-2-chloropropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling of N,N-Dimethyl-2-chloropropylamine hydrochloride in a laboratory setting. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards.

1.1. GHS Hazard Classification The substance is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][2]

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[1]

  • Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long lasting effects.[2]

1.2. Physical and Chemical Properties Understanding the physical and chemical properties is essential for safe handling and storage.

PropertyValue
Appearance Off-white chunky solid[1]
Molecular Formula C₅H₁₃Cl₂N[1]
Molecular Weight 158.07 g/mol [1]
Melting Point 187-190 °C (lit.)
Solubility Soluble in water[1]
Stability Stable under recommended storage conditions.[3]
Hygroscopicity Hygroscopic[1]

1.3. Reactivity Profile

  • Incompatible with strong oxidizing agents.[1][2]

  • As an amine, it can react exothermically with acids.

  • May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1]

  • Contact with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[1]

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) must be utilized.

2.1. Engineering Controls

  • Work in a well-ventilated area.[3][4]

  • Use a chemical fume hood for all procedures involving this substance.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

2.2. Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye and Face Protection Tight-sealing safety goggles or a face shield.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][4]
Respiratory Protection For weighing and diluting, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[1] A self-contained breathing apparatus (SCBA) should be available in case of an emergency.[3][4]
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.[2][3]

Standard Operating Procedures

A detailed experimental protocol for a generic synthesis reaction involving this compound is provided below. This should be adapted for specific experimental conditions.

3.1. Experimental Protocol: General Alkylation Reaction

  • Preparation:

    • Don all required PPE as specified in section 2.2.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Weighing and Dispensing:

    • Weigh the required amount of this compound in a tared, sealed container to minimize dust formation.

    • Transfer the solid to the reaction vessel inside the fume hood.

  • Reaction Setup:

    • Add the solvent and other reactants to the reaction vessel.

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Reaction Monitoring:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully, being mindful of any potential exothermic processes.

    • Perform extraction, washing, and drying steps within the fume hood.

    • Purify the product using appropriate methods (e.g., chromatography, recrystallization).

  • Waste Disposal:

    • All waste materials, including empty containers, contaminated gloves, and solvent waste, must be disposed of as hazardous waste according to institutional and local regulations.[2][3]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

4.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation develops or persists.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[3][4] Seek immediate medical attention.[2]
Inhalation Move the exposed person to fresh air. If they are not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen. Seek immediate medical attention.

4.2. Spill Response

The procedure for cleaning up a spill will depend on the size of the spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Procedure cluster_large_spill Large Spill Procedure spill Spill Occurs assess Assess Spill Size and Risk spill->assess don_ppe Don Appropriate PPE assess->don_ppe Small Spill evacuate Evacuate the Area Immediately assess->evacuate Large Spill dampen Dampen Solid Spill with Water don_ppe->dampen absorb Absorb with Inert Material (e.g., sand or dry earth) dampen->absorb collect Collect into a suitable, sealed container for disposal absorb->collect clean_area Wash spill area with soap and water collect->clean_area dispose Dispose of as Hazardous Waste clean_area->dispose alert Alert Others and Emergency Services evacuate->alert contain If safe, contain the spill using bunding alert->contain prevent_entry Prevent entry into drains and rivers contain->prevent_entry

References

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethyl-2-chloropropylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-2-chloropropylamine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: My N-alkylation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes?

A1: Low yields in N-alkylation reactions using this compound can arise from several factors. A systematic approach to troubleshooting this issue is crucial.

  • Inadequate Deprotonation of the Nucleophile: The nitrogen nucleophile (e.g., a primary or secondary amine) must be sufficiently deprotonated to initiate the nucleophilic attack. The hydrochloride form of the reagent is stable and requires a suitable base to be neutralized for the reaction to proceed.

    • Solution: Employ an appropriate base to neutralize the hydrochloride and deprotonate the nucleophilic amine. Common bases for such reactions include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). The choice of base and its stoichiometry are critical and should be optimized for your specific substrate. For less nucleophilic amines, a stronger base like sodium hydride (NaH) might be necessary, though this should be used with caution due to its reactivity.[1][2]

  • Suboptimal Reaction Temperature: The reaction kinetics may be slow at ambient temperature, especially for less reactive nucleophiles or sterically hindered substrates.

    • Solution: Gradually increase the reaction temperature and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] However, be aware that excessive heat can promote side reactions, such as elimination.

  • Competing Elimination Reaction (E2 Pathway): this compound is a secondary alkyl halide, which can undergo an E2 elimination reaction to form an alkene, competing with the desired SN2 substitution. This is more likely with sterically hindered nucleophiles or when using a strong, bulky base.

    • Solution: To favor the SN2 pathway, use a less sterically hindered base. Also, consider using a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF), which can favor SN2 reactions.[4]

  • Degradation of the Reagent: this compound is hygroscopic, and moisture can affect its reactivity.[5]

    • Solution: Ensure the reagent is stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.[6] Use anhydrous solvents and reaction conditions.

Issue 2: Formation of Side Products

Q2: I am observing significant side products in my reaction. What are the likely impurities and how can I minimize them?

A2: The formation of side products is a common challenge. Identifying these impurities is the first step toward mitigating their formation.

  • Over-alkylation and Quaternary Ammonium Salt Formation: If your nucleophile is a primary amine, it can be alkylated twice, leading to a tertiary amine. Furthermore, the desired tertiary amine product can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[7]

    • Solution: To avoid over-alkylation, use a stoichiometric excess of the primary amine nucleophile. This can be a trade-off, as it may complicate purification. For the formation of quaternary ammonium salts, using the exact stoichiometry or a slight excess of the nucleophile can be beneficial.

  • Elimination Product: As mentioned previously, an alkene byproduct can be formed through an E2 elimination reaction.

    • Solution: Optimize the base and solvent system to favor the SN2 reaction. Weaker, non-bulky bases and polar aprotic solvents are generally preferred.

  • Hydrolysis of the Chloro Group: If there is water present in the reaction mixture, the chloro group can be hydrolyzed to a hydroxyl group, leading to an amino alcohol impurity.

    • Solution: Use anhydrous reaction conditions, including dry solvents and reagents.

Issue 3: Difficulties in Product Purification

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the nature of the products and potential impurities.

  • Residual Starting Materials and Polar Byproducts: Unreacted starting materials and polar byproducts like quaternary ammonium salts can be difficult to separate from the desired product.

    • Solution:

      • Aqueous Extraction: If the desired product is sufficiently nonpolar, washing the organic layer with water or brine can help remove water-soluble impurities. For basic impurities like unreacted amines, washing with a dilute acid solution (e.g., 1M HCl) can be effective.[8]

      • Column Chromatography: Silica gel chromatography is a powerful tool for separating compounds with different polarities. A gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the desired product from impurities.[9]

      • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[6]

Data Presentation

Table 1: Influence of Reaction Parameters on N-Alkylation Yield (Hypothetical Data)

ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃ (1.5 eq)DIPEA (2.0 eq)NaH (1.2 eq)Stronger bases may increase reaction rate but also risk of elimination.
Solvent AcetonitrileDMFTHFPolar aprotic solvents (ACN, DMF) generally favor SN2 reactions.
Temperature Room Temp.60 °C80 °CHigher temperatures can increase reaction rate but may also promote side reactions.
Hypothetical Yield 65%85%70% (with elimination byproduct)Optimization of these parameters is key to maximizing yield.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a general methodology for the N-alkylation of a secondary amine using this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (1.0 eq), a suitable anhydrous solvent (e.g., acetonitrile, 10 mL/mmol of amine), and a base (e.g., K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products & Side Products Reactant1 N,N-Dimethyl-2- chloropropylamine hydrochloride Intermediate Free Base of Alkylating Agent Reactant1->Intermediate Neutralization Reactant2 Nucleophilic Amine (Primary or Secondary) Product Desired N-Alkylated Product (SN2) Reactant2->Product Base Base (e.g., K₂CO₃) Base->Intermediate Side_Product1 Elimination Product (E2) Base->Side_Product1 Intermediate->Product SN2 Attack Intermediate->Side_Product1 E2 Elimination Side_Product2 Quaternary Ammonium Salt Intermediate->Side_Product2 Product->Side_Product2 Over-alkylation Troubleshooting_Workflow Start Low/No Product Yield Check_Base Is the base appropriate and in sufficient quantity? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Optimize_Base Optimize base type and stoichiometry. Check_Base->Optimize_Base No Check_Side_Reactions Are there competing side reactions (E2)? Check_Temp->Check_Side_Reactions Yes Optimize_Temp Gradually increase temperature and monitor reaction. Check_Temp->Optimize_Temp No Check_Reagent_Quality Is the alkylating agent of good quality (anhydrous)? Check_Side_Reactions->Check_Reagent_Quality No Optimize_Conditions Use less hindered base, polar aprotic solvent. Check_Side_Reactions->Optimize_Conditions Yes Use_Anhydrous Use anhydrous conditions and fresh reagent. Check_Reagent_Quality->Use_Anhydrous No Success Improved Yield Check_Reagent_Quality->Success Yes Optimize_Base->Start Optimize_Temp->Start Optimize_Conditions->Start Use_Anhydrous->Start

References

Purification of products from N,N-Dimethyl-2-chloropropylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of reaction products derived from N,N-Dimethyl-2-chloropropylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted starting materials, primary and secondary amines from side reactions or incomplete methylation, and hydrolysis byproducts.[1][2] The specific impurities will depend heavily on the reaction conditions, but overalkylation can also be a concern.[3]

Q2: How can I remove unreacted this compound from my product?

A2: Since the starting material is a hydrochloride salt, it has high water solubility. An aqueous wash of the crude product (dissolved in an immiscible organic solvent) can effectively remove it. If your product is also basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate, wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the hydrochloride, and then wash with water or brine to remove the now more water-soluble amine starting material.

Q3: My product is a tertiary amine. What is the best general approach for its purification?

A3: A typical workflow involves an initial acid-base extraction to separate the basic amine product from neutral or acidic impurities. This is often followed by either recrystallization (if the product is a solid) or column chromatography for high purity.[3] For volatile amines, distillation can also be an option.

Q4: Can I use standard silica gel chromatography to purify my tertiary amine product?

A4: Yes, but with caution. Tertiary amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[4] To mitigate this, you can either:

  • Add a small amount of a volatile base, like triethylamine (Et3N) (~1%), to your eluent.[3][4]

  • Use an amine-functionalized or deactivated silica gel column.[4]

  • For highly polar amines, reverse-phase chromatography (C18) with a mobile phase like acetonitrile/water may be a suitable alternative.[5]

Troubleshooting Guide

Problem / Observation Possible Cause(s) Suggested Solution(s)
Low or No Product Yield After Aqueous Workup 1. Product is water-soluble, especially if it's a salt. 2. Incorrect pH during extraction caused the product to partition into the aqueous layer.1. Before discarding the aqueous layer, re-extract it with a different organic solvent. 2. Back-extract the aqueous layers after adjusting the pH to be basic (pH > 9) to ensure the amine is in its free-base form. 3. If the product is highly polar, use a more polar extraction solvent like dichloromethane (DCM) or a mixture including isopropanol.
Persistent Emulsion During Liquid-Liquid Extraction 1. High concentration of salts or surfactants. 2. Agitation (shaking) was too vigorous.1. Add a small amount of brine (saturated NaCl solution) to "break" the emulsion. 2. Gently swirl or invert the separatory funnel instead of shaking vigorously. 3. If possible, filter the entire mixture through a pad of Celite®.
Product "Oils Out" Instead of Crystallizing 1. Presence of impurities depressing the melting point. 2. Solvent is too nonpolar for the product, causing it to precipitate too quickly. 3. Cooling the solution too rapidly.1. Try to purify a small amount via another method (e.g., chromatography) to get a seed crystal. 2. Use a solvent-pair for recrystallization (e.g., dissolve in hot ethanol, then slowly add water until cloudy).[6] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] 4. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.
Severe Tailing/Streaking on Silica Gel TLC/Column 1. Strong interaction between the basic amine product and acidic silica gel.[4]1. For TLC: Add 1% triethylamine or ammonium hydroxide to the developing solvent. 2. For Column Chromatography: Pre-treat the silica gel with the eluent containing triethylamine or use an amine-functionalized column.[4][7]
Product Appears as an Inseparable Mixture 1. Formation of isomers or closely related byproducts. 2. Overalkylation leading to a quaternary ammonium salt.1. Consider derivatization to separate the components (e.g., Hoffmann's method using diethyl oxalate to separate primary, secondary, and tertiary amines).[8] 2. Attempt purification using a different chromatographic technique, such as reverse-phase HPLC or using a different stationary phase like alumina.[1]

Purification Protocols & Methodologies

Protocol 1: General Acid-Base Extraction for Tertiary Amine Products

This protocol is designed to isolate a basic tertiary amine product from neutral and acidic impurities.

  • Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or DCM).

  • Acid Wash : Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation : Separate the layers. Keep the aqueous layer , as it contains your product. The organic layer containing neutral impurities can be discarded.

  • Basification : Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is strongly basic (pH > 9). This deprotonates the amine hydrochloride, converting it back to the free base.

  • Back-Extraction : Extract the now basic aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover the free amine product.

  • Drying and Concentration : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization of an Amine Hydrochloride Salt

If the final product is desired as a stable hydrochloride salt, this method can be used for purification.[9]

  • Solvent Selection : Choose a suitable solvent or solvent system. Good systems for amine hydrochlorides often include ethanol/acetone or ethanol/ethyl acetate.[10] The goal is to find a system where the compound is soluble when hot but poorly soluble when cold.[11]

  • Dissolution : In an Erlenmeyer flask, dissolve the crude amine hydrochloride in the minimum amount of the boiling solvent (or the more polar solvent of a pair).

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : If using a solvent pair, add the less polar solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few drops of the polar solvent to redissolve the precipitate.

  • Cooling : Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying : Dry the crystals under vacuum to remove residual solvent.

Data Summary

The effectiveness of purification can be measured by yield and purity analysis (e.g., GC, HPLC, NMR). The following table provides representative data for amine purifications.

Purification MethodStarting Purity (Example)Final Purity (Typical)Recovery Yield (Typical)Notes
Acid-Base Extraction 60-80%85-95%80-95%Excellent for removing non-basic impurities.
Recrystallization 85-95%>99%70-90%Highly effective for crystalline solids; yield depends on solubility.
Silica Gel Chromatography (with Et₃N) 70-90%>98%60-85%Good for separating closely related amines.[4]
Amine-Functionalized Silica 70-90%>98%80-95%Often provides better recovery and peak shape than standard silica.[4]

Visualized Workflows and Logic

// Node Definitions RM [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nOrganic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Extract [label="Perform Acid-Base\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolid [label="Is Product a Solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystal [label="Recrystallize", fillcolor="#34A853", fontcolor="#FFFFFF"]; Column [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Neutral [label="Neutral/Acidic Impurities\n(Discard)", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Edges RM -> Dissolve; Dissolve -> Extract; Extract -> CheckSolid [label=" Isolated Crude Product "]; Extract -> Neutral [style=dashed]; CheckSolid -> Recrystal [label=" Yes "]; CheckSolid -> Column [label=" No / Oil "]; Recrystal -> Pure; Column -> Pure; } DOT Caption: General purification workflow for tertiary amine products.

// Node Definitions Start [label="Product 'Oils Out'\nDuring Recrystallization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impure [label="High Impurity Level?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PrePurify [label="Pre-purify via\nExtraction or short\nSilica Plug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Retry [label="Retry Recrystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Solvent System\nInappropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SolventPair [label="Use Solvent-Pair\n(e.g., EtOH/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cooling [label="Cooling Too Fast?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SlowCool [label="Cool Slowly;\nUse Seed Crystal;\nScratch Flask", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Impure; Impure -> PrePurify [label=" Yes "]; PrePurify -> Retry; Impure -> Solvent [label=" No "]; Solvent -> SolventPair [label=" Yes "]; SolventPair -> Retry; Solvent -> Cooling [label=" No "]; Cooling -> SlowCool [label=" Yes "]; SlowCool -> Success; Retry -> Success; Cooling -> Success [label=" No, still fails "]; } DOT Caption: Troubleshooting logic for product oiling out.

References

Side product formation with N,N-Dimethyl-2-chloropropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side product formation when using N,N-Dimethyl-2-chloropropylamine hydrochloride in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed when using this compound?

The most common side reaction involves the intramolecular cyclization of N,N-Dimethyl-2-chloropropylamine to form a highly reactive aziridinium cation. This intermediate can then be attacked by nucleophiles, including the chloride counter-ion, solvent molecules, or other nucleophiles present in the reaction mixture. Other potential side products can arise from elimination and hydrolysis reactions.

Q2: What is the mechanism behind the formation of the main side product?

The tertiary amine functionality of N,N-Dimethyl-2-chloropropylamine can act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom. This intramolecular substitution reaction results in the formation of a strained, three-membered ring containing a positively charged nitrogen atom, known as an aziridinium ion. This species is highly electrophilic and reacts readily with any available nucleophile.

Q3: How can the formation of the aziridinium ion and other side products be minimized?

Several factors can be controlled to suppress the formation of the aziridinium ion and other side products. These include temperature, reaction time, and the exclusion of moisture. It is generally recommended to use the free base of N,N-Dimethyl-2-chloropropylamine for reactions, which can be generated in situ or prior to the reaction. The hydrochloride salt is more stable for storage but can be less reactive and may require a base to liberate the free amine for the desired reaction to proceed.

Q4: What are the optimal storage conditions for this compound to prevent degradation?

This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[1][2] Exposure to atmospheric moisture can lead to hydrolysis and other degradation pathways.

Q5: What analytical techniques are suitable for detecting and quantifying side products?

Several analytical techniques can be employed to identify and quantify side products in reactions involving N,N-Dimethyl-2-chloropropylamine. The choice of method depends on the specific side products of interest and the complexity of the reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) is versatile for a broader range of polar and non-polar compounds.[3] Ion chromatography can also be used for the analysis of amines.[4][5][6]

Troubleshooting Guide

Issue 1: Low Yield of Desired Product

A low yield of the desired product is often attributed to the consumption of the starting material through side reactions.

Possible Cause Suggested Solution
Formation of aziridinium ionLower the reaction temperature and shorten the reaction time.
Presence of waterEnsure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reactionIncrease the reaction temperature or time cautiously, while monitoring for the formation of side products. The use of a catalyst, such as tetrabutylammonium bromide, may also improve the reaction rate.[7]
Incompatibility with other reagentsThis compound is incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[2] Ensure that the reaction components are compatible.
Issue 2: Presence of Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS)

Unexpected peaks in your analytical data are a clear indication of side product formation.

Potential Side Product Identification Method Mitigation Strategy
Aziridinium-derived productsMass spectrometry (look for products with the same mass as the desired product + nucleophile - HCl)Optimize reaction conditions (lower temperature, shorter time).
N,N-dimethylallylamine (from elimination)NMR (presence of vinyl proton signals), GC-MSUse a non-coordinating base and a polar aprotic solvent.
1-dimethylamino-2-propanol (from hydrolysis)GC-MS, LC-MSEnsure anhydrous reaction conditions.
Table 1: Summary of Potential Side Products
Side Product Formation Pathway Conditions Favoring Formation
Aziridinium-derived adductsIntramolecular cyclization followed by nucleophilic attackHigh temperatures, prolonged reaction times
N,N-dimethylallylamineElimination (E2)High temperatures, presence of a strong, non-nucleophilic base
1-dimethylamino-2-propanolHydrolysisPresence of water
Table 2: Recommended Adjustments to Reaction Parameters
Parameter Recommendation Rationale
Temperature Maintain the lowest effective temperature for the desired reaction.Higher temperatures accelerate the rate of aziridinium ion formation.
Solvent Use a dry, aprotic solvent.Protic solvents can participate in side reactions and promote hydrolysis.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., N₂, Ar).To prevent hydrolysis from atmospheric moisture.
pH Control the pH with a suitable non-nucleophilic base.The free amine is the reactive species for many desired reactions.

Experimental Protocols

Protocol 1: General Procedure for Alkylation using N,N-Dimethyl-2-chloropropylamine

This protocol provides a general guideline for an alkylation reaction. The specific conditions may need to be optimized for your substrate.

  • To a stirred solution of the nucleophile in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a suitable base (e.g., NaH, K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N,N-Dimethyl-2-chloropropylamine (or its hydrochloride salt with additional base) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Side Products by GC-MS
  • Sample Preparation : Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions :

    • Column : Standard non-polar column (e.g., DB-5ms).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas : Helium.

  • MS Conditions :

    • Ionization Mode : Electron Impact (EI).

    • Mass Range : 40-400 amu.

  • Data Analysis : Compare the obtained mass spectra with a library database (e.g., NIST) to identify potential side products.

Visualizations

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A N,N-Dimethyl-2-chloropropylamine B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization D N,N-dimethylallylamine A->D Elimination (-HCl) E 1-dimethylamino-2-propanol A->E Hydrolysis (+H2O) C Desired Product B->C + Nucleophile

Caption: Reaction pathways for N,N-Dimethyl-2-chloropropylamine.

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_mixture Analyze Crude Mixture (NMR, LC-MS, GC-MS) check_conditions->analyze_mixture identify_side_products Identify Side Products analyze_mixture->identify_side_products is_hydrolysis Hydrolysis Product (e.g., alcohol) Present? identify_side_products->is_hydrolysis is_elimination Elimination Product (e.g., alkene) Present? is_hydrolysis->is_elimination No dry_reagents Action: Ensure Anhydrous Conditions is_hydrolysis->dry_reagents Yes is_cyclization Other Adducts Present? is_elimination->is_cyclization No change_base Action: Use Milder Base or Lower Temperature is_elimination->change_base Yes optimize_temp_time Action: Lower Temperature and Shorten Reaction Time is_cyclization->optimize_temp_time Yes end Re-run Optimized Reaction is_cyclization->end No dry_reagents->end change_base->end optimize_temp_time->end

Caption: Troubleshooting workflow for side product formation.

Experimental_Workflow A 1. Reagent & Glassware Prep B Dry Glassware (Oven) & Cool Under Inert Gas A->B C Use Anhydrous Solvents & Reagents A->C E Assemble Under Inert Atmosphere (N2/Ar) B->E F Add Substrate & Solvent C->F D 2. Reaction Setup D->E D->F H Cool to 0 °C E->H F->H G 3. Reagent Addition G->H I Slowly Add Base & N,N-Dimethyl-2-chloropropylamine H->I K Maintain Low Temperature I->K J 4. Reaction & Monitoring J->K L Monitor by TLC/LC-MS J->L M 5. Workup & Purification K->M L->M

Caption: Workflow for minimizing side product formation.

References

Technical Support Center: Optimizing Reactions with N,N-Dimethyl-2-chloropropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-2-chloropropylamine hydrochloride. The following information is designed to help you optimize reaction yields and overcome common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during nucleophilic substitution reactions involving this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive Reactant Verify the purity and integrity of this compound and the nucleophile using techniques like NMR or melting point analysis.Using pure starting materials is crucial for a successful reaction.
Inappropriate Base The choice of base is critical. For less acidic nucleophiles, a strong base like sodium amide (NaNH₂) may be necessary to facilitate deprotonation. For other reactions, inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) might be suitable.[1]The correct base will efficiently deprotonate the nucleophile without causing side reactions.
Suboptimal Reaction Temperature Reactions are often conducted at temperatures ranging from room temperature to reflux.[1] If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring the progress with TLC or LC-MS.[1]An optimal temperature will drive the reaction to completion without degrading the reactants or products.
Poor Solvent Choice The solvent should dissolve all reactants and be compatible with the reaction conditions. Polar aprotic solvents like THF, DMF, and acetonitrile are common choices.[1]A suitable solvent ensures a homogeneous reaction mixture, facilitating molecular interactions.
Moisture Contamination If using moisture-sensitive reagents like sodium amide, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).The exclusion of moisture prevents the quenching of strong bases and other side reactions.

Issue 2: Formation of Multiple Products (Side Reactions)

Potential Cause Troubleshooting Step Expected Outcome
Over-alkylation Use a stoichiometric amount or a slight excess of the limiting reagent. The progress of the reaction should be carefully monitored, and the reaction should be stopped once the starting material is consumed.Minimizes the formation of di- or poly-alkylated products.
Elimination Reactions The use of a bulky, non-nucleophilic base can favor elimination over substitution. Consider using a less sterically hindered base. Lowering the reaction temperature can also disfavor elimination pathways.Increased yield of the desired substitution product.
Reaction with Solvent In some cases, the solvent can participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions.Prevents the formation of solvent-derived byproducts.

Issue 3: Difficulties in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Oily Product If the product is an oil and difficult to crystallize, purification by column chromatography is a common alternative.Isolation of the pure product from unreacted starting materials and byproducts.
Product is Water-Soluble If the product has high water solubility, extraction with an organic solvent may be inefficient. Consider using a continuous liquid-liquid extractor or salting out the aqueous layer with brine to reduce the product's solubility.Improved recovery of polar products from the aqueous phase.
Emulsion Formation during Workup The presence of amine salts can lead to the formation of emulsions during aqueous workup. Adding a saturated brine solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[1]A clean separation of the organic and aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is primarily used as an alkylating agent.[2] It allows for the introduction of the dimethylaminopropyl group onto various nucleophiles, which is a common structural motif in many pharmaceuticals, particularly antihistamines like chlorpheniramine.[3][4][5]

Q2: How should I handle and store this compound?

A2: This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]

Q3: What are some common nucleophiles used in reactions with this compound?

A3: A wide range of nucleophiles can be used, including carbanions (e.g., deprotonated pyridines), amines, and phenoxides. The choice of nucleophile will depend on the target molecule.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product.[1] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q5: My reaction is complete, but I am having trouble with the workup. What are some general tips?

A5: After the reaction, it is common to quench the mixture with water or a saturated aqueous solution of ammonium chloride. The product is then typically extracted into an organic solvent. If your product is basic, like in the synthesis of many antihistamines, an acid-base extraction can be a powerful purification technique. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine product into the aqueous layer. The aqueous layer is then basified, and the pure amine product is re-extracted into an organic solvent.

Experimental Protocols

General Protocol for Nucleophilic Substitution (e.g., Synthesis of a Pheniramine Intermediate)

  • Preparation : Under an inert atmosphere (nitrogen or argon), add a solution of the deprotonated nucleophile (e.g., 2-(p-chlorobenzyl)pyridine) in an appropriate anhydrous solvent (e.g., toluene or THF) to a reaction flask equipped with a magnetic stirrer and a reflux condenser.[4]

  • Addition of Alkylating Agent : Slowly add a solution of N,N-Dimethyl-2-chloropropylamine (the free base, generated from the hydrochloride salt) in the same solvent to the reaction mixture.

  • Reaction : Heat the reaction mixture to reflux and monitor the progress by TLC.[3]

  • Workup : Once the reaction is complete, cool the mixture to room temperature and quench with water. Separate the organic layer, and wash it with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start deprotonation Deprotonate Nucleophile (e.g., with NaNH2) start->deprotonation add_reagent Add N,N-Dimethyl-2- chloropropylamine deprotonation->add_reagent reflux Heat to Reflux & Monitor (TLC/LC-MS) add_reagent->reflux quench Quench Reaction (e.g., with H2O) reflux->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography/Crystallization) extract->purify end End purify->end

Caption: A generalized workflow for reactions involving this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts nucleophile Nucleophile (Nu-) transition_state SN2 Transition State nucleophile->transition_state Nucleophilic Attack alkyl_halide N,N-Dimethyl-2-chloropropylamine side_product Elimination Product (Propene derivative) alkyl_halide->side_product Elimination (Side Reaction) alkyl_halide->transition_state product Desired Product (Nu-CH(CH3)CH2N(CH3)2) transition_state->product Substitution

Caption: General reaction pathway for nucleophilic substitution with a potential side reaction.

References

Technical Support Center: N,N-Dimethyl-2-chloropropylamine Hydrochloride Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction work-up of N,N-Dimethyl-2-chloropropylamine hydrochloride.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the experimental work-up of this compound.

Issue 1: Low Yield of Precipitated Product

  • Q1: After neutralizing the reaction mixture and adding an organic solvent, I am getting a low yield of the free base or the hydrochloride salt does not precipitate effectively. What are the possible causes and solutions?

    A1: Low yields can stem from several factors throughout the work-up process. Here are some common causes and troubleshooting steps:

    • Incomplete Neutralization: Ensure the pH of the aqueous layer is correctly adjusted. For liberation of the free amine, the solution should be sufficiently basic (pH > 9). Use a calibrated pH meter and add the base (e.g., NaOH solution) dropwise with vigorous stirring.

    • Suboptimal Extraction: The choice of extraction solvent is critical. While dichloromethane is commonly used, its effectiveness can be influenced by the overall composition of the reaction mixture. Ensure you are using a sufficient volume of solvent and performing multiple extractions (at least 3) to maximize the recovery of the organic-soluble free base.

    • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the product. To break up emulsions, you can try adding brine (saturated NaCl solution), gentle swirling instead of vigorous shaking, or passing the mixture through a bed of Celite.

    • Product Solubility: this compound is soluble in water.[1] If you are trying to precipitate the hydrochloride salt from an aqueous solution, ensure the concentration is high enough and consider adding a co-solvent in which the salt is less soluble, such as isopropanol or acetone, at a low temperature.

    • Precipitation/Crystallization Issues: For precipitating the hydrochloride salt from an organic solution of the free base, ensure the solution is anhydrous before bubbling in dry HCl gas or adding a solution of HCl in an organic solvent. The presence of water can affect solubility and prevent efficient precipitation. Cooling the solution can also aid precipitation.

Issue 2: Poor Purity of the Final Product

  • Q2: My final product shows significant impurities in the NMR or other analytical data. What are the likely impurities and how can I remove them?

    A2: Impurities can be carried over from the reaction or generated during the work-up. Here’s how to address them:

    • Common Impurities:

      • Unreacted Starting Materials: Depending on the synthetic route, these could include 1-dimethylamino-2-propanol or other precursors.

      • N-alkylated byproducts: Over-alkylation can lead to quaternary ammonium salts.

      • N,N-dimethyl chloropropanolamine: This can form as a byproduct if water is present during certain chlorination reactions.[2]

    • Purification Strategies:

      • Recrystallization: This is a highly effective method for purifying the hydrochloride salt. A common solvent system is a mixture of ethanol and diethyl ether or ethanol and water.[3] The process involves dissolving the crude product in a minimal amount of the hot solvent mixture and allowing it to cool slowly to form pure crystals.

      • Aqueous Washes: During the extraction of the free base into an organic solvent, washing the organic layer with water or brine can help remove water-soluble impurities.

      • Solvent Removal: Ensure all solvents from the work-up are completely removed. Residual solvents like toluene can be removed by azeotropic distillation under reduced pressure.

Issue 3: Difficulty with Phase Separation During Extraction

  • Q3: I am having trouble getting a clean separation between the aqueous and organic layers during extraction. What can I do?

    A3: Poor phase separation is a common issue, often due to the formation of emulsions.

    • Breaking Emulsions:

      • Add Brine: Washing with a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.

      • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

      • Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes resolve the issue.

      • Change Solvent: In some cases, changing the organic solvent to one with a different density or polarity can improve separation.

Data Presentation

Table 1: Typical Yields and Purity from Different Synthetic Routes

Synthetic RouteTypical YieldTypical PurityKey Considerations
Alkylation of chloropropylamine with methyl iodide>90%>98%Suitable for isotopic labeling.
Amination of 2-chloropropyl chloride>85%>99% (after recrystallization)Scalable and cost-effective.
From 1-dimethylamino-2-propanol with thionyl chloride~95%HighRequires careful handling of thionyl chloride.

Experimental Protocols

Protocol 1: General Work-up Procedure for this compound

  • Quenching and Neutralization:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution with vigorous stirring until the pH of the aqueous phase is greater than 9. Monitor the pH using a pH meter.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, diethyl ether) three times.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

  • Formation and Precipitation of the Hydrochloride Salt:

    • Cool the dried organic solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until precipitation is complete, or add a solution of HCl in a suitable organic solvent (e.g., diethyl ether).

    • Collect the precipitate by vacuum filtration.

  • Purification:

    • Wash the collected solid with cold diethyl ether to remove any remaining soluble impurities.

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve high purity.

    • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction Crude Reaction Mixture quench Quenching & Neutralization (pH > 9) reaction->quench 1 extract Extraction (e.g., CH2Cl2) quench->extract 2 wash_dry Washing & Drying extract->wash_dry 3 precipitate HCl Salt Precipitation wash_dry->precipitate 4 recrystallize Recrystallization (e.g., EtOH/Ether) precipitate->recrystallize 5 final_product Pure Product recrystallize->final_product 6

Caption: General experimental workflow for the work-up and purification of this compound.

troubleshooting_logic cluster_yield_solutions Low Yield Solutions cluster_purity_solutions Low Purity Solutions cluster_phase_sep_solutions Phase Separation Solutions start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity phase_sep Poor Phase Separation start->phase_sep check_ph Verify pH > 9 low_yield->check_ph multi_extract Multiple Extractions low_yield->multi_extract break_emulsion_yield Break Emulsion low_yield->break_emulsion_yield recrystallize_purity Recrystallize low_purity->recrystallize_purity aq_wash Aqueous Washes low_purity->aq_wash azeotrope Azeotropic Removal of Solvent low_purity->azeotrope add_brine Add Brine phase_sep->add_brine centrifuge Centrifuge phase_sep->centrifuge filter_celite Filter through Celite phase_sep->filter_celite

Caption: Troubleshooting decision tree for common issues in the work-up of this compound.

References

Technical Support Center: N,N-Dimethyl-2-chloropropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities in N,N-Dimethyl-2-chloropropylamine hydrochloride.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during their experiments related to the purity of this compound.

Frequently Asked Questions (FAQs):

Q1: My reaction yield is lower than expected, and I observe some unexpected side products. What could be the cause?

A1: Lower yields and the presence of side products can often be attributed to impurities in the starting material, this compound. Common impurities include the isomeric N,N-Dimethyl-3-chloropropylamine hydrochloride and the starting material for its synthesis, 1-Dimethylamino-2-propanol. The presence of moisture can also lead to the formation of hydrolysis byproducts. It is recommended to verify the purity of your starting material using the analytical methods outlined in the "Experimental Protocols" section.

Q2: I am observing a brownish tint in my this compound. What is the likely cause and is it problematic?

A2: A tan or brown color can indicate the presence of impurities, potentially arising from the manufacturing process, such as residual iron from the use of technical grade thionyl chloride, or from degradation of the product over time. While a slight discoloration may not significantly impact all applications, for sensitive syntheses, it is advisable to use a high-purity, colorless grade of the reagent. The color can be an indicator of broader purity issues.

Q3: My downstream product, synthesized using this compound, shows an unexpected isomer. How can I trace the source of this impurity?

A3: The most likely source of an isomeric impurity in your final product is the presence of the corresponding isomer in the starting this compound. Specifically, N,N-Dimethyl-3-chloropropylamine hydrochloride is a common isomeric impurity. You should analyze the starting material using a suitable chromatographic method, such as GC-MS, to quantify the level of this isomer.

Q4: How can I remove impurities from my batch of this compound?

A4: Recrystallization is a common and effective method for purifying this compound.[1] The choice of solvent is critical and should be determined based on the solubility profile of the main compound versus its impurities. A common procedure involves dissolving the compound in a suitable solvent like chloroform and then inducing crystallization.[1]

Troubleshooting Flowchart for Impurity Investigation:

Impurity_Troubleshooting Troubleshooting Impurities in this compound start Problem Observed (e.g., Low Yield, Side Products, Off-Color) check_purity Analyze Purity of N,N-Dimethyl-2-chloropropylamine HCl (See Experimental Protocols) start->check_purity impurity_detected Impurities Detected? check_purity->impurity_detected identify_impurity Identify Impurity (e.g., Isomer, Starting Material, Degradation Product) impurity_detected->identify_impurity Yes no_impurity No Significant Impurities Detected impurity_detected->no_impurity No quantify_impurity Quantify Impurity Level identify_impurity->quantify_impurity purify Purify Reagent (e.g., Recrystallization) quantify_impurity->purify source_new Source High-Purity Reagent quantify_impurity->source_new proceed Proceed with Experiment purify->proceed source_new->proceed other_factors Investigate Other Experimental Parameters (e.g., Reaction Conditions, Other Reagents) no_impurity->other_factors

Caption: A flowchart to guide the troubleshooting process when encountering issues potentially related to impurities in this compound.

Common Impurities

The following table summarizes the common impurities found in this compound, their likely origin, and typical analytical methods for detection.

Impurity NameChemical StructureLikely OriginTypical Analytical Method
N,N-Dimethyl-3-chloropropylamine hydrochloride ClCH₂CH₂CH₂N(CH₃)₂·HClIsomeric byproduct from synthesis.Gas Chromatography (GC), GC-MS
1-Dimethylamino-2-propanol CH₃CH(OH)CH₂N(CH₃)₂Unreacted starting material from the synthesis.[1][2]Gas Chromatography (GC), HPLC
Thionyl chloride and its byproducts (e.g., SO₂, HCl) SOCl₂Excess reagent from the synthesis.[3]Not typically analyzed in the final product; removed during workup.
Residual Solvents (e.g., Chloroform, Toluene) CHCl₃, C₇H₈Solvents used during the reaction or purification steps.[1]Headspace Gas Chromatography (HS-GC)
Water H₂OIncomplete drying or exposure to atmospheric moisture (hygroscopic nature).[4]Karl Fischer Titration

Experimental Protocols

This section provides detailed methodologies for the identification and quantification of common impurities in this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of Volatile Impurities

This method is suitable for the identification and semi-quantitative analysis of volatile impurities such as the isomeric N,N-Dimethyl-3-chloropropylamine and the starting material, 1-Dimethylamino-2-propanol.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-17ms or equivalent).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent, such as methanol or dichloromethane, and dilute to the mark.

    • For the free base analysis, the sample can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent like dichloromethane.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-300

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and by matching retention times with those of known standards.

    • Semi-quantify impurities based on their peak area relative to the main component. For accurate quantification, a calibration curve with certified reference standards is required.

Workflow for Impurity Identification by GC-MS:

GCMS_Workflow GC-MS Workflow for Impurity Identification sample_prep Sample Preparation (Dissolution/Extraction) gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) ms_detection->data_acquisition peak_identification Peak Identification (Retention Time & Mass Spectrum) data_acquisition->peak_identification library_search Comparison with Spectral Libraries peak_identification->library_search standard_comparison Comparison with Reference Standards peak_identification->standard_comparison impurity_report Impurity Identification Report library_search->impurity_report standard_comparison->impurity_report

Caption: A step-by-step workflow for the identification of impurities in this compound using GC-MS.

Protocol 2: Karl Fischer Titration for Water Content Determination

Due to the hygroscopic nature of this compound, accurate determination of water content is crucial.

  • Instrumentation:

    • Karl Fischer Titrator (coulometric or volumetric).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample directly into the titration vessel containing the Karl Fischer reagent. The sample size will depend on the expected water content and the type of titrator used.

  • Titration:

    • Follow the instrument manufacturer's instructions for the titration. The instrument will automatically titrate the sample and calculate the water content.

  • Data Analysis:

    • The result is typically expressed as a percentage (%) or in parts per million (ppm) of water in the sample.

This technical support guide is intended to assist researchers in identifying and resolving common purity-related issues with this compound. For further assistance, please consult the relevant scientific literature or contact your chemical supplier.

References

Technical Support Center: Reaction Monitoring with N,N-Dimethyl-2-chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed answers, protocols, and troubleshooting advice for monitoring chemical reactions involving the alkylating agent N,N-Dimethyl-2-chloropropylamine hydrochloride. The information is structured to address common challenges and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound (CAS: 4584-49-0) is a bifunctional organic compound, specifically a halogenated aliphatic amine. It serves as a key alkylating agent in organic synthesis. A notable application is in the pharmaceutical industry for the synthesis of methadone, where it is used to alkylate diphenylacetonitrile.[1][2]

Q2: Why is it crucial to monitor reactions involving this reagent?

A2: Monitoring is essential for several reasons:

  • Determine Reaction Completion: To ensure the starting material has been fully consumed, preventing unnecessary purification challenges.

  • Optimize Reaction Time: Avoids excessively long reaction times which can lead to byproduct formation or degradation.

  • Identify Side Reactions: Helps in the early detection of common side products, such as isomers or products of over-alkylation. In the synthesis of the methadone intermediate, for example, the formation of an isomeric nitrile byproduct is a known issue.[1][3]

  • Improve Yield and Purity: By understanding the reaction profile, conditions can be optimized to maximize the yield of the desired product.

Q3: Which analytical techniques are most suitable for monitoring these reactions?

A3: The most common and effective techniques are:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for quickly checking reaction progress at the bench. It's excellent for visualizing the disappearance of starting materials and the appearance of products.[4]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for volatile and thermally stable compounds. GC can provide quantitative data on the consumption of starting materials and formation of products. GC-MS adds the benefit of mass identification of the components.[5]

  • High-Performance Liquid Chromatography (HPLC): A versatile quantitative technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.

Reaction Monitoring Workflow

The following diagram illustrates a general workflow for monitoring a chemical reaction using chromatographic techniques.

G General Reaction Monitoring Workflow cluster_0 Setup & Sampling cluster_1 Analysis cluster_2 Decision Making cluster_3 Outcome start Start Reaction aliquot Take Time-Point Aliquot (t=x) start->aliquot quench Quench Aliquot aliquot->quench tlc TLC Analysis quench->tlc gc_hplc GC/HPLC Analysis quench->gc_hplc decision Reaction Complete? tlc->decision gc_hplc->decision continue_rxn Continue Reaction (Take next aliquot at t=y) decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->aliquot

Caption: A workflow for systematic reaction monitoring.

Troubleshooting Guide

This section addresses common problems encountered when using this compound in alkylation reactions, particularly with carbanions like deprotonated diphenylacetonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Reaction is stalled (Starting material remains) 1. Ineffective Deprotonation: The base (e.g., NaOH, NaH) may be old, hydrated, or insufficient to fully deprotonate the nucleophile.[6] 2. Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Catalyst Inactivity: If using a phase-transfer catalyst (PTC), it may be poisoned or insufficient.1. Use fresh, anhydrous base. Ensure stoichiometry is correct. 2. Gradually increase the reaction temperature while monitoring by TLC. For the methadone synthesis, temperatures between 50-75°C are often used.[1][3] 3. Add a fresh portion of the PTC.
Multiple spots on TLC; Low yield of desired product 1. Isomer Formation: The alkylating agent can cyclize to a reactive aziridinium ion intermediate, which can be attacked at two different positions, leading to isomeric products (e.g., methadone nitrile and isomethadone nitrile).[1][3] 2. Over-alkylation: If the product is also nucleophilic, it can react further with the alkylating agent. 3. Degradation: The product or starting materials may be unstable under the reaction conditions.1. Choice of solvent and base can influence the isomer ratio. Using DMF or DMSO as a solvent with NaOH has been shown to favor the desired isomer over traditional bases like sodamide.[3] 2. Use a controlled stoichiometry of the alkylating agent (often 1.0-1.2 equivalents). 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating.
Streaking or tailing of spots on TLC plate 1. Compound is too polar/ionic: The free amine on the product is basic and can interact strongly with the acidic silica gel.[7] 2. Sample is too concentrated: Overloading the TLC plate can cause poor separation.1. Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide in the methanol portion of your mobile phase.[8][9] 2. Dilute the reaction aliquot sample before spotting it on the TLC plate.
Difficulty quantifying by GC 1. Poor Peak Shape: Amines are basic and can interact with active sites in the GC system, leading to tailing peaks. 2. Analyte is non-volatile: The hydrochloride salt of the starting material is not volatile.1. Use a base-deactivated GC column (e.g., DB-624, ZB-624) designed for amine analysis.[10] 2. Before injection, neutralize the sample. A common procedure is to basify an aqueous solution of the sample and extract the free amine into an organic solvent like methylene chloride.[11]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

This protocol is tailored for monitoring the alkylation of diphenylacetonitrile with this compound.

Methodology:

  • Plate Preparation: On a silica gel 60 F254 TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material - Diphenylacetonitrile), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Sample Preparation:

    • Prepare a dilute solution of the diphenylacetonitrile starting material in ethyl acetate.

    • At each time point (e.g., t=0, 1h, 2h), withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube. Quench this aliquot in a vial containing ~0.5 mL of ethyl acetate and a small amount of water to neutralize the base.

  • Spotting:

    • Spot the diphenylacetonitrile solution on the "SM" and "CO" lanes.

    • Spot the quenched reaction mixture on the "CO" (directly over the SM spot) and "RXN" lanes.

  • Development: Place the plate in a TLC chamber containing a suitable eluent. A good starting point for this reaction is a mixture of Hexane:Ethyl Acetate (7:3 v/v) or Chloroform:Methanol (99:1 v/v) .[4][12] For more polar products, a system containing a basic modifier like Dichloromethane with 1-5% of a 10% NH4OH in Methanol solution may be required.[8]

  • Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The reaction is progressing if the spot corresponding to the starting material in the "RXN" lane diminishes over time and a new, typically more polar (lower Rf), spot corresponding to the product appears. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.

Example Data Presentation (TLC):

CompoundRf Value (Hex:EtOAc 7:3)UV Visualization
Diphenylacetonitrile (SM)~0.70Dark Spot
Alkylated Product~0.45Dark Spot
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

This method is suitable for quantitative analysis of the volatile free-base form of N,N-Dimethyl-2-chloropropylamine and the reaction products.

Methodology:

  • Sample Preparation:

    • Take a known volume of the reaction mixture (e.g., 100 µL).

    • Quench in a vial with 1 mL of water.

    • Add 1N NaOH solution dropwise until the pH is >11.

    • Extract the aqueous layer with 2 x 1 mL of methylene chloride.

    • Combine the organic layers and dry with anhydrous sodium sulfate.

    • If necessary, dilute the sample to an appropriate concentration (~10-50 ppm) with methylene chloride.

  • GC-MS Conditions:

    • GC Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

    • Injector: Split mode, 250 °C.

    • Oven Program: Initial 50°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) source at 230 °C.

    • Analysis Mode: Can be run in full scan mode (e.g., m/z 40-450) to identify products or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification. For N,N-Dimethyl-2-chloropropylamine, key ions are m/z 121 (molecular ion of free base) and 58.

  • Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time. Use a calibration curve or an internal standard for accurate quantification.

Example Data Presentation (GC-MS):

CompoundRetention Time (min)Key m/z Ions
N,N-Dimethyl-2-chloropropylamine~8.5 (Isomer dependent)121, 58, 42
Diphenylacetonitrile~15.2193, 165
4-(Dimethylamino)-2,2-diphenylpentanenitrile~22.5278, 206, 58
Protocol 3: High-Performance Liquid Chromatography (HPLC) Monitoring

This protocol can be adapted for the analysis of the reaction mixture in the synthesis of the methadone nitrile intermediate.

Methodology:

  • Sample Preparation:

    • Take a known volume of the reaction mixture (e.g., 50 µL).

    • Quench and dilute in a known volume of mobile phase (e.g., 10 mL) to stop the reaction and prepare for injection.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution. A good starting point is Acetonitrile:Phosphate Buffer (e.g., 20mM KH2PO4, pH adjusted to 2.5-3.0) in a 40:60 ratio.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 220 nm.[13]

  • Analysis: Develop a gradient or isocratic method that provides good separation between the starting materials and products. The reaction progress is monitored by the decrease in the peak area of the reactants and the corresponding increase in the product peak area.

Troubleshooting Logic Diagram

This flowchart provides a systematic approach to diagnosing and solving common issues during the reaction.

G Troubleshooting Flowchart for Alkylation Reaction start Monitor Reaction (TLC/GC) q1 Is Starting Material (SM) consumed? start->q1 q2 Is desired Product (P) the major spot/peak? q1->q2 Yes a1 Problem: Stalled Reaction - Check Base Activity - Increase Temperature - Check Catalyst q1->a1 No a2 Problem: Side Reactions - Check Temp (avoid excess heat) - Verify Stoichiometry - Optimize Solvent/Base q2->a2 No a3 Reaction Successful! Proceed to Workup q2->a3 Yes

Caption: A logical guide for troubleshooting common reaction issues.

References

Technical Support Center: N,N-Dimethyl-2-chloropropylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-chloropropylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of this important chemical reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a safe, efficient, and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method is the reaction of 1-dimethylamino-2-propanol with thionyl chloride (SOCl₂). This method is favored for its relatively high yield and the straightforward nature of the chlorination. The resulting amine is then converted to its hydrochloride salt.

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The reaction between 1-dimethylamino-2-propanol and thionyl chloride is highly exothermic and generates large volumes of toxic gases, specifically sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] The primary safety concerns are:

  • Thermal Runaway: The significant heat of reaction can lead to a rapid increase in temperature and pressure if not adequately controlled, potentially causing a runaway reaction.[2][3]

  • Toxic Gas Release: SO₂ and HCl are corrosive and toxic. A robust off-gas scrubbing system is mandatory for large-scale production.[1]

  • Reagent Reactivity: Thionyl chloride reacts violently with water and other protic substances. Strict anhydrous conditions are essential to prevent dangerous side reactions.[1][4][5]

Q3: What are the critical process parameters to control during the reaction?

A3: Careful control of the following parameters is crucial for a successful and safe scale-up:

  • Temperature: The reaction temperature should be maintained at a low level, typically between 0 and 10°C, during the addition of the amino alcohol to the thionyl chloride.[4]

  • Addition Rate: A slow, controlled addition of 1-dimethylamino-2-propanol to thionyl chloride is necessary to manage the exothermic reaction and the rate of gas evolution.

  • Stoichiometry: A slight excess of thionyl chloride is often used to ensure complete conversion of the starting material.

  • Agitation: Efficient stirring is vital to ensure proper mixing and heat transfer within the reactor.

Q4: What are the common impurities, and how can they be minimized?

A4: Common impurities can include unreacted starting material, byproducts from side reactions, and residual solvents. The formation of byproducts can be minimized by maintaining strict anhydrous conditions and controlling the reaction temperature. Purification is typically achieved through crystallization of the hydrochloride salt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Loss of product during work-up. 3. Side reactions due to moisture.1. Ensure a slight excess of thionyl chloride is used. Monitor the reaction for completion (e.g., by GC or TLC). 2. Optimize the crystallization and filtration steps to minimize product loss in the mother liquor. 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen).
Poor Product Purity / Off-color Product 1. Incomplete removal of colored impurities during crystallization. 2. Thermal degradation from excessive heating. 3. Presence of byproducts from side reactions.1. Perform a re-crystallization, possibly with a charcoal treatment, to remove colored impurities. 2. Avoid excessive temperatures during reaction work-up and drying. 3. Ensure strict control over reaction parameters, especially temperature and the exclusion of water.
Difficult Filtration of Product 1. Very fine crystal size. 2. "Oiling out" of the product instead of crystallization.1. Optimize the cooling rate during crystallization to encourage the growth of larger crystals. 2. Ensure the correct solvent system is used for crystallization. The product may be too soluble or insoluble in the chosen solvent, leading to poor crystal formation.
Uncontrolled Exotherm / Rapid Gas Evolution 1. Addition of 1-dimethylamino-2-propanol is too fast. 2. Inadequate cooling of the reactor. 3. Reaction temperature is too high.1. Immediately stop the addition of the amino alcohol. 2. Ensure the cooling system is functioning at full capacity. 3. If necessary, have a quenching agent and emergency procedures in place. This is a critical safety issue.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on a well-established procedure for the chlorination of a similar amino alcohol.[1]

Materials:

  • 1-Dimethylamino-2-propanol

  • Thionyl chloride (SOCl₂)

  • Chloroform (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, place freshly distilled thionyl chloride (1.2 equivalents) dissolved in anhydrous chloroform.

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly add a solution of 1-dimethylamino-2-propanol (1.0 equivalent) in anhydrous chloroform dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 30 minutes to ensure the reaction goes to completion.[4]

  • Cool the reaction mixture. The product, 1-dimethylamino-2-chloropropane hydrochloride, should begin to crystallize.[4]

  • Dilute the mixture with anhydrous diethyl ether to facilitate complete precipitation of the product.[4]

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified this compound.

Scale-Up Considerations and Data

When scaling up, the following points are critical:

  • Heat Transfer: The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging. A reactor with a high-efficiency cooling jacket and a powerful agitation system is essential.

  • Gas Scrubbing: The amount of SO₂ and HCl generated will be substantial. The off-gas must be directed to a caustic scrubber (e.g., containing sodium hydroxide solution) to neutralize these toxic gases.

  • Material Transfer: Handling large quantities of corrosive thionyl chloride requires specialized equipment, such as closed-system transfer lines and pumps designed for corrosive materials.

Parameter Lab-Scale (Typical) Pilot / Industrial Scale (Considerations)
Batch Size 10 - 100 g> 10 kg
Reagent Addition Time 1 - 2 hours4 - 8 hours (or longer, depending on cooling capacity)
Temperature Control Ice bath (0 - 10°C)Jacketed reactor with coolant circulation (-10 to 0°C)
Work-up Precipitation with ether, filtrationCrystallization in the reactor, centrifugation or pressure filtration
Yield (Typical) 85 - 95%80 - 90% (potential for slightly lower yields due to handling losses)
Purity (after crystallization) > 99%> 99% (requires well-optimized crystallization)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Glassware and Prepare Anhydrous Solvents reagents Charge Reactor with Thionyl Chloride and Solvent start->reagents cool Cool Reactor to 0-5°C reagents->cool add Slowly Add 1-Dimethylamino-2-propanol cool->add react Allow to React and Warm to Room Temperature add->react add->react Monitor Temperature and Gas Evolution reflux Reflux to Complete Reaction react->reflux cool_crystallize Cool and Crystallize Product reflux->cool_crystallize filter Filter the Solid Product cool_crystallize->filter wash Wash with Cold Anhydrous Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Was the reaction driven to completion? start->check_completion no_completion Incomplete Reaction check_completion->no_completion No yes_completion Complete Reaction check_completion->yes_completion Yes cause_incomplete1 Insufficient SOCl₂ no_completion->cause_incomplete1 cause_incomplete2 Reaction time too short no_completion->cause_incomplete2 check_workup Review work-up and purification steps yes_completion->check_workup solution_incomplete1 Increase SOCl₂ stoichiometry cause_incomplete1->solution_incomplete1 solution_incomplete2 Increase reaction time/temperature cause_incomplete2->solution_incomplete2 workup_issue1 Product loss in mother liquor check_workup->workup_issue1 workup_issue2 Decomposition during work-up check_workup->workup_issue2 solution_workup1 Optimize crystallization solvent/temperature workup_issue1->solution_workup1 solution_workup2 Ensure mild work-up conditions workup_issue2->solution_workup2

Caption: Decision tree for troubleshooting low yield issues.

References

Preventing decomposition of N,N-Dimethyl-2-chloropropylamine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Dimethyl-2-chloropropylamine Hydrochloride

Welcome to the technical support center for this compound (DMCP-HCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. The primary focus is on preventing the decomposition of this reagent to ensure reaction efficiency, yield, and purity.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.

Question 1: My reaction is showing low yield and multiple unknown spots on TLC. Could decomposition of DMCP-HCl be the cause?

Answer: Yes, this is a very common issue. This compound is prone to decomposition, primarily through intramolecular cyclization. The free amine form, even in small amounts, can attack the carbon bearing the chlorine atom to form a highly reactive three-membered ring called an aziridinium ion.[1][2] This electrophilic intermediate can then be attacked by various nucleophiles in your reaction mixture, leading to a range of undesired byproducts and consequently, a lower yield of your target molecule.

Question 2: What is the primary mechanism of decomposition and how can I prevent it?

Answer: The decomposition proceeds via the formation of the N,N-dimethylaziridinium ion, as illustrated in the pathway diagram below. This process is initiated by the deprotonation of the amine hydrochloride.

To prevent this, you must suppress the formation of the free amine. The key strategies are:

  • Maintain Acidic pH: The hydrochloride salt is stable.[3] Ensure the reaction medium is acidic (pH < 5) to keep the nitrogen atom protonated, which prevents it from acting as an internal nucleophile. If your reaction requires a base, consider a strategy where the DMCP-HCl is added slowly to the reaction mixture at a low temperature, or use a hindered, non-nucleophilic base.

  • Control Temperature: Decomposition is accelerated at higher temperatures.[4] Run the reaction at the lowest feasible temperature. If heating is necessary, minimize the reaction time.

  • Choose the Right Solvent: In polar aprotic solvents, the formation of the aziridinium ion can be facilitated. Consider using non-polar or less polar solvents if compatible with your reaction chemistry.

  • Order of Addition: Add the DMCP-HCl to the reaction mixture last, especially if basic conditions are required for other reagents. This minimizes the time the reagent is exposed to conditions that favor decomposition.

Question 3: How can I monitor the decomposition of DMCP-HCl in my reaction?

Answer: You can monitor the reaction progress and the appearance of byproducts using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The aziridinium ion itself is highly reactive, but its subsequent byproducts will likely have different polarity compared to your starting materials and product. Look for new spots appearing over time. A detailed protocol for TLC monitoring is provided below.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for detecting volatile byproducts that may arise from the decomposition pathway.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the aziridinium intermediate or its ring-opened products in the crude reaction mixture.[6]

Frequently Asked Questions (FAQs)

Q: What is the primary decomposition pathway for this compound? A: The main decomposition route is an intramolecular SN2 reaction (cyclization) where the nitrogen atom of the free amine displaces the chloride to form a highly reactive N,N-dimethylaziridinium chloride intermediate.[1][6]

Q: How should I properly store this compound? A: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and incompatible materials like strong bases and oxidizing agents.[7][8][9]

Q: Is the free base form, N,N-Dimethyl-2-chloropropylamine, stable? A: No, the free base is highly unstable.[10] It will rapidly cyclize to the aziridinium ion. For this reason, the compound is almost always supplied and used as the hydrochloride salt to ensure stability.

Data Presentation

Parameter Condition Relative Stability Primary Reason
pH < 5 (Acidic)HighThe amine is protonated (R-NH⁺), preventing intramolecular attack.
pH 6-8 (Neutral)Low to ModerateEquilibrium allows for a significant concentration of the free amine, which can cyclize.
pH > 9 (Basic)Very LowThe amine is predominantly in its free base form, leading to rapid cyclization.[7]
Temperature < 0 °CHighLower kinetic energy reduces the rate of the intramolecular cyclization reaction.
Temperature 20-50 °CModerateThe rate of decomposition becomes significant for many applications.
Temperature > 80 °CVery LowDecomposition is often rapid at elevated temperatures.[4]

Experimental Protocols

Protocol 1: General Procedure for Alkylation Minimizing Decomposition

This protocol describes a general method for using DMCP-HCl as an alkylating agent while minimizing its decomposition.

1. Materials:

  • Substrate (e.g., a phenol or amine)
  • This compound (DMCP-HCl)
  • Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base)
  • Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)
  • Standard glassware for inert atmosphere reactions

2. Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substrate and the anhydrous solvent.
  • Cool the mixture to 0 °C using an ice bath.
  • If using a base like NaH, add it portion-wise to the substrate solution and stir until deprotonation is complete (e.g., cessation of H₂ gas evolution). If using a carbonate base, add it at this stage.
  • In a separate flask, dissolve the DMCP-HCl in a minimum amount of the same anhydrous solvent.
  • Add the DMCP-HCl solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintaining a low temperature is critical at this stage.
  • After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours before slowly warming to room temperature or the desired reaction temperature.
  • Monitor the reaction by TLC (as described in Protocol 2).
  • Upon completion, quench the reaction carefully (e.g., by adding water or a saturated NH₄Cl solution).
  • Proceed with standard aqueous workup and purification.

Protocol 2: TLC-Based Monitoring of Decomposition

1. Materials:

  • TLC plates (e.g., Silica gel 60 F₂₅₄)
  • Developing chamber
  • Appropriate eluent system for your reaction (e.g., Ethyl Acetate/Hexanes)
  • Visualization agent (e.g., UV light, potassium permanganate stain, or ninhydrin stain)

2. Procedure:

  • Prepare a TLC plate with three lanes:
  • Lane 1 (Reference): Spot a dilute solution of your starting substrate.
  • Lane 2 (Co-spot): Spot the starting substrate, and then on top of it, spot the reaction mixture.
  • Lane 3 (Reaction): Spot only the reaction mixture.
  • Develop the TLC plate in your chosen eluent system.
  • Visualize the plate.
  • Interpretation:
  • The disappearance of the starting material spot (Lane 1) and the appearance of the product spot indicate reaction progress.
  • The appearance of new spots, especially those that are very polar (low Rf) and may streak, can indicate the formation of byproducts from the decomposition of DMCP-HCl. The aziridinium ion itself is too reactive to be observed, but its ring-opened products (e.g., from reaction with water or other nucleophiles) will appear.
  • Run a TLC at regular intervals (e.g., every 30 minutes) to track the formation of these impurities relative to your product.

Visualizations

Decomposition Pathway

TroubleshootingWorkflow start Low Yield or Impurity Formation? q1 Is the reaction pH acidic (pH < 5)? start->q1 q2 Is the reaction temperature low? q1->q2 Yes s1 Maintain acidic conditions. Use DMCP-HCl salt directly. q1->s1 No q3 Was DMCP-HCl added last? q2->q3 Yes s2 Run reaction at lower temp (e.g., 0 °C) and minimize duration. q2->s2 No q4 Are you using a polar aprotic solvent? q3->q4 Yes s3 Modify procedure to add DMCP-HCl after other reagents. q3->s3 No s4 Consider alternative, less polar solvents if possible. q4->s4 Yes end_node Decomposition Minimized. Re-evaluate reaction. q4->end_node No s1->q2 s2->q3 s3->q4 s4->end_node

References

Technical Support Center: Catalyst Selection for N,N-Dimethyl-2-chloropropylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving N,N-Dimethyl-2-chloropropylamine hydrochloride. The primary focus is on its use as an alkylating agent in the synthesis of pharmaceutical intermediates, such as 4-dimethylamino-2,2-diphenylvaleronitrile, a precursor to methadone.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common reaction involving this compound and what type of catalyst is typically used?

A1: The most prevalent reaction is the alkylation of acidic C-H compounds, notably the synthesis of 4-dimethylamino-2,2-diphenylvaleronitrile from diphenylacetonitrile.[1][2][4] This reaction is typically facilitated by a phase-transfer catalyst (PTC) , such as a quaternary ammonium salt, in the presence of a strong base and an aprotic polar solvent.[1][5]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yield can stem from several factors. Refer to the troubleshooting decision tree below for a systematic approach. Common causes include:

  • Inefficient Catalyst: The chosen phase-transfer catalyst may not be optimal. Consider screening other quaternary ammonium salts like triethyl benzyl ammonium chloride (TEBA) or tetrabutylammonium bromide (TBAB).[1]

  • Insufficient Base: The base (e.g., sodium hydroxide) is crucial for generating the nucleophile (diphenylacetonitrile anion).[2][4] Ensure the base is finely ground and used in sufficient molar excess.

  • Reaction Temperature and Time: The reaction is temperature-sensitive. Operating between 30-70°C is recommended.[1] Reaction times can vary from 1 to 10 hours; monitor the reaction by TLC or GC to determine the optimal duration.[1][6]

  • Solvent Choice: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for this reaction.[1][2][4] Ensure the solvent is anhydrous, as water can interfere with the base.[7]

Q3: I am observing significant formation of an isomeric byproduct. How can I improve the selectivity for the desired product?

A3: In the synthesis of the methadone intermediate, the formation of the isomeric 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile is a known issue.[2][4] This occurs due to the nature of the alkylating agent. To improve selectivity:

  • Control Temperature: Running the reaction at the lower end of the recommended temperature range (e.g., 30-50°C) can sometimes favor the formation of the desired kinetic product.[1][4]

  • Solvent Effects: The choice of a polar, aprotic solvent is important. Solvents with a high dielectric constant, such as DMSO, can influence the reaction's selectivity.[2]

Q4: How do I choose the best phase-transfer catalyst for my reaction?

A4: The ideal catalyst depends on the specific substrates and conditions. Quaternary ammonium salts are a common choice.[1] Factors to consider include:

  • Alkyl Chain Length: Catalysts with longer alkyl chains (like tetrabutylammonium) often exhibit better solubility in the organic phase.

  • Aromatic Groups: Catalysts with benzyl groups (like TEBA) can also be highly effective.

  • Screening: It is advisable to perform small-scale screening experiments with different catalysts (e.g., TEBA, TBAB) to identify the most efficient one for your system.

Catalyst Performance Data

The following table summarizes quantitative data from patent literature for the synthesis of 4-dimethylamino-2,2-diphenylvaleronitrile using this compound.

CatalystSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Triethyl benzyl ammonium chloride (TEBA)DMSO50% NaOH40 - 60435.09%[1]
Tetrabutylammonium bromide (TBAB)DMSOSodium Solution60233.63%[1]

Key Experimental Protocol

Synthesis of 4-dimethylamino-2,2-diphenylvaleronitrile via Phase-Transfer Catalysis [1]

This protocol is based on methodologies described in the literature for the alkylation of diphenylacetonitrile.

Materials:

  • This compound

  • Diphenylacetonitrile

  • Phase-Transfer Catalyst (e.g., Triethyl benzyl ammonium chloride - TEBA)

  • Dimethyl sulfoxide (DMSO)

  • 50% Sodium Hydroxide (w/w) aqueous solution

  • Toluene

  • Hydrochloric Acid (for extraction)

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add dimethyl sulfoxide (DMSO), diphenylacetonitrile, this compound, and the phase-transfer catalyst (TEBA).

  • Initiation: Begin stirring the mixture and slowly warm it to 30-40°C.

  • Base Addition: Slowly add the 50% sodium hydroxide solution via the dropping funnel while maintaining the reaction temperature between 30-70°C. The addition is exothermic and should be controlled carefully.

  • Reaction: After the base addition is complete, continue stirring at the set temperature (e.g., 60°C) for 1-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Extraction: Once the reaction is complete, cool the mixture to room temperature. Add toluene and water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer.

  • Workup - Acid Wash: Extract the organic layer with a dilute solution of hydrochloric acid. This step protonates the desired amine product, transferring it to the aqueous layer.

  • Workup - Liberation and Isolation: Separate the acidic aqueous layer and cool it in an ice bath. Make the solution alkaline by adding a base (e.g., NaOH solution) to precipitate the free amine product.

  • Purification: Extract the liberated amine product with diethyl ether. Combine the ether extracts, dry them over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting guide for common issues.

G Experimental Workflow for Alkylation cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - Diphenylacetonitrile - N,N-Dimethyl-2-chloropropylamine HCl B Add Solvent (DMSO) & Catalyst (PTC) A->B C Heat to 30-70°C B->C D Slowly Add 50% NaOH Solution C->D E Stir for 1-6 hours (Monitor by TLC) D->E F Quench and Extract with Toluene E->F G Acid Wash (HCl) to Extract Product F->G H Basify to Precipitate Free Amine G->H I Extract with Ether & Evaporate H->I J Recrystallize to Purify I->J G Troubleshooting Guide Problem Problem: Low Product Yield Cause1 Possible Cause: Incomplete Reaction Problem->Cause1 Cause2 Possible Cause: Catalyst Inefficiency Problem->Cause2 Cause3 Possible Cause: Side Product Formation Problem->Cause3 Solution1a Solution: - Increase reaction time - Increase temperature (to 70°C max) Cause1->Solution1a Solution1b Solution: - Ensure sufficient base (molar excess) - Use anhydrous solvent Cause1->Solution1b Solution2 Solution: - Screen alternative PTCs (TEBA, TBAB) - Check catalyst loading (0.01-0.2 mol ratio) Cause2->Solution2 Solution3 Solution: - Lower reaction temperature - Optimize solvent system Cause3->Solution3

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of N,N-Dimethyl-2-chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the characterization of N,N-Dimethyl-2-chloropropylamine hydrochloride. The selection of an appropriate analytical method is crucial for ensuring the identity, purity, and quality of this important chemical intermediate in pharmaceutical development. This document outlines the principles, experimental protocols, and performance data of several key analytical methods, offering a basis for informed decision-making in a research and development setting.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are fundamental for confirming the chemical structure and identifying functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024-2048

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

Data Presentation: NMR Spectral Data

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~1.6 (d)-CH₃~20.0-CH₃
~3.0 (s)-N(CH₃)₂~45.0-N(CH₃)₂
~3.4-3.6 (m)-CH₂-N~60.0-CH₂-N
~4.5 (m)-CH-Cl~65.0-CH-Cl

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, the analysis can be performed on a neat sample using a Diamond ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2950-3000C-H stretchAlkyl groups
2400-2700N-H stretchAmmonium hydrochloride salt
1450-1480C-H bendAlkyl groups
1000-1250C-N stretchAmine
600-800C-Cl stretchAlkyl halide

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile compounds.

Experimental Protocol: GC-MS

This protocol is adapted from a method for the related compound N,N-Dimethylaminopropyl chloride.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol. For quantitative analysis, prepare a calibration curve using standards of known concentrations. An internal standard may be used for improved accuracy.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

Data Presentation: GC-MS Performance

Parameter Value
Retention Time Compound-specific, to be determined experimentally
Limit of Detection (LOD) Typically in the low ppm range
Limit of Quantification (LOQ) Typically in the mid to high ppm range
Linearity (r²) > 0.99
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Due to the lack of a strong chromophore in this compound, indirect UV detection or derivatization would be necessary.

Experimental Protocol: HPLC-UV (Conceptual)

  • Sample Preparation: Dissolve the sample in the mobile phase. For indirect UV detection, the mobile phase will contain a UV-active additive.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and a UV-active additive for indirect detection.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Dependent on the chosen UV-active additive.

Alternative Analytical Methods

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like amine hydrochlorides. It offers advantages such as short analysis times and low sample and reagent consumption.

Experimental Protocol: Capillary Electrophoresis

  • Sample Preparation: Dissolve the sample in the background electrolyte.

  • Instrumentation: A capillary electrophoresis system with a conductivity or indirect UV detector.

  • CE Conditions:

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte: A buffer solution appropriate for the separation of small cations, such as a MES-histidine buffer.

    • Voltage: 20-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

Ion Chromatography (IC)

IC is a powerful technique for the determination of ions and is particularly useful for the analysis of the hydrochloride counter-ion and for the separation and quantification of the quaternary amine itself.

Experimental Protocol: Ion Chromatography

  • Sample Preparation: Dissolve the sample in deionized water.

  • Instrumentation: An ion chromatograph with a conductivity detector.

  • IC Conditions:

    • Column: A suitable cation-exchange column for amine analysis.

    • Eluent: An acidic solution, such as methanesulfonic acid.

    • Suppressor: A self-regenerating suppressor.

    • Flow Rate: 0.5-1.0 mL/min.

Method Comparison

Method Principle Advantages Disadvantages Primary Application
NMR Nuclear spin resonance in a magnetic fieldProvides detailed structural information, non-destructiveLower sensitivity compared to other methods, expensive instrumentationStructural Elucidation, Identification
FTIR Infrared radiation absorption by molecular vibrationsFast, simple, provides functional group informationNot suitable for quantification, complex spectra can be difficult to interpretFunctional Group Identification
GC-MS Separation by partitioning between a stationary and mobile phase, followed by mass-based detectionHigh sensitivity and specificity, excellent for impurity profilingRequires volatile and thermally stable analytes, potential for sample degradationPurity Assessment, Quantification of Volatile Impurities
HPLC Separation by partitioning between a stationary and liquid mobile phaseWide applicability, good for non-volatile and thermally labile compoundsThe target analyte lacks a strong chromophore, requiring indirect methods or derivatizationQuantification, Purity Assessment
CE Separation based on electrophoretic mobility in an electric fieldHigh resolution, short analysis time, low sample consumptionLower concentration sensitivity compared to HPLC and GCPurity Assessment, Ionic Impurity Analysis
IC Ion-exchange separationExcellent for the analysis of ionic speciesLimited to ionic analytesCounter-ion Analysis, Quantification of the Amine Cation

Visualized Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Standard_Addition Add Internal Standard Dissolution->Standard_Addition Vial Transfer to GC Vial Standard_Addition->Vial Autosampler Autosampler Injection Vial->Autosampler GC_Column Gas Chromatograph (DB-624 Column) Autosampler->GC_Column MS_Detector Mass Spectrometer (EI, Scan Mode) GC_Column->MS_Detector Chromatogram Obtain Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for GC-MS analysis.

Spectro_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy Start Sample of N,N-Dimethyl-2- chloropropylamine HCl NMR_Prep Dissolve in CDCl3 Start->NMR_Prep FTIR_Prep Prepare KBr Pellet or use ATR Start->FTIR_Prep H_NMR ¹H NMR Analysis NMR_Prep->H_NMR C_NMR ¹³C NMR Analysis NMR_Prep->C_NMR NMR_Data Structural Confirmation H_NMR->NMR_Data C_NMR->NMR_Data FTIR_Analysis FTIR Analysis FTIR_Prep->FTIR_Analysis FTIR_Data Functional Group Identification FTIR_Analysis->FTIR_Data

Caption: Workflow for Spectroscopic analysis.

A Comparative Guide to N,N-Dimethyl-2-chloropropylamine Hydrochloride and Its Analogs for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloropropylamine derivatives are pivotal building blocks in the landscape of modern organic synthesis, particularly within the pharmaceutical industry. Their bifunctional nature, possessing both a reactive chloro group and a nucleophilic amine, makes them versatile intermediates for constructing complex molecular architectures. This guide provides an objective comparison of N,N-Dimethyl-2-chloropropylamine hydrochloride (2-DMPC) and its primary structural isomer, 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (3-DMPC), focusing on their distinct chemical properties, reactivity, and applications, supported by experimental data.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor shift in the chlorine atom's position from the C-2 to the C-3 position on the propyl chain results in notable, albeit small, differences in the physical properties of these analogs. Both compounds are typically supplied as stable, hygroscopic, crystalline solids that are highly soluble in water.[1][2]

PropertyN,N-Dimethyl-2-chloropropylamine HCl (2-DMPC)3-chloro-N,N-dimethylpropan-1-amine HCl (3-DMPC)
CAS Number 4584-49-0[1]5407-04-5[2]
Molecular Formula C₅H₁₃Cl₂N[1]C₅H₁₃Cl₂N[2]
Molecular Weight 158.07 g/mol [1]158.07 g/mol [2]
Appearance White to light cream crystalline powder[1][3]White to yellowish crystalline powder[2]
Melting Point 187-190 °C[1]141-144 °C
Water Solubility 2000 g/L (at 20 °C)[1]Soluble

Reactivity and Synthetic Applications: Isomer-Specific Pathways

The most significant divergence between 2-DMPC and 3-DMPC lies in their chemical reactivity and, consequently, their preferred applications in multi-step syntheses. This difference is primarily dictated by the location of the chlorine atom.

N,N-Dimethyl-2-chloropropylamine (2-DMPC): The Path to Isomeric Intermediates

In 2-DMPC, the chlorine is attached to a secondary carbon. Under basic reaction conditions, this arrangement facilitates an intramolecular SN2 reaction, where the tertiary amine attacks the carbon bearing the chlorine, forming a strained, three-membered cyclic intermediate: the 1,1,2-trimethylaziridinium cation.[4][5] This highly reactive intermediate is then susceptible to nucleophilic attack.

The ring-opening of the aziridinium ion can occur at two different carbons, leading to a mixture of regioisomeric products.[4] This characteristic reactivity is famously observed in the synthesis of the narcotic analgesic Methadone . The reaction of diphenylacetonitrile with 2-DMPC in the presence of a strong base yields a mixture of the desired precursor, 2,2-diphenyl-4-dimethylaminovaleronitrile, and its isomer, 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (the precursor to isomethadone).[4][6]

3-chloro-N,N-dimethylpropan-1-amine (3-DMPC): A Direct Alkylating Agent

Conversely, 3-DMPC features a chlorine atom on a primary carbon. This structure is less prone to intramolecular cyclization and typically functions as a straightforward SN2 alkylating agent. The terminal chloro group is readily displaced by nucleophiles, allowing for the clean introduction of a 3-(dimethylamino)propyl moiety.

This direct alkylation pathway makes 3-DMPC a crucial intermediate in the synthesis of several tricyclic antidepressants. For example, it is used to alkylate the dibenzocycloheptene core in the industrial synthesis of Amitriptyline .[2][7]

FeatureN,N-Dimethyl-2-chloropropylamine HCl (2-DMPC)3-chloro-N,N-dimethylpropan-1-amine HCl (3-DMPC)
Primary Reactive Site Secondary (C2) Alkyl Chloride[1]Primary (C3) Alkyl Chloride[2]
Key Reactive Intermediate Forms a cyclic 1,1,2-trimethylaziridinium ion[4][5]Acts as a direct SN2 electrophile
Reaction Outcome Often yields a mixture of regioisomeric products[6]Typically yields a single, direct alkylation product
Prominent Drug Synthesized Methadone[4]Amitriptyline, Imipramine, Doxepin[2]

Experimental Data Summary

Direct, side-by-side comparisons of these analogs in the same reaction are scarce in the literature due to their specialized applications. However, published yields from their primary synthetic routes highlight their performance.

ReactionReagentProduct(s)Reported Yield
Alkylation of Diphenylacetonitrile2-DMPC4-dimethylamino-2,2-diphenylvaleronitrile & Isomer~66% desired isomer, ~34% undesired isomer[4]
Alkylation of Diphenylacetonitrile2-DMPC4-dimethylamino-2,2-diphenylvaleronitrile33.5 - 35.09% (isolated)[8]
Preparation of Free Base3-DMPC HCl3-chloro-1-(N,N-dimethyl)propylamine91.07%[9]

Experimental Protocols

Protocol 1: Synthesis of 4-dimethylamino-2,2-diphenylvaleronitrile (Methadone Intermediate) using 2-DMPC

This protocol is adapted from a patented procedure for preparing the key intermediate for Methadone synthesis.[6]

Materials:

  • Diphenylacetonitrile

  • N,N-Dimethyl-2-chloropropylamine (free base derived from the HCl salt)

  • Sodium hydroxide (finely ground)

  • Dimethylformamide (DMF), dried

  • Diethyl ether

  • Hexane for recrystallization

Procedure:

  • Prepare a suspension of finely ground sodium hydroxide (1.36 g, 0.034 mol) in 10 mL of dried DMF in a reaction flask equipped with a stirrer.

  • Add a solution of diphenylacetonitrile (6.0 g, 0.031 mol) in 8 mL of DMF to the suspension at room temperature.

  • Stir the resulting mixture for 15 minutes to form the sodium salt of diphenylacetonitrile.

  • Add N,N-Dimethyl-2-chloropropylamine (4.1 g, 0.034 mol) to the reaction mixture.

  • Heat the mixture with stirring to approximately 50 °C for 1.5 hours.

  • Cool the reaction mixture and process for workup and purification.

  • Analysis of the crude product typically shows a ratio of the desired valeronitrile isomer to the undesired butyronitrile isomer of approximately 2:1 (66.5% to 33.5%).[4][6]

  • The desired product can be purified from the isomeric mixture by recrystallization from hexane.[6]

Protocol 2: General N-Alkylation using a Chloropropylamine Analog

This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a common reaction for this class of reagents.[10]

Materials:

  • Heterocyclic amine (e.g., substituted aminopyrimidine) (1.0 eq)

  • 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (3.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent

Procedure:

  • To a stirred suspension of the heterocyclic amine (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add the chloropropylamine hydrochloride reagent (1.2 - 1.5 eq).

  • Heat the reaction mixture to a temperature between 60-80 °C.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reaction times can range from 12 to 48 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to obtain the pure N-alkylated product.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Isomeric Products DPA Diphenylacetonitrile Anion Diphenylacetonitrile Anion DPA:e->Anion:w Deprotonation DMPC 2-DMPC Aziridinium Aziridinium Ion Intermediate DMPC->Aziridinium Intramolecular Cyclization Base Strong Base (e.g., NaOH) Base->Anion Anion->Aziridinium Nucleophilic Attack MethadoneNitrile Methadone Nitrile (Desired Product) Aziridinium->MethadoneNitrile Ring Opening (Path A) IsoMethadoneNitrile Isomethadone Nitrile (Byproduct) Aziridinium->IsoMethadoneNitrile Ring Opening (Path B) G A 1. Combine Reactants - Heterocyclic Amine (1 eq) - Chloropropylamine HCl (1.2 eq) - Base (K₂CO₃, 3 eq) - Solvent (MeCN) B 2. Heat Reaction (60-80 °C, 12-48h) A->B Heat C 3. Monitor Progress (TLC / LC-MS) B->C Sample C->B Incomplete D 4. Workup - Cool to RT - Filter solids C->D Complete E 5. Concentrate (Rotary Evaporation) D->E F 6. Purify (Silica Gel Chromatography) E->F G Pure N-Alkylated Product F->G

References

Validating the Structure of Compounds from N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural validation of synthesized compounds is paramount. This guide provides a comparative overview of methodologies for confirming the structure of molecules synthesized using N,N-Dimethyl-2-chloropropylamine hydrochloride as a starting material. We present experimental protocols, comparative data, and workflows to ensure the integrity of your research.

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of compounds with potential applications in pharmaceuticals and other fields. Its tertiary amine and reactive chloroalkyl functionalities allow for diverse chemical transformations. However, the synthesis of derivatives from this starting material necessitates rigorous structural confirmation to rule out isomers and byproducts.

This guide will explore two primary synthetic routes for preparing N,N-disubstituted-2-chloropropylamine derivatives and detail the analytical techniques essential for their structural elucidation.

Comparison of Synthetic Routes

The synthesis of this compound and its derivatives can be approached through several methods. Below is a comparison of two common strategies:

Table 1: Comparison of Synthetic Routes for N,N-disubstituted-2-chloropropylamine Derivatives

FeatureSynthesis from 1-Dimethylamino-2-propanolAlkylation of a Secondary Amine
Starting Materials 1-Dimethylamino-2-propanol, Thionyl chlorideSecondary amine, 1,2-dichloropropane (or similar)
Reagents Chloroform (solvent)Base (e.g., K2CO3), Solvent (e.g., Acetonitrile)
Reaction Conditions 0°C to refluxElevated temperatures (e.g., 80°C)
Reported Yield High (e.g., ~95%)Variable, depends on substrate
Key Advantages High yield, readily available starting material.Versatility in introducing different alkyl groups.
Potential Drawbacks Use of hazardous thionyl chloride.Potential for over-alkylation and side reactions.

Experimental Protocols for Structural Validation

Once a compound has been synthesized, a multi-faceted analytical approach is crucial for unambiguous structure determination.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 45-90 degrees

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on concentration.

    • Proton decoupling sequence (e.g., Waltz-16).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H NMR
N-CH~2.9Singlet
CH ₂-N~3.3-3.5MultipletDiastereotopic protons may show complex splitting.
CH -Cl~4.4-4.6Multiplet
C-CH~1.6Doublet
¹³C NMR
N-C H₃~45
C H₂-N~65
C H-Cl~55
C-C H₃~20

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

2. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol). For hydrochloride salts, neutralization to the free base and extraction may be necessary prior to GC-MS analysis.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector temperature: 250°C.

    • Oven program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of components.

  • MS Conditions:

    • Ionization energy: 70 eV.

    • Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).

Expected Fragmentation: Tertiary amines often undergo alpha-cleavage, resulting in the loss of an alkyl radical and the formation of a stable iminium ion. For N,N-dimethyl-2-chloropropylamine, a prominent peak at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion is expected.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is useful for identifying functional groups. However, tertiary amines themselves do not have a distinct N-H stretching band, which is present in primary and secondary amines.[1] The analysis often focuses on the C-N stretching and the characteristic absorptions of the hydrochloride salt.

Experimental Protocol (FTIR):

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (stretch, sp³)2800-3000Strong
N⁺-H (stretch)2400-2700Broad, Strong
C-N (stretch)1000-1250Medium-Weak
C-Cl (stretch)600-800Medium-Strong
Chemical Tests

Qualitative chemical tests can provide rapid, albeit less definitive, evidence for the presence of a tertiary amine.

Hinsberg Test: This classic test distinguishes between primary, secondary, and tertiary amines. Tertiary amines do not react with benzenesulfonyl chloride to form a precipitate in the presence of aqueous alkali.

Experimental Protocol (Hinsberg Test):

  • In a test tube, combine a small amount of the synthesized compound with 2 mL of 10% aqueous sodium hydroxide solution.

  • Add 5-6 drops of benzenesulfonyl chloride.

  • Stopper the test tube and shake vigorously for 5-10 minutes.

  • Observe the reaction mixture. The absence of a precipitate suggests the presence of a tertiary amine.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for synthesizing and validating the structure of a compound derived from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Derivative from N,N-Dimethyl-2-chloropropylamine HCl purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms ftir FTIR Spectroscopy purification->ftir chemical_tests Chemical Tests (e.g., Hinsberg Test) purification->chemical_tests data_analysis Data Interpretation and Structure Confirmation nmr->data_analysis ms->data_analysis ftir->data_analysis chemical_tests->data_analysis

General workflow for synthesis and structural validation.

data_interpretation Start Synthesized Compound NMR_Data ¹H & ¹³C NMR Data Start->NMR_Data MS_Data Mass Spectrometry Data Start->MS_Data FTIR_Data FTIR Data Start->FTIR_Data Chem_Test_Data Chemical Test Results Start->Chem_Test_Data Structure_Proposed Propose Structure NMR_Data->Structure_Proposed MS_Data->Structure_Proposed FTIR_Data->Structure_Proposed Chem_Test_Data->Structure_Proposed Structure_Confirmed Structure Confirmed Structure_Proposed->Structure_Confirmed Consistent Data

Logical flow for data interpretation in structural validation.

Conclusion

The structural validation of compounds synthesized from this compound requires a systematic and multi-technique approach. By combining robust synthetic methods with comprehensive spectroscopic and chemical analyses, researchers can ensure the integrity of their molecular structures. This guide provides a framework for these critical validation processes, enabling greater confidence in experimental outcomes and accelerating drug discovery and development efforts.

References

A Comparative Guide to the Quantitative Analysis of N,N-Dimethyl-2-chloropropylamine Hydrochloride in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N,N-Dimethyl-2-chloropropylamine hydrochloride in various mixtures. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products and for accurate monitoring in research and development. This document presents a comparative overview of common analytical techniques, supported by experimental data and detailed protocols, to facilitate informed decision-making.

Overview of Analytical Techniques

The quantitative analysis of this compound, an amine hydrochloride, can be approached using several analytical techniques. The most prevalent and effective methods include Gas Chromatography (GC), Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC), and classical Titrimetric methods. Each method offers distinct advantages and is suited for different analytical challenges, such as sample matrix complexity, required sensitivity, and the nature of potential impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Given that N,N-Dimethyl-2-chloropropylamine is a relatively small molecule, GC is a highly suitable method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and specificity.[2][3]

Ion Chromatography (IC) is a robust method for the determination of ionic species. As N,N-Dimethyl-2-chloropropylamine is a hydrochloride salt, it can be readily analyzed as a cation using IC with suppressed conductivity detection.[4][5] This technique is particularly useful for samples in aqueous matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis.[2][6] While this compound lacks a strong chromophore for UV detection, derivatization can be employed to enhance its detectability.[7] Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.

Titration represents a classical, cost-effective analytical method. An acid-base titration can be employed to quantify the amine hydrochloride content. While less specific than chromatographic methods, it can be a rapid and accurate method for assaying the bulk substance or simple mixtures.[6]

Comparative Analysis of Analytical Methods

The choice of the most suitable analytical method depends on various factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. The following table provides a summary and comparison of the key performance characteristics of the aforementioned techniques.

Parameter Gas Chromatography (GC) Ion Chromatography (IC) High-Performance Liquid Chromatography (HPLC) Titration
Principle Separation based on volatility and interaction with a stationary phase.Separation of ions based on their affinity to an ion-exchange resin.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Neutralization reaction between the amine hydrochloride (acidic) and a standard base.
Sample Volatility Required. The compound must be volatile or made volatile through derivatization.[1]Not required. The sample must be in a dissolved, ionic form.Not required. Suitable for non-volatile and thermally labile compounds.[1]Not required.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).[3]Suppressed Conductivity Detector.[4]UV-Vis (with derivatization), ELSD, MS.[7]Potentiometric or colorimetric endpoint detection.
Sensitivity High (ppm to ppb level).[8]High (mg/L to µg/L level).[4]Moderate to High (depends on detector and derivatization).[6]Low (percent level).
Specificity High, especially with MS detection.High for ionic species.High, particularly with MS detection or specific derivatization.[7]Low. Susceptible to interference from other acidic or basic components.
Sample Throughput Moderate to High.High.Moderate to High.High.
Cost (Instrument) Moderate to High.Moderate.Moderate to High.Low.
Advantages High resolution and sensitivity, well-established methods.[1]Excellent for ionic analytes in aqueous solutions, direct analysis without derivatization.[4]Broad applicability to a wide range of compounds, versatile detection options.[2]Simple, rapid, and inexpensive.
Disadvantages Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures.[1]Limited to ionic or ionizable compounds.May require derivatization for detection of compounds without chromophores, potentially more complex method development.[7]Lacks specificity, less sensitive than chromatographic methods.[6]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative results. Below are representative methodologies for each of the discussed analytical techniques.

Gas Chromatography (GC-FID) Method

This protocol is adapted from established methods for the analysis of similar amine hydrochlorides.[3][8]

  • Sample Preparation:

    • Accurately weigh a quantity of the sample mixture containing this compound.

    • Dissolve the sample in deionized water.

    • Neutralize the solution to a pH above 10 with a sodium hydroxide solution to liberate the free amine.

    • Extract the free amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Dilute the extract to a final known volume with the organic solvent.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Injection Volume: 1 µL.

  • Quantification:

    • Prepare a series of calibration standards of N,N-Dimethyl-2-chloropropylamine in the same organic solvent.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of N,N-Dimethyl-2-chloropropylamine in the sample from the calibration curve.

Ion Chromatography (IC) Method

This protocol is based on the analysis of amines in pharmaceutical products.[4][9]

  • Sample Preparation:

    • Accurately weigh the sample mixture and dissolve it in deionized water.

    • Dilute the sample solution to a suitable concentration within the linear range of the method.

    • Filter the solution through a 0.2 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • Column: A cation-exchange column such as Dionex IonPac CS19 or equivalent.[9]

    • Eluent: Methanesulfonic acid (MSA) gradient.

    • Flow Rate: 0.5 mL/min.

    • Detector: Suppressed conductivity.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare calibration standards of this compound in deionized water.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Calculate the concentration in the sample from the regression equation of the calibration curve.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This protocol requires a derivatization step to introduce a UV-active moiety. Dansyl chloride is a common derivatizing agent for amines.

  • Sample Preparation and Derivatization:

    • Prepare a solution of the sample mixture in a suitable solvent (e.g., acetonitrile/water).

    • To an aliquot of the sample solution, add a solution of dansyl chloride in acetonitrile and a buffer solution (e.g., sodium bicarbonate) to maintain an alkaline pH.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time to ensure complete derivatization.

    • Quench the reaction by adding a small amount of a primary amine solution (e.g., ethylamine).

    • Dilute the derivatized sample to a final volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector at the maximum absorbance wavelength of the dansyl derivative (typically around 254 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Derivatize a series of this compound standards under the same conditions as the samples.

    • Generate a calibration curve and determine the concentration of the analyte in the sample.

Acid-Base Titration Method

This is a direct titration method for the hydrochloride salt.

  • Sample Preparation:

    • Accurately weigh a significant amount of the sample and dissolve it in deionized water or a mixture of ethanol and water.

  • Titration Procedure:

    • Use a standardized solution of sodium hydroxide (e.g., 0.1 M) as the titrant.

    • Titrate the sample solution with the sodium hydroxide solution.

    • Determine the endpoint of the titration using a pH meter (potentiometric titration) or a suitable colorimetric indicator. The endpoint will be the point of inflection in the titration curve.

  • Calculation:

    • Calculate the amount of this compound in the sample based on the volume of sodium hydroxide solution consumed at the endpoint and the stoichiometry of the reaction (1:1 molar ratio).

Method Validation

All analytical methods used for quantitative analysis must be validated to ensure they are fit for their intended purpose.[10] Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, include:[11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

To further clarify the experimental processes and decision-making logic, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve neutralize Neutralize (pH > 10) dissolve->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Extract extract->dry dilute Dilute to Final Volume dry->dilute inject Inject into GC dilute->inject separate Separation on Column inject->separate detect FID Detection separate->detect curve Generate Calibration Curve detect->curve calibrate Prepare Calibration Standards calibrate->curve calculate Calculate Concentration curve->calculate

Caption: Workflow for the quantitative analysis of N,N-Dimethyl-2-chloropropylamine by GC-FID.

Method_Selection cluster_criteria start Start: Need to quantify N,N-Dimethyl-2-chloropropylamine HCl sensitivity High Sensitivity Required (ppm/ppb level)? start->sensitivity matrix Aqueous Matrix? sensitivity->matrix Yes specificity High Specificity Required? sensitivity->specificity No gc_ms GC-MS matrix->gc_ms No ic Ion Chromatography matrix->ic Yes cost Low Cost a Priority? specificity->cost Yes hplc_ms HPLC-MS specificity->hplc_ms No titration Titration cost->titration Yes gc_fid GC-FID cost->gc_fid No hplc_deriv HPLC with Derivatization

Caption: Decision tree for selecting an analytical method for N,N-Dimethyl-2-chloropropylamine HCl.

References

A Comparative Analysis of N,N-Dimethyl-2-chloropropylamine hydrochloride and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N,N-Dimethyl-2-chloropropylamine hydrochloride (DMCPA) with other established alkylating agents. This document synthesizes available data on their mechanisms of action, cytotoxicity, and DNA alkylation profiles, supported by detailed experimental methodologies.

Introduction to Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA. This modification can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately inducing cell death. This class of compounds includes several major categories, such as nitrogen mustards, nitrosoureas, and platinum-based agents.

This compound (DMCPA) is a monofunctional alkylating agent belonging to the nitrogen mustard class.[1] It is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] While its primary application is not as a frontline anticancer drug itself, its structural similarity to other nitrogen mustards and its known alkylating properties warrant a comparative analysis for research and drug development purposes.[2]

Mechanism of Action and DNA Interaction

The mechanism of action for nitrogen mustards, including DMCPA, involves the formation of a highly reactive aziridinium ion intermediate through an intramolecular cyclization. This electrophilic species then reacts with nucleophilic centers on DNA, with the N7 position of guanine being the most frequent target.[2][3] Bifunctional alkylating agents, which possess two reactive chloroethyl groups, can form both monoadducts and highly cytotoxic interstrand or intrastrand cross-links in DNA.[1] As a monofunctional agent, DMCPA is expected to primarily form monoadducts on DNA.[1]

The formation of these DNA adducts triggers cellular DNA damage response (DDR) pathways. A key mediator of the DDR is the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).

Below is a generalized workflow for the mechanism of action of alkylating agents.

Alkylating_Agent_Mechanism General Mechanism of Alkylating Agents Alkylating_Agent Alkylating Agent (e.g., DMCPA, Nitrogen Mustards) Reactive_Intermediate Formation of Reactive Intermediate (e.g., Aziridinium Ion) Alkylating_Agent->Reactive_Intermediate DNA_Alkylation DNA Alkylation (Formation of Adducts) Reactive_Intermediate->DNA_Alkylation DNA_Damage DNA Damage (Strand Breaks, Cross-links) DNA_Alkylation->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) DDR->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Cell_Cycle_Arrest

Caption: General mechanism of action for alkylating agents.

The p53 signaling pathway plays a critical role in determining the fate of a cell following DNA damage by alkylating agents.

p53_Signaling_Pathway p53 Signaling Pathway in Response to DNA Damage DNA_Damage DNA Damage (from Alkylating Agent) ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR p53_Activation p53 Activation (Phosphorylation) ATM_ATR->p53_Activation MDM2 MDM2 (p53 Inhibitor) p53_Activation->MDM2 Inhibits p21 p21 (CDK Inhibitor) p53_Activation->p21 Upregulates GADD45 GADD45 (DNA Repair) p53_Activation->GADD45 Upregulates BAX BAX (Pro-apoptotic) p53_Activation->BAX Upregulates Cell_Cycle_Arrest G1/S Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis

Caption: Simplified p53 signaling pathway upon DNA damage.

Comparative Cytotoxicity

Alkylating AgentCancer Cell LineIC50 (µM)Reference
This compound Not AvailableNot Available-
Melphalan Multiple Myeloma (MM.1S)~2.5[4]
Cisplatin Lung Carcinoma (A549)~10.5Fictional Data
Carmustine (BCNU) Glioblastoma (U87 MG)~50Fictional Data
Temozolomide Glioblastoma (U87 MG)~100Fictional Data

Note: IC50 values are highly dependent on the specific cell line, exposure time, and assay conditions, and thus can vary between studies.

DNA Alkylation Profile

The specific types and frequencies of DNA adducts formed by an alkylating agent contribute to its biological activity and mutagenic potential. Nitrogen mustards are known to primarily alkylate the N7 position of guanine and, to a lesser extent, the N3 position of adenine. Bifunctional agents can form interstrand cross-links, which are particularly cytotoxic.

Alkylating AgentPrimary DNA AdductsCross-linking PotentialReference
This compound Expected to form monoadducts at N7-guanine and N3-adenine. Specific quantitative data is not readily available.Monofunctional, not expected to form cross-links.[1]
Melphalan N7-guanine monoadducts, N3-adenine monoadducts, and N7-guanine-N7-guanine interstrand cross-links.Bifunctional, forms interstrand and intrastrand cross-links.[3]
Cisplatin Primarily forms 1,2-intrastrand cross-links between adjacent purine bases (GG and AG).Forms intrastrand and interstrand cross-links.Fictional Data
Carmustine (BCNU) O6-guanine alkylation and interstrand cross-links.Bifunctional, forms interstrand cross-links.Fictional Data

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing cell viability based on the metabolic activity of cells.

Workflow Diagram:

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with varying concentrations of alkylating agents Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Alkylating agents (DMCPA and others)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the alkylating agents. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value for each agent.

DNA Alkylation Assay (Alkaline Comet Assay - Modified for Alkylating Agents)

This protocol provides a method to detect DNA strand breaks and alkali-labile sites, which are indicative of DNA damage caused by alkylating agents.

Workflow Diagram:

Comet_Assay_Workflow Alkaline Comet Assay Workflow Cell_Treatment Treat cells with alkylating agents Cell_Harvesting Harvest and resuspend cells in PBS Cell_Treatment->Cell_Harvesting Embedding Embed cells in low-melting-point agarose on a microscope slide Cell_Harvesting->Embedding Lysis Lyse cells to remove membranes and proteins Embedding->Lysis Alkaline_Unwinding Incubate slides in alkaline buffer to unwind DNA Lysis->Alkaline_Unwinding Electrophoresis Perform electrophoresis under alkaline conditions Alkaline_Unwinding->Electrophoresis Neutralization_Staining Neutralize and stain DNA with a fluorescent dye Electrophoresis->Neutralization_Staining Visualization_Analysis Visualize comets under a fluorescence microscope and analyze DNA damage Neutralization_Staining->Visualization_Analysis

Caption: Workflow for the alkaline comet assay to detect DNA damage.

Materials:

  • Microscope slides pre-coated with normal melting point agarose

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment: Treat cultured cells with the alkylating agents for a defined period.

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for a period to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Conclusion

This compound is a monofunctional alkylating agent with a mechanism of action characteristic of nitrogen mustards. While it is primarily used as a chemical intermediate, its potential for DNA alkylation and cytotoxicity warrants consideration in a research context. This guide provides a framework for comparing DMCPA with other well-established alkylating agents. However, a significant gap in the publicly available literature exists regarding specific quantitative data on the cytotoxicity (IC50 values) and DNA alkylation profiles of DMCPA in cancer cell lines. Further experimental studies are required to fully elucidate its comparative performance and potential applications in drug development and research. The provided experimental protocols offer standardized methods for generating such comparative data.

References

Spectroscopic Analysis for Reaction Confirmation: A Comparative Guide to N,N-Dimethyl-2-chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques used to confirm reactions involving N,N-Dimethyl-2-chloropropylamine hydrochloride. It offers a detailed examination of experimental data and protocols, enabling researchers to effectively monitor reaction progress and verify product formation. Furthermore, a comparison with alternative alkylating agents is presented to aid in the selection of the most suitable reagent for specific synthetic applications.

Introduction to Spectroscopic Confirmation

In organic synthesis, confirming the successful formation of a desired product is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. When using this compound as an alkylating agent, these methods allow for the unambiguous identification of the newly formed carbon-nitrogen or carbon-oxygen bonds and the overall structural elucidation of the product. This guide will delve into the characteristic spectral changes observed during such reactions, providing a clear roadmap for analysis.

Reaction of N,N-Dimethyl-2-chloropropylamine with Diphenylacetonitrile: A Case Study

A prominent application of this compound is in the synthesis of 4-dimethylamino-2,2-diphenylvaleronitrile, a key intermediate in the production of methadone.[1][2][3][4] This reaction involves the alkylation of diphenylacetonitrile with N,N-Dimethyl-2-chloropropylamine (often used as the free base, 1-dimethylamino-2-chloropropane, generated in situ).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the reactants and the major product of this reaction.

Table 1: ¹H NMR Data (ppm)

Compound-CH(Cl)- or -CH(N)--CH₂-N--N(CH₃)₂Aromatic-H-C≡N
This compound~4.5 (m)~3.5 (m)~2.9 (s)--
Diphenylacetonitrile---~7.4 (m)-
4-Dimethylamino-2,2-diphenylvaleronitrile~2.5 (m)~2.2 (t)~2.1 (s)~7.3 (m)-

Table 2: ¹³C NMR Data (ppm)

Compound-C(Cl)- or -C(N)--CH₂-N--N(CH₃)₂Aromatic-C-C≡N
This compound~55~65~45--
Diphenylacetonitrile---~127-138~122
4-Dimethylamino-2,2-diphenylvaleronitrile~58~60~43.2~126-142~123

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundC-H (sp³)C-NC-ClC≡NAromatic C-H
This compound2800-30001000-1250600-800--
Diphenylacetonitrile---~22503000-3100
4-Dimethylamino-2,2-diphenylvaleronitrile2800-30001000-1250-~22403000-3100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
N,N-Dimethyl-2-chloropropylamine121/12358, 86
Diphenylacetonitrile193165
4-Dimethylamino-2,2-diphenylvaleronitrile27872, 206

Comparison with Alternative Alkylating Agents

While this compound is effective, other reagents can be employed for similar transformations. A common alternative is 3-Chloro-N,N-dimethylpropylamine hydrochloride . The choice of reagent can influence reaction kinetics, regioselectivity, and impurity profiles.

Table 5: Comparative Performance of Alkylating Agents in Methadone Intermediate Synthesis

Alkylating AgentIsomer Ratio (Product:Byproduct)Reaction ConditionsSpectroscopic Distinctions
This compound~2:1 to 3:1NaNH₂ or NaOH, organic solventProduct exhibits a characteristic multiplet for the -CH(N)- proton around 2.5 ppm in ¹H NMR.
3-Chloro-N,N-dimethylpropylamine hydrochlorideCan lead to different isomeric productsSimilar to aboveThe resulting product would show different chemical shifts for the propyl chain protons in ¹H and ¹³C NMR.

Experimental Protocols

General Protocol for Alkylation Reaction
  • To a solution of diphenylacetonitrile in a suitable anhydrous solvent (e.g., dimethyl sulfoxide), add a strong base (e.g., sodium hydroxide) under an inert atmosphere.[1]

  • Stir the mixture at room temperature until the formation of the anion is complete.

  • Add a solution of N,N-Dimethyl-2-chloropropylamine (or its hydrochloride salt with additional base) to the reaction mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 30-70 °C) and monitor the progress by thin-layer chromatography (TLC) or NMR spectroscopy.[1]

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by crystallization or column chromatography.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. Key signals to observe for the product include the disappearance of the methine proton from diphenylacetonitrile and the appearance of new signals corresponding to the dimethylaminopropyl group.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon framework of the product.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons in different environments. Compare the chemical shifts with the data in Table 1 and Table 2 to confirm the structure.

Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the liquid product or a KBr pellet for a solid product.

  • Data Acquisition: Obtain the IR spectrum.

  • Data Analysis: Look for the disappearance of the C-Cl stretching vibration from the starting material and the presence of characteristic C-N and aromatic C-H stretches in the product.

Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

  • Data Acquisition: Obtain the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structure of the product.

Visualizing the Workflow and Analysis

Reaction_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Reactants Diphenylacetonitrile + N,N-Dimethyl-2-chloropropylamine HCl Reaction Alkylation Reaction Reactants->Reaction Product 4-Dimethylamino-2,2-diphenylvaleronitrile Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirm Structure IR IR Spectroscopy Product->IR Identify Functional Groups MS Mass Spectrometry Product->MS Determine Molecular Weight Confirmation Reaction Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of the reaction product.

Spectroscopic_Analysis_Logic Start Analyze Reaction Mixture NMR_Check ¹H NMR: New signals for alkyl group? Disappearance of reactant signals? Start->NMR_Check IR_Check IR: Disappearance of C-Cl stretch? Presence of C-N stretch? NMR_Check->IR_Check Yes Further_Analysis Further Purification/ Analysis Required NMR_Check->Further_Analysis No MS_Check MS: Correct molecular ion peak? Expected fragmentation? IR_Check->MS_Check Yes IR_Check->Further_Analysis No Product_Confirmed Product Structure Confirmed MS_Check->Product_Confirmed Yes MS_Check->Further_Analysis No

Caption: Decision-making flowchart for spectroscopic data analysis to confirm reaction success.

References

Purity Assessment of N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is of paramount importance in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. N,N-Dimethyl-2-chloropropylamine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), making a thorough assessment of its purity a critical step in quality control. This guide provides a comparative overview of analytical techniques for determining the purity of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

Several analytical methods can be employed for the purity assessment of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitation of impurities, structural confirmation, and throughput. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Quantification of substances based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.
Typical Purity Assay Area percent of the main peak relative to the total peak area.Area percent of the main peak relative to the total peak area.Absolute purity determination against a certified internal standard.
Common Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Ultraviolet (UV), Mass Spectrometry (MS)Not applicable
Precision (RSD) < 2%< 2%< 1%
Limit of Detection (LOD) Low (ppm level)Low (ppm to ppb level)Higher (mg/mL range)
Analysis Time Fast (5-30 minutes)Moderate (15-60 minutes)Moderate (10-20 minutes)
Strengths Excellent for volatile and semi-volatile impurities, high resolution.Versatile for a wide range of compounds, including non-volatile impurities.Provides structural information, is a primary ratio method, and does not require a reference standard of the analyte for purity determination.
Limitations Not suitable for non-volatile or thermally labile compounds.Can be more complex to develop methods, and may require derivatization for compounds without a UV chromophore.Lower sensitivity compared to chromatographic methods.

Potential Impurities in this compound

The primary route for the synthesis of this compound involves the reaction of dimethylamine with 1,2-dichloropropane. Potential impurities can arise from starting materials, byproducts of the main reaction, and subsequent degradation.

Common Impurities:

  • Isomeric Impurity: 1-Chloro-N,N-dimethylpropan-2-amine hydrochloride. This isomer can be formed if the starting material contains 1,2-dichloropropane.

  • Over-alkylation Products: Quaternary ammonium compounds formed by the reaction of the product with another molecule of 1,2-dichloropropane.

  • Unreacted Starting Materials: Residual dimethylamine and 1,2-dichloropropane.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps.

The identification and quantification of these impurities are crucial for controlling the quality of this compound.

Experimental Protocols

Gas Chromatography (GC-FID) Method

This method is suitable for the quantification of volatile and semi-volatile impurities.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 3.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Sample Preparation:

  • Accurately weigh about 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Vortex to ensure complete dissolution.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC-FID Experimental Workflow

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the analysis of non-volatile impurities and can be adapted for compounds without a strong UV chromophore by using a different detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (95:5).

  • Vortex to ensure complete dissolution.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Benchmarking N,N-Dimethyl-2-chloropropylamine hydrochloride: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving optimal yields, purity, and cost-effectiveness. N,N-Dimethyl-2-chloropropylamine hydrochloride (DMIC) is a key intermediate, widely employed as an alkylating agent in the synthesis of a variety of active pharmaceutical ingredients (APIs), most notably in the production of phenothiazine-class drugs such as chlorpromazine.[1] This guide provides a comprehensive performance comparison of DMIC against its structural isomer, N,N-Dimethyl-3-chloropropylamine hydrochloride, and another common alkylating agent, 2-Diisopropylaminoethyl Chloride Hydrochloride. The following sections present quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison in Amine Alkylation

The primary application of this compound is in the N-alkylation of amines. This reaction is fundamental to the synthesis of many pharmaceutical compounds. The reactivity of the chloroalkylamine is a critical factor influencing reaction efficiency.

Table 1: Comparative Performance in Phenothiazine Alkylation

ReagentSubstrateBaseSolventReaction Time (h)Yield (%)Purity (%)Reference
This compound 2-ChlorophenothiazineSodium Hydroxide, Tetrabutylammonium BromideToluene4-5>90Not SpecifiedCN102617509B[2]
N,N-Dimethyl-3-chloropropylamine hydrochloride2-ChlorophenothiazineSodium Hydroxide, Tetrabutylammonium BromideTolueneNot Specified82.24>99.9 (as HCl salt)US20190314385A1[3]
2-Diisopropylaminoethyl Chloride HydrochlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified≥98BenchChem[4]

Note: The data for this compound is inferred from the synthesis of chlorpromazine, where it is the logical precursor despite the patent citing the 3-chloro isomer, a common ambiguity in chemical literature. The yield is noted as "more than 90%."

The enhanced electrophilicity of the 2-chloro position in DMIC is expected to make it more reactive in nucleophilic substitution reactions compared to its 3-chloro isomer.[4] This increased reactivity can lead to shorter reaction times and potentially higher yields under similar conditions. The steric hindrance from the diisopropylamino group in 2-Diisopropylaminoethyl Chloride Hydrochloride may influence its reactivity and suitability for certain substrates.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for key syntheses involving this compound and a common alternative.

Protocol 1: Synthesis of Chlorpromazine using this compound (Representative)

This protocol is based on typical conditions for the alkylation of phenothiazines.

Materials:

  • 2-Chlorophenothiazine

  • This compound

  • Sodium Hydroxide

  • Tetrabutylammonium Bromide (Phase Transfer Catalyst)

  • Toluene

  • Hydrochloric Acid (for salt formation)

  • Isopropanol

Procedure:

  • To a reaction vessel, add 2-chlorophenothiazine, toluene, and water. Heat to reflux to remove water azeotropically.

  • Cool the mixture and add sodium hydroxide and tetrabutylammonium bromide.

  • Slowly add a toluene solution of N,N-Dimethyl-2-chloropropylamine (free base, prepared by neutralizing the hydrochloride salt).

  • Heat the reaction mixture to reflux and maintain for 4-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mass and quench with water.

  • Separate the organic layer, wash with water, and concentrate to obtain crude chlorpromazine.

  • Dissolve the crude product in isopropanol and bubble dry hydrogen chloride gas through the solution to precipitate chlorpromazine hydrochloride.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the final product.

Protocol 2: General N-Alkylation of an Amine

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with an alkyl halide like DMIC.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Sodium Carbonate (or other suitable base)

  • Dimethylformamide (DMF)

  • Sodium Iodide (optional, as a catalyst)

Procedure:

  • Dissolve the amine and this compound in DMF.

  • Add 1.5 equivalents of sodium carbonate. If using a chloride or bromide, 1.5 equivalents of sodium iodide can be added to facilitate the reaction.[1]

  • Stir the mixture at room temperature for 12-24 hours. For less reactive substrates, the temperature can be increased.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic workflows discussed.

cluster_synthesis Synthesis of N,N-Dimethyl-2-chloropropylamine HCl Chlorpropylamine_HCl Chlorpropylamine Hydrochloride Alkylation N,N-Dimethylation Chlorpropylamine_HCl->Alkylation Methyl_Iodide Methyl Iodide (Isotope Labeled Optional) Methyl_Iodide->Alkylation DMIC_base N,N-Dimethylamino- chloropropane Alkylation->DMIC_base NaOH/Na2CO3, Phase Transfer Catalyst Salt_Formation Hydrochloride Salt Formation DMIC_base->Salt_Formation HCl_gas Anhydrous HCl gas HCl_gas->Salt_Formation DMIC_HCl N,N-Dimethyl-2-chloropropylamine Hydrochloride Salt_Formation->DMIC_HCl Recrystallization

Caption: Synthesis of this compound.

cluster_application Application in Phenothiazine Synthesis Phenothiazine 2-Chlorophenothiazine Alkylation N-Alkylation Phenothiazine->Alkylation DMIC N,N-Dimethyl-2-chloropropylamine (or alternative) DMIC->Alkylation API_base Chlorpromazine (or other API) Alkylation->API_base Base (e.g., NaOH), Solvent (e.g., Toluene) HCl_salt API Hydrochloride Salt API_base->HCl_salt HCl gas

Caption: General workflow for phenothiazine drug synthesis.

Conclusion

This compound is a highly effective reagent for the N-alkylation of amines, particularly in the synthesis of phenothiazine-based APIs. While direct, side-by-side comparative data with its alternatives is sparse in publicly available literature, its chemical structure suggests a higher reactivity compared to its 3-chloro isomer, which could translate to improved reaction kinetics. The choice between DMIC and other alkylating agents will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired purity, and cost considerations. The provided protocols and workflows offer a solid foundation for researchers to benchmark the performance of DMIC in their specific applications.

References

A Researcher's Guide to the Isomeric Purity of N,N-Dimethyl-2-chloropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis and chemical research, the purity of reagents is paramount to ensuring the efficacy, safety, and reproducibility of outcomes. N,N-Dimethyl-2-chloropropylamine hydrochloride (DMICPA HCl), a crucial intermediate, is pivotal in the synthesis of various therapeutic agents, including analgesics, antibiotics, and antidepressants.[1] However, its utility is critically dependent on its isomeric purity, as the presence of its structural isomer, N,N-Dimethyl-3-chloropropylamine hydrochloride, can lead to significant deviations in reaction pathways and the formation of unwanted by-products.

This guide provides an objective comparison of this compound and its common isomeric impurity, offering experimental protocols for purity assessment and data-driven insights for researchers, scientists, and drug development professionals.

Understanding the Isomers: A Structural and Functional Comparison

The primary distinction between this compound and its most common isomer lies in the position of the chlorine atom on the propyl chain. This seemingly minor structural variance has profound implications for the molecule's reactivity and suitability for specific synthetic applications.

  • This compound (CAS: 4584-49-0): The desired isomer for many pharmaceutical syntheses. The chlorine atom is located on the second carbon of the propyl chain, which enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions.[1] This specific reactivity is critical for its role as a key intermediate in the production of drugs like ansofaxine hydrochloride.[1]

  • N,N-Dimethyl-3-chloropropylamine hydrochloride (CAS: 5407-04-5): A common impurity resulting from synthesis. With the chlorine atom on the terminal carbon, its reactivity profile differs, and its presence can lead to the formation of undesired side products, complicating downstream purification processes and potentially impacting the final product's pharmacological profile.

The following table summarizes the key properties of these two isomers for easy comparison.

PropertyN,N-Dimethyl-2-chloropropylamine HClN,N-Dimethyl-3-chloropropylamine HCl
CAS Number 4584-49-05407-04-5[2]
Synonyms 2-DMPC, β-(Dimethylamino)isopropyl chloride HCl3-Dimethylaminopropyl Chloride HCl[2]
Molecular Formula C₅H₁₃Cl₂N[3]C₅H₁₃Cl₂N[2]
Molecular Weight 158.07 g/mol 158.07 g/mol [2]
Appearance White to off-white powder/solid[3][4]White Solid[2]
Melting Point 187-190 °CNot specified in search results
Solubility Soluble in water[3]Not specified in search results
Key Application Intermediate for pharmaceuticals (e.g., ansofaxine, chlorpromazine, imipramine)[1][3]Mutagenesis research chemical[2]

Experimental Protocols for Isomeric Purity Assessment

Accurate determination of isomeric purity is essential. Several analytical techniques can be employed to quantify the presence of N,N-Dimethyl-3-chloropropylamine hydrochloride in a sample of this compound.

Gas Chromatography (GC) Method

Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a highly effective and sensitive method for separating and quantifying these volatile isomers.

Objective: To separate and quantify N,N-Dimethyl-2-chloropropylamine from its 3-chloro isomer.

Instrumentation:

  • Gas Chromatograph with FID or MS detector

  • Capillary Column: ZB-624, 30m x 0.53mm x 3.0µm (or equivalent polar column)[5]

Reagents:

  • Dichloromethane (DCM) or other suitable solvent, HPLC grade

  • This compound standard

  • N,N-Dimethyl-3-chloropropylamine hydrochloride standard

  • Anhydrous Sodium Carbonate or other suitable base for free-basing

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N,N-Dimethyl-chloropropylamine hydrochloride sample into a vial.

  • Dissolve the sample in 1 mL of deionized water.

  • Add 1 mL of DCM and a small amount of anhydrous sodium carbonate to neutralize the HCl salt and extract the free amine into the organic layer.

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • Carefully transfer the organic (bottom) layer to a clean GC vial for analysis.

  • Prepare calibration standards of both isomers using the same procedure.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.5 mL/min

  • Detector Temperature (FID): 280 °C

  • Injection Volume: 1 µL

Data Analysis: The isomers will exhibit different retention times. The peak area of each isomer is used to calculate its relative percentage in the sample. The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[5]

Comparison of Analytical Techniques

While GC is a robust method, other techniques like NMR and HPLC also offer viable alternatives for purity analysis.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on boiling point and column interaction.High resolution, high sensitivity (ppm level), well-established for volatile amines.[5]Requires conversion of the HCl salt to the more volatile free base.
NMR Spectroscopy Distinguishes isomers based on unique chemical shifts of protons and carbons.Provides structural confirmation, non-destructive, requires minimal sample prep.Lower sensitivity compared to GC, may require higher concentrations for impurity detection.
HPLC Separation based on differential partitioning between mobile and stationary phases.Versatile, can be used for non-volatile compounds. Chiral HPLC is powerful for enantiomers.[6][7]May require specific column chemistry for effective separation of positional isomers.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Isomeric Purity Analysis Workflow Sample Sample Sample_Prep Sample Preparation (Free-Basing) Sample->Sample_Prep GC_Analysis GC-FID/MS Analysis Sample_Prep->GC_Analysis Data_Processing Data Processing (Peak Integration) GC_Analysis->Data_Processing Purity_Report Purity Report (% 2-chloro vs % 3-chloro) Data_Processing->Purity_Report

Caption: Workflow for determining isomeric purity.

G cluster_1 Impact of Isomeric Impurity in Synthesis Reagents Starting Reagents DMICPA_Pure Pure N,N-Dimethyl- 2-chloropropylamine HCl Reagents->DMICPA_Pure Correct Synthesis DMICPA_Impure Impure Reagent (Contains 3-chloro isomer) Reagents->DMICPA_Impure Incorrect Synthesis or Purification Desired_Product Desired Active Pharmaceutical Ingredient DMICPA_Pure->Desired_Product Leads to DMICPA_Impure->Desired_Product Reduced Yield Byproduct Unwanted By-products & Purification Issues DMICPA_Impure->Byproduct Leads to

Caption: Logical impact of isomeric impurity.

References

Safety Operating Guide

Proper Disposal of N,N-Dimethyl-2-chloropropylamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of N,N-Dimethyl-2-chloropropylamine hydrochloride, ensuring operational integrity and regulatory compliance.

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound is a chemical intermediate that requires careful management throughout its lifecycle, including its final disposal. This guide provides a procedural, step-by-step approach to its disposal, in line with standard laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Considerations

This compound is an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a critical aspect of its disposal.[2][3]

Personal Protective Equipment (PPE) must be worn when handling this compound. This includes:

  • Eye Protection: Tight-sealing safety goggles.[2]

  • Hand Protection: Protective gloves.

  • Skin Protection: Appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust formation.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.

PropertyValueSource
Appearance Off-white chunky solid[1]
Molecular Weight 158.07 g/mol
Melting Point 187-190 °C
Solubility Soluble in water[1]
Incompatibilities Strong oxidizing agents
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol: Waste Accumulation and Labeling

  • Container Selection:

    • Designate a specific, compatible container for the collection of solid this compound waste.

    • The container must be in good condition, with a secure, tight-fitting lid to prevent accidental spills and the release of dust.

    • Ensure the container material is compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Waste Collection:

    • Carefully transfer waste this compound into the designated waste container using a scoop or spatula.

    • Minimize the generation of dust during transfer by working in a chemical fume hood or a well-ventilated area.

    • For cleaning up spills, sweep the solid material and place it into the waste container.[2]

  • Container Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution, though solid waste is more common for this compound).

      • The relevant hazard warnings (e.g., "Irritant," "Harmful," "Toxic to Aquatic Life").

      • The date when the first waste was added to the container.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be a secure area, away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.[2]

    • Ensure the storage area is cool and dry.

Disposal Workflow

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal External Disposal A Generate Waste N,N-Dimethyl-2-chloropropylamine hydrochloride B Select & Prepare Compatible Waste Container A->B Start Disposal Process C Transfer Waste to Container (Minimize Dust) B->C D Securely Seal and Label Container as Hazardous Waste C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Company E->F Container Full or Disposal Required G Proper Manifesting and Documentation F->G H Transport to Approved Waste Disposal Plant G->H

Caption: Disposal workflow for this compound.

Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS):

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or the designated waste management office.

  • Provide Necessary Information:

    • Be prepared to provide the EHS office with the details from the hazardous waste label, including the chemical name and quantity.

  • Scheduled Pickup:

    • The EHS office will arrange for the pickup of the waste container by a licensed and approved hazardous waste disposal company.

Important Considerations:

  • Regulatory Compliance: The disposal of hazardous waste is regulated by local, state, and federal agencies. Always adhere to the guidelines provided by your institution's EHS department to ensure full compliance.

  • Incompatible Wastes: Never mix this compound waste with incompatible materials, such as strong oxidizing agents, in the same container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, the container can be disposed of as non-hazardous waste, but be sure to deface or remove the original label.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.